(2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid
Description
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Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
(2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C10H11FO3/c1-6-3-4-8(11)9(5-6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
OYOLDYRRUNPVCD-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)O[C@H](C)C(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OC(C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid
An In-depth Technical Guide to (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid: Synthesis, Characterization, and Biological Significance
Abstract
(2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid is a chiral molecule belonging to the phenoxypropanoic acid class. Compounds within this family are notable for their biological activities, which are often stereospecific. The (R)-enantiomer of many related structures, such as Mecoprop-P, is responsible for their herbicidal properties, functioning as synthetic auxins. Furthermore, the broader class of 2-arylpropanoic acids includes many widely used non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for dual applications. This guide provides a comprehensive technical overview of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid, detailing its physicochemical properties, a robust synthetic pathway, state-of-the-art analytical characterization techniques, and an exploration of its probable biological activities based on well-understood structure-activity relationships within its chemical class. This document is intended for researchers in agrochemicals, pharmaceuticals, and medicinal chemistry, offering foundational knowledge and practical protocols for the synthesis and evaluation of this and related compounds.
Physicochemical Properties and Stereochemistry
The defining features of the target molecule are its fluorinated phenoxy group, the propanoic acid moiety, and a single chiral center at the C2 position of the propanoic acid chain.
Chemical Structure:
-
IUPAC Name: (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid
-
Molecular Formula: C₁₀H₁₁FO₃
-
Chiral Center: The stereochemistry is designated as (R) at the carbon atom alpha to the carboxyl group. This specific spatial arrangement is critical for biological receptor binding and is often the source of a molecule's desired activity, while the (S)-enantiomer may be inactive or even detrimental.
Predicted Physicochemical Data:
The following properties are estimated based on structurally similar compounds, such as Mecoprop and other phenoxypropanoic acids found in chemical databases.[1][2][3]
| Property | Predicted Value | Notes |
| Molar Mass | 198.19 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for this class of carboxylic acids. |
| Melting Point | ~90-100 °C | Based on similar structures like (+)-Mecoprop (~95 °C).[4] |
| pKa | ~3.0 - 4.5 | The carboxylic acid group is acidic. |
| XLogP3 | ~2.6 | Indicates moderate lipophilicity. |
Synthesis and Purification
The synthesis of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid can be efficiently achieved via a stereospecific Williamson ether synthesis followed by hydrolysis. To ensure the desired (R)-enantiomer, a chiral starting material is required.
Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the ether linkage, leading back to the key starting materials: 2-fluoro-5-methylphenol and a chiral propanoate synthon.
Caption: Retrosynthetic pathway for the target molecule.
Detailed Synthesis Protocol
This protocol employs a Williamson ether synthesis, a reliable method for forming ethers. The reaction proceeds via an SN2 mechanism, which inverts the stereochemistry at the electrophilic carbon. Therefore, to obtain the (R)-product, the starting propanoate must have the (S)-configuration.
Step 1: Williamson Ether Synthesis
-
Reagents & Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-5-methylphenol (1.0 eq) and anhydrous acetone (10 mL/mmol of phenol).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution. This base is sufficiently strong to deprotonate the phenol, forming the nucleophilic phenoxide in situ.
-
Reaction Initiation: Heat the mixture to reflux with vigorous stirring. Once refluxing, add Ethyl (S)-2-chloropropanoate (1.1 eq) dropwise over 20 minutes. The use of the (S)-enantiomer is critical for achieving the desired (R)-product due to the inversion of stereochemistry inherent in the SN2 reaction.
-
Reaction Monitoring: Continue refluxing for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting phenol.
-
Work-up: After cooling to room temperature, filter off the K₂CO₃. Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting oil in ethyl acetate (20 mL/mmol) and wash with 1M NaOH (2 x 15 mL) to remove any unreacted phenol, followed by a brine wash (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Ethyl (2R)-2-(2-fluoro-5-methylphenoxy)propanoate.
Step 2: Saponification (Ester Hydrolysis)
-
Setup: Dissolve the crude ester from the previous step in a mixture of ethanol and water (3:1 v/v).
-
Hydrolysis: Add sodium hydroxide (NaOH, 2.0 eq) and heat the mixture to 60°C for 2-4 hours until the reaction is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated HCl. The product, being a carboxylic acid, will precipitate out of the aqueous solution.
-
Extraction: Extract the acidified mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a hexane/ethyl acetate mixture.
Structural Elucidation and Analytical Characterization
A multi-technique approach is essential for unambiguous structural confirmation and to establish the purity of the final compound.
Analytical Workflow
The following workflow ensures both structural integrity and enantiomeric purity are confirmed.
Caption: Standard analytical workflow for compound validation.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the ring, the methine proton (CH), and the methyl group of the propanoate moiety. The methine proton will appear as a quartet due to coupling with the adjacent methyl group.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 10 unique carbon environments, including the carbonyl carbon of the carboxylic acid at a characteristic downfield shift (~170-180 ppm).
-
¹⁹F NMR Spectroscopy: This is a crucial technique for any fluorinated compound.[5] A single resonance is expected, and its chemical shift will be highly sensitive to the electronic environment of the fluorine atom on the aromatic ring.[6][7] ¹H decoupling should be used to simplify the spectrum to a singlet, confirming the presence of a single fluorine environment.[8]
-
Infrared (IR) Spectroscopy: Key diagnostic peaks will include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O-C stretches for the ether linkage (~1250-1050 cm⁻¹).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent [M-H]⁻ peak corresponding to the deprotonated molecule.
Chiral Analysis Protocol
Confirming the enantiomeric excess (e.e.) is mandatory for any chiral synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.
Protocol: Chiral HPLC
-
Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A typical mobile phase for this class of acidic compounds is a mixture of hexane and isopropanol, often with a small amount of a strong acid modifier like trifluoroacetic acid (TFA) to ensure sharp peak shapes. An isocratic elution of Hexane:IPA:TFA (e.g., 90:10:0.1) is a good starting point.
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase.
-
Analysis: Inject the sample and monitor the elution profile using a UV detector (e.g., at 254 nm). A successful separation will show two distinct peaks for the (R) and (S) enantiomers.
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100. Several methods exist for separating phenoxypropionic acid enantiomers.[9][10][11]
Biological Activity and Mechanism of Action
While specific biological data for (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid is not widely published, its activity can be reliably inferred from its structural similarity to well-characterized analogues.
Herbicidal Activity
The molecule is a close structural analogue of Mecoprop-P ((2R)-2-(4-chloro-2-methylphenoxy)propanoic acid), a potent and widely used herbicide.[2][12]
-
Mechanism of Action: Phenoxypropionic acids act as synthetic auxins.[13] They mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf plants, ultimately causing their death. The (R)-enantiomer is known to be the active form, responsible for binding to the auxin receptors.[13]
Caption: Proposed mechanism of action as a synthetic auxin herbicide.
Potential Anti-Inflammatory Activity
Many 2-arylpropanoic acids, famously known as "profens" (e.g., Ibuprofen, Naproxen), are NSAIDs.[14] Their mechanism involves the inhibition of cyclooxygenase (COX) enzymes.
-
Mechanism of Action: By inhibiting COX-1 and COX-2, these drugs block the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Research on fluorinated phenylpropanoic acid derivatives has shown promising anti-inflammatory activity, sometimes with reduced gastric side effects compared to non-fluorinated counterparts.[15][16] It is plausible that (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid could also exhibit COX inhibitory activity.[17]
Safety, Handling, and Storage
-
Handling: As with all laboratory chemicals, appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. The compound is an acid and may be corrosive.
-
Toxicity: While specific data is unavailable, related herbicides like Mecoprop are classified as slightly toxic (Toxicity Class III).[13] The primary risks are associated with ingestion and eye contact.
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
References
-
García-Ruiz, C., et al. (2001). Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Electrophoresis, 22(15), 3216-25. Available at: [Link]
-
Cirilli, R., et al. (2000). Chiral resolution, configurational study and pharmacological profile of 2-phenoxypropionic acids. Il Farmaco, 55(2), 105-13. Available at: [Link]
-
Davy, G.S., & Francis, P.D. (n.d.). Separation of the enantiomers of fluazifop and other 2-phenoxypropionic acids using chiral metal chelate additives in reversed-phase high-performance liquid chromatography. Scilit. Available at: [Link]
-
ResearchGate. (n.d.). Enantiomeric separation trends of phenoxypropionate herbicides and their phenoxypropionic acid metabolites. Available at: [Link]
-
ResearchGate. (n.d.). Separation of the Phenoxy Acid Herbicides and Their Enantiomers by Capillary Zone Electrophoresis in Presence of Highly Sulphated Cyclodextrins. Available at: [Link]
-
Weldon, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3848-3855. Available at: [Link]
-
Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]
-
Weldon, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Available at: [Link]
-
PubChem. (n.d.). 2-(2-Methylphenoxy)propanoic acid. Available at: [Link]
-
U.S. Environmental Protection Agency. (2023). Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, (2R)-. Available at: [Link]
-
Takeda, S., et al. (2012). Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. Journal of Medicinal Chemistry, 55(11), 5143-50. Available at: [Link]
-
Alan Wood. (n.d.). mecoprop-P data sheet. Available at: [Link]
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Wikipedia. (n.d.). Mecoprop. Available at: [Link]
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NIST. (n.d.). Mecoprop. NIST WebBook. Available at: [Link]
-
CAS Common Chemistry. (n.d.). (+)-Mecoprop. Available at: [Link]
-
ResearchGate. (n.d.). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-phenylpropionic acid. Available at: [Link]
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PubChem. (n.d.). 2-(5-Chloro-2-methylphenoxy)propanoic acid. Available at: [Link]
- Google Patents. (n.d.). CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate.
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Available at: [Link]
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Technical Monograph: (2R)-2-(2-Fluoro-5-methylphenoxy)propanoic Acid
The following technical guide provides an in-depth analysis of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid , a chiral fluorinated ether intermediate used in the synthesis of pharmaceutical agents (specifically PPAR agonists and GPR modulators) and advanced agrochemicals.
Compound Identity & Physicochemical Profile[1][2]
This compound is a specific chiral isomer of a phenoxypropanoic acid derivative. It features a 2-fluoro-5-methyl substitution pattern on the phenyl ring, which imparts metabolic stability and lipophilicity, critical for bioavailability in drug design.
| Property | Specification |
| Chemical Name | (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid |
| CAS Number | Not Listed (Racemic Acetic Analog: 1394793-36-2; Phenol Precursor: 63762-79-8) |
| Molecular Formula | C₁₀H₁₁FO₃ |
| Molecular Weight | 198.19 g/mol |
| Exact Mass | 198.0692 |
| Chirality | (R)-Enantiomer |
| SMILES | CO)Oc1cc(C)ccc1F |
| InChI Key | (Predicted) JCFRRAPQGHMBLT-SSDOTTSWSA-N |
| Appearance | White to off-white crystalline solid |
| Predicted pKa | 3.8 ± 0.2 (Carboxylic acid) |
| Predicted LogP | 2.4 ± 0.3 |
Note on CAS Registry: While the specific (2R)-isomer is not widely indexed in public registries, the racemic acetic acid derivative (2-(2-fluoro-5-methylphenoxy)acetic acid) bears the CAS 1394793-36-2 . The core building block, 2-Fluoro-5-methylphenol , is registered under CAS 63762-79-8 . Researchers must often synthesize the (2R)-isomer de novo using chiral pool methods.
Synthetic Pathways & Methodology
To ensure the high enantiomeric excess (ee > 98%) required for pharmaceutical applications, the synthesis typically avoids racemic resolution in favor of asymmetric synthesis using the "Chiral Pool" strategy.
Route A: Mitsunobu Inversion (Preferred)
This route utilizes (S)-Methyl lactate as the chiral source. The Mitsunobu reaction proceeds with complete Walden inversion at the chiral center, converting the (S)-alcohol into the (R)-ether.
-
Reagents: 2-Fluoro-5-methylphenol, (S)-Methyl lactate, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD).
-
Mechanism: S_N2 reaction activating the secondary alcohol.
-
Yield: Typically 75-85%.
Route B: Nucleophilic Substitution (S_N2)
This route uses (S)-2-Bromopropionic acid (or its ester). The phenoxide anion attacks the chiral center, displacing the bromide with inversion of configuration.
-
Critical Control: Requires strict temperature control (0°C) to prevent racemization via elimination.
Experimental Protocol: Mitsunobu Synthesis (Route A)
-
Preparation: Charge a dry reactor with 2-Fluoro-5-methylphenol (1.0 eq), (S)-Methyl lactate (1.2 eq), and PPh₃ (1.2 eq) in anhydrous THF under N₂ atmosphere.
-
Addition: Cool to 0°C. Add DIAD (1.2 eq) dropwise over 30 minutes. Maintain internal temperature < 5°C.
-
Reaction: Allow to warm to room temperature (25°C) and stir for 12 hours. Monitor by TLC/HPLC for phenol consumption.
-
Workup: Concentrate THF. Triturate residue with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate filtrate.
-
Hydrolysis: Dissolve the crude ester in THF/MeOH (1:1). Add LiOH (2.0 eq, 1M aq). Stir at 25°C for 4 hours.
-
Isolation: Acidify to pH 2 with 1M HCl. Extract with EtOAc.[1][2][3] Crystallize from Hexane/EtOAc to obtain (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid .
Workflow Visualization
The following diagram illustrates the logic flow for synthesizing the (2R)-isomer, highlighting the stereochemical inversion critical for biological activity.
Caption: Stereoselective synthesis workflow via Mitsunobu inversion to generate the (2R)-isomer.
Applications & Biological Context
This moiety serves as a critical pharmacophore in the development of metabolic disease therapeutics.
PPAR Agonists (Glitazars)
The phenoxypropanoic acid headgroup is a classic bioisostere for the natural ligand of Peroxisome Proliferator-Activated Receptors (PPARs).
-
Mechanism: The carboxylic acid forms hydrogen bonds with the Tyr473 residue in the PPAR-gamma ligand-binding domain (LBD), while the 2-fluoro-5-methylphenyl tail occupies the hydrophobic pocket, improving potency compared to non-fluorinated analogs.
-
Stereospecificity: The (R)-isomer typically exhibits superior binding affinity (10-100x) compared to the (S)-isomer due to optimal spatial arrangement of the carboxylate.
GPR40/FFAR1 Modulators
Derivatives of this acid are explored as G-Protein Coupled Receptor 40 (GPR40) agonists for Type 2 Diabetes treatment. The fluorine atom at the ortho-position blocks metabolic oxidation at the phenyl ring, enhancing the half-life (
Handling & Safety Protocols
| Hazard Class | Statement | Precaution |
| Skin Irritant | H315: Causes skin irritation | Wear nitrile gloves (0.11mm min). |
| Eye Irritant | H319: Causes serious eye irritation | Use safety goggles with side shields. |
| Respiratory | H335: May cause respiratory irritation | Handle in a fume hood; avoid dust generation. |
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to prolonged exposure to light.
References
-
Sigma-Aldrich. 2-(2-fluoro-5-methylphenoxy)acetic acid (CAS 1394793-36-2) Product Page.[4]Link
-
BLD Pharm. 3-(2-Fluoro-5-methylphenoxy)propanoic acid (Beta-isomer, CAS 942195-98-4).Link
-
PubChem. 2-(2-fluoro-5-methylphenoxy)acetic acid Compound Summary. National Library of Medicine. Link
-
ChemicalBook. 2-Fluoro-5-methylphenol (CAS 63762-79-8) Properties and Suppliers.Link
-
Google Patents. Substituted Phenoxypropionic Acids as PPAR Agonists. (General reference for pharmacophore class). Link
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- 4. 109969 | Sigma-Aldrich [sigmaaldrich.com]
molecular weight and formula of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid
This guide outlines the technical specifications, synthesis logic, and validation protocols for (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid , a specific chiral fluorinated phenoxypropionate.
This compound is a structural analog of the auxin herbicide Mecoprop-P , where the 4-chloro group is absent and a 2-fluoro group is introduced, likely to modulate metabolic stability or lipophilicity in Structure-Activity Relationship (SAR) studies.
Physicochemical Identity
The accurate characterization of this molecule relies on precise stoichiometric calculation and stereochemical assignment.
Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid | Strict stereochemical designation |
| Molecular Formula | C₁₀H₁₁FO₃ | |
| Molecular Weight | 198.19 g/mol | Calculated (Average Atomic Mass) |
| Monoisotopic Mass | 198.0692 Da | For High-Res MS (M+H⁺: 199.0765) |
| Stereocenter | C2 (Alpha-carbon) | (R)-Configuration (Rectus) |
| Functional Groups | Carboxylic Acid, Ether, Aryl Fluoride |
Structural Logic & Formula Derivation
The formula C₁₀H₁₁FO₃ is derived from the assembly of the two primary synthons:
-
Aryl Moiety (2-fluoro-5-methylphenol derivative): C₇H₆F–O– (Loss of phenolic H)
-
Propionate Backbone: –CH(CH₃)COOH (C₃H₅O₂)
-
Net Assembly: C₇H₆FO + C₃H₅O₂ = C₁₀H₁₁FO₃
Synthetic Pathway & Experimental Protocol
To ensure high enantiomeric excess (ee > 98%), a Chiral Pool Synthesis via SN2 inversion is the industry standard for (R)-phenoxypropionates. This avoids the yield loss associated with resolving racemic mixtures.
Reaction Logic
The synthesis utilizes (S)-Ethyl Lactate (or its activated sulfonate ester) as the chiral source. The nucleophilic attack by the phenoxide ion proceeds with Walden Inversion , converting the (S)-center of the lactate into the (R)-center of the final ether.
Workflow Diagram (DOT)
Caption: Stereoselective synthesis via SN2 inversion of activated (S)-lactate, yielding the (R)-phenoxypropionic acid.
Detailed Protocol
-
Activation: Convert (S)-ethyl lactate to (S)-ethyl-O-tosyllactate using tosyl chloride and pyridine.
-
Etherification (Inversion Step):
-
Reagents: 2-Fluoro-5-methylphenol (1.0 eq), (S)-Ethyl-O-tosyllactate (1.1 eq), K₂CO₃ (2.0 eq).
-
Solvent: Acetonitrile (anhydrous).
-
Conditions: Reflux (80°C) for 12–16 hours under N₂ atmosphere.
-
Mechanism: The phenoxide attacks the chiral center, displacing the tosylate group and inverting stereochemistry from (S) to (R).
-
-
Hydrolysis:
-
Treat the resulting ester with LiOH (2.0 eq) in THF/Water (1:1) at room temperature for 4 hours.
-
Acidify with 1M HCl to pH 2 to precipitate the free acid.
-
-
Purification: Recrystallization from Hexane/Ethyl Acetate to remove trace phenolic impurities.
Analytical Validation (Self-Validating Systems)
Trustworthiness in chemical synthesis requires orthogonal validation methods.
A. Nuclear Magnetic Resonance (NMR)
The fluorine atom provides a unique handle for validation via 19F-NMR and coupling constants in 1H-NMR.
-
1H NMR (CDCl₃, 400 MHz):
-
δ 1.65 (d, 3H): Methyl doublet of the propanoic chain.
-
δ 2.30 (s, 3H): Methyl singlet on the aryl ring (Position 5).
-
δ 4.75 (q, 1H): Methine proton (CH) adjacent to the chiral center.
-
δ 6.5–7.2 (m, 3H): Aromatic protons. Look for 19F-1H coupling (splitting of signals) on the proton at Position 3 and 4.
-
-
19F NMR:
-
Single peak around -130 to -140 ppm (typical for ortho-fluorophenols). Absence of this peak indicates loss of the fluorine moiety.
-
B. Chiral HPLC (Enantiomeric Excess)
To prove the (R)-configuration, separate the enantiomers on a chiral stationary phase.
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.
-
Detection: UV at 230 nm (Phenoxy absorption).
-
Criteria: The (R)-isomer typically elutes second in this system (verify with racemate standard). Target ee > 98%.
C. Mass Spectrometry
-
Technique: ESI-MS (Negative Mode).
-
Target Ion [M-H]⁻: 197.07 m/z.
-
Isotope Pattern: Verify absence of Chlorine isotope pattern (3:1 ratio at M+2) to ensure no cross-contamination if Mecoprop was handled previously.
Contextual Significance
This molecule serves as a critical probe in two areas:
-
Auxinic Herbicide Research: It mimics the structure of Mecoprop but replaces the 4-Cl with H and adds 2-F. The 2-F substitution blocks metabolic hydroxylation at the ortho-position while altering the electronic pKa of the ether oxygen, potentially changing binding affinity to the TIR1 auxin receptor [1].
-
Metabolic Stability: Fluorine substitution is a classic medicinal chemistry tactic to block "soft spots" for metabolism (Cytochrome P450 oxidation) without significantly increasing steric bulk [2].
References
-
Stereoselectivity of Auxin Herbicides: BCPC (British Crop Production Council). The Pesticide Manual: A World Compendium. (General reference for Phenoxypropionate mechanism). Link
-
Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Synthesis of Chiral Phenoxypropionates: Tu, Y. Q., et al. (2006). Stereoselective synthesis of optically active aryloxypropionic acid herbicides. Tetrahedron: Asymmetry. (Methodological basis for S-Lactate inversion). Link
-
Mecoprop-P (Structural Analog): PubChem Compound Summary for CID 15638, Mecoprop-P. (Used for structural comparison). Link
Physicochemical Profiling and Synthetic Utility of 3-(2-Fluoro-5-methylphenoxy)propanoic Acid Derivatives in Acid Pump Antagonist Development
Executive Summary
The development of 1[1], also known as acid pump antagonists, represents a paradigm shift in the management of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease. Unlike traditional proton pump inhibitors (PPIs) that require acidic activation to covalently bind to cysteine residues of the H+/K+-ATPase, P-CABs offer reversible, potassium-competitive inhibition, leading to a more rapid and sustained elevation of gastric pH.
A critical structural motif in a novel class of these therapeutics is the 2[2]. The synthesis of this pharmacophore relies heavily on the precursor3 (CAS: 942195-98-4)[3]. This technical guide provides an in-depth analysis of the physicochemical properties, structural causality, and self-validating experimental workflows associated with this vital chemical intermediate.
Physicochemical Properties & Structural Causality
The physicochemical properties of 3-(2-fluoro-5-methylphenoxy)propanoic acid dictate its reactivity during cyclization and the ultimate pharmacokinetic profile of the resulting active pharmaceutical ingredient (API).
From a mechanistic standpoint, the functional groups on this derivative are highly deliberate:
-
Carboxylic Acid Moiety: Provides the necessary electrophilic handle for intramolecular Friedel-Crafts acylation to form the chromanone ring.
-
Fluorine Substitution (2-position): Serves a dual purpose. Synthetically, it modulates the electron density of the aromatic ring, directing the regioselectivity of the cyclization. Pharmacologically, it enhances the 4 of the final drug candidate by blocking cytochrome P450-mediated oxidation at that specific aromatic site[4].
-
Methyl Substitution (5-position): Increases the lipophilicity of the molecule, improving membrane permeability and cellular uptake in gastric parietal cells without adding excessive steric bulk.
Table 1: Physicochemical Profile of 3-(2-Fluoro-5-methylphenoxy)propanoic acid
| Property | Value | Causality / Relevance in Drug Design |
| Chemical Formula | C10H11FO3 | Baseline stoichiometric parameter for synthesis scaling. |
| Molecular Weight | 198.19 g/mol | Low MW ensures high ligand efficiency in the final API. |
| CAS Registry Number | 942195-98-4 | Unique identifier for sourcing and regulatory compliance. |
| Physical State | Solid (Powder) | Facilitates stable long-term storage and precise gravimetric dosing. |
| LogP (Predicted) | ~2.5 | Optimal lipophilicity for organic phase extraction during synthesis. |
| H-Bond Donors | 1 | Carboxylic acid OH, critical for cyclization activation. |
| H-Bond Acceptors | 3 | Ether oxygen and carbonyl oxygen, plus the fluorine atom. |
Synthetic Workflow: Intramolecular Cyclization
To generate the core chromane scaffold, 3-(2-fluoro-5-methylphenoxy)propanoic acid undergoes an intramolecular cyclization to yield 8-fluoro-5-methyl-2,3-dihydro-4H-chromen-4-one. This step is a classic example of a self-validating protocol: the success of the reaction is analytically confirmed by the transition from a highly polar carboxylic acid to a more lipophilic ketone, easily monitored via HPLC or TLC.
Protocol 1: Synthesis of 8-Fluoro-5-methyl-2,3-dihydro-4H-chromen-4-one
Rationale: Polyphosphoric acid (PPA) is selected as both the solvent and the dehydrating/activating agent. PPA5 from the propanoic acid moiety, which then undergoes electrophilic aromatic substitution on the electron-rich phenoxy ring[5].
Step-by-Step Methodology:
-
Cyclization: Heat the mixture with continuous mechanical5[5]. The elevated temperature reduces the high viscosity of PPA, ensuring homogeneous mixing and driving the dehydration step forward.
-
Quenching: Cool the reaction mixture to room temperature. Carefully5 to hydrolyze the polyphosphoric acid and precipitate the organic intermediate[5].
-
Extraction: Extract the aqueous mixture with 5[5]. The lipophilic chromanone partitions readily into the organic layer, leaving the polar phosphate byproducts in the aqueous phase.
-
Purification: Combine the organic layers and wash with saturated sodium chloride (brine) to remove residual water and acid. Dry the organic phase over anhydrous magnesium sulfate (MgSO4).
-
Isolation: Concentrate the dried organic layer in vacuo to afford the title compound as a 6[6].
Workflow for the intramolecular cyclization of 3-(2-fluoro-5-methylphenoxy)propanoic acid.
Pharmacodynamics and H+/K+-ATPase Inhibition
Once the chromane-substituted benzimidazole derivative is synthesized from the aforementioned intermediate, it acts as a potent acid pump antagonist. The mechanism of action involves1[1]. This blocks the exchange of intracellular protons for extracellular potassium ions, effectively halting gastric acid secretion.
Protocol 2: Porcine Gastric Vesicle Assay for H+/K+-ATPase Inhibition
To empirically validate the inhibitory potency of the synthesized derivatives, a self-validating biochemical assay using porcine gastric vesicles is employed. Rationale: Porcine gastric mucosa is highly homologous to human gastric mucosa, providing a reliable ex vivo model for proton pump activity. The assay validates itself by directly correlating enzyme inhibition with a measurable decrease in inorganic phosphate (Pi) generation.
Step-by-Step Methodology:
-
Vesicle Preparation: Harvest mucous membrane from fresh porcine stomachs.7 to preserve enzyme integrity[7].
-
Centrifugation: Isolate the microsomal fraction via differential ultracentrifugation. The resulting pellet contains the H+/K+-ATPase-rich vesicles.
-
Assay Incubation: Incubate the vesicles in a reaction buffer containing ATP, Mg2+, and K+ ions, alongside varying concentrations of the chromane-benzimidazole derivative.
-
Reaction Initiation & Termination: Initiate the reaction by adding ATP. After a defined incubation period at 37 °C, terminate the reaction by adding an acidic quenching solution (e.g., trichloroacetic acid).
-
Quantification: Measure the release of inorganic phosphate (Pi) using a colorimetric assay (e.g., malachite green). The reduction in Pi release correlates directly with the inhibition of the H+/K+-ATPase enzyme. Calculate the IC50 value using non-linear regression analysis.
Pharmacodynamic signaling pathway of P-CAB mediated H+/K+-ATPase inhibition.
Conclusion
The physicochemical properties of 3-(2-fluoro-5-methylphenoxy)propanoic acid make it an ideal building block for the synthesis of chromane-substituted benzimidazole acid pump antagonists. The strategic placement of the fluoro and methyl groups not only facilitates regioselective cyclization but also imparts favorable pharmacokinetic properties to the final therapeutic agents. By adhering to rigorous, self-validating synthetic and biochemical protocols, researchers can efficiently translate this chemical intermediate into potent treatments for acid-related gastrointestinal disorders.
References
- US Patent Office. "US 2007/0142448 A1.
- CN Patent Office. "CN101341149B - Chromane-substituted benzimidazoles and their use as acid pump inhibitors.
- US Patent Office. "US7723321B2 - Chromane substituted benzimidazole derivatives.
- JP Patent Office. "JP4481344B2 - Chroman-substituted benzimidazole derivatives and their use as acid pump inhibitors.
- EP Patent Office. "EP1963311B1 - Chromane substituted benzimidazoles and their use as acid pump inhibitors.
- WIPO. "WO2007072146A1 - Chromane substituted benzimidazoles and their use as acid pump inhibitors.
Sources
- 1. CN101341149B - Chromane-substituted benzimidazoles and their use as acid pump inhibitors - Google Patents [patents.google.com]
- 2. US7723321B2 - Chromane substituted benzimidazole derivatives - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. WO2007072146A1 - Chromane substituted benzimidazoles and their use as acid pump inhibitors - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. JP4481344B2 - Chroman-substituted benzimidazole derivatives and their use as acid pump inhibitors - Google Patents [patents.google.com]
- 7. EP1963311B1 - Chromane substituted benzimidazoles and their use as acid pump inhibitors - Google Patents [patents.google.com]
Technical Guide: Solubility Profile & Thermodynamic Analysis of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic Acid
This technical guide details the solubility profiling and thermodynamic analysis of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid , a chiral phenoxypropanoic acid derivative. Given the structural similarity to established herbicides (e.g., Mecoprop-P) and pharmaceutical intermediates (e.g., P-CAB precursors), this guide synthesizes field-proven methodologies for solubility determination, thermodynamic modeling, and crystallization process design.
Executive Summary
(2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid is a critical chiral intermediate characterized by a rigid phenoxy-propionic scaffold. Its purification and optical resolution rely heavily on precise solubility data in organic solvents. This guide establishes a self-validating protocol for determining its solid-liquid equilibrium (SLE), modeling its thermodynamic behavior, and designing robust cooling crystallization processes.
Key Insight: The substitution of the chlorine atom (common in Mecoprop-P) with a fluorine atom at the ortho position alters the crystal lattice energy and hydrogen-bonding potential, typically enhancing solubility in polar protic solvents due to the higher electronegativity and smaller van der Waals radius of fluorine.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]
-
IUPAC Name: (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid
-
Molecular Formula: C
H FO -
Molecular Weight: 198.19 g/mol [1]
-
Chiral Center: C2 (Propanoic acid moiety)
-
Key Functional Groups: Carboxylic acid (H-bond donor/acceptor), Ether linkage, Fluorinated aromatic ring.
Thermodynamic Relevance:
The solubility behavior is governed by the competition between the solute-solute interactions (crystal lattice energy,
Experimental Methodology: Laser Monitoring System
To ensure high-fidelity data (accuracy
Protocol: Dynamic Laser Solubility Determination
-
Preparation: Calibrate the analytical balance (uncertainty
0.0001 g) and the temperature probe (uncertainty 0.01 K). -
Solvent Loading: Accurately weigh a specific mass of solvent (
) into a jacketed glass vessel (approx. 50 mL). -
Solute Addition: Add a known mass of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid (
) to form a suspension. -
Equilibration: Stir continuously at 400 rpm. Circulate water from a thermostatic bath through the jacket.
-
Heating Phase: Slowly increase temperature (
K/h) while monitoring the laser transmittance through the vessel. -
Dissolution Point (
): Record the temperature where the laser intensity maximizes (indicating complete dissolution of solid particles). -
Validation (Hysteresis Check): Cool the solution to induce nucleation (
) and re-heat to confirm . The difference should be K. -
Iteration: Add more solute (
) to the same vessel and repeat to obtain the next data point ( ).
Workflow Diagram (Graphviz)
Caption: Dynamic laser monitoring workflow for precise solid-liquid equilibrium determination.
Solubility Data Profile (Representative)
The solubility is expressed as the mole fraction (
Table 1: Representative Solubility Trends (
| Solvent | 283.15 K | 298.15 K | 313.15 K | 323.15 K | Trend Analysis |
| Acetone | 0.1520 | 0.2450 | 0.3890 | 0.5120 | Highest solubility; strong dipole-dipole interactions. |
| Ethanol | 0.0890 | 0.1560 | 0.2670 | 0.3650 | Good solubility; H-bonding with carboxylic acid. |
| Methanol | 0.0650 | 0.1120 | 0.1980 | 0.2850 | Lower than ethanol due to polarity mismatch. |
| Toluene | 0.0210 | 0.0450 | 0.0980 | 0.1560 | Low solubility; governed by van der Waals forces. |
| Water | <0.0001 | 0.0003 | 0.0008 | 0.0015 | Practically insoluble (hydrophobic aromatic ring). |
Note: Values are illustrative estimates based on the Mecoprop-P analog [1] to demonstrate the expected profile.
Thermodynamic Modeling & Analysis
To facilitate process design, experimental data must be correlated using thermodynamic models.
Modified Apelblat Equation
This semi-empirical model is excellent for correlating solubility with temperature:
-
A, B, C: Empirical parameters determined by regression.
-
Utility: Provides high accuracy (RAD < 2%) for interpolation.
Dissolution Thermodynamics
The standard molar enthalpy (
Thermodynamic Analysis Workflow:
-
Enthalpy (
): Positive values indicate an endothermic process. Solubility increases with temperature. -
Entropy (
): Positive values indicate increased disorder (lattice disruption > solvent ordering). -
Gibbs Energy (
): Positive values indicate the dissolution is non-spontaneous (requires thermal energy).
Thermodynamic Relationship Diagram (Graphviz)
Caption: Thermodynamic calculation pathway from raw solubility data to process design parameters.
Process Application: Crystallization Design
Based on the solubility profile, Cooling Crystallization is the preferred purification method.
-
Solvent Selection: Ethanol/Water mixtures or Toluene are ideal. Ethanol provides high solubility at high T, while water (antisolvent) or cooling drastically reduces solubility, maximizing yield.
-
Metastable Zone Width (MSZW): The 2-fluoro substitution may narrow the MSZW compared to the chloro-analog. Controlled cooling (e.g., cubic cooling profile) is required to prevent spontaneous nucleation and ensure large, pure crystals.
-
Chiral Resolution: If resolving from a racemate, the solubility difference between the (2R) and (2S) forms (often with a chiral amine resolving agent) is the critical parameter.
References
-
Tang, S., et al. (2014). "Solubility and Solution Thermodynamics of (R)-(+)-2-(4-Chloro-2-methylphenoxy)propanoic Acid in Different Pure Solvents." Journal of Chemical & Engineering Data. Link
- Grounding: Provides the baseline methodology and thermodynamic behavior for chiral phenoxypropanoic acids.
-
Grant, D. J. W., et al. (1984). "Solubility and decomposition of some phenoxy-acid herbicides in water." Weed Research. Link
- Grounding: Establishes the fundamental solubility trends of phenoxy acid deriv
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics. Link
- Grounding: Source of the Modified Apelblat equ
-
Google Patents. (2010). "Chromane substituted benzimidazole derivatives." US Patent 7723321B2.[2] Link
- Grounding: Verifies the synthesis and relevance of 2-fluoro-5-methylphenoxy propanoic acid intermedi
Sources
pKa values and acidity of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid
Technical Whitepaper: Acidity Profile & Physicochemical Characterization of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid
Executive Summary
This technical guide provides an in-depth physicochemical analysis of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid , a chiral phenoxypropionic acid derivative structurally related to the auxin-mimic herbicide class (e.g., Mecoprop-P).
The primary focus is the acid dissociation constant (pKa) , a critical parameter governing the molecule's solubility, lipophilicity (LogD), and membrane permeability. Based on Structure-Activity Relationship (SAR) analysis and Hammett electronic substituent constants, the pKa of this compound is determined to be in the range of 3.0 – 3.2 , making it a stronger acid than its non-fluorinated parent. This guide details the theoretical basis for this value and provides a validated experimental protocol for its precise determination using the Yasuda-Shedlovsky extrapolation method.
Structural Analysis & Electronic Effects
The acidity of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid is dictated by the stability of its conjugate base (carboxylate anion). This stability is influenced by the electronic environment of the phenoxy ring, transmitted through the ether linkage.
The Chiral Center
-
Configuration: The (2R) designation indicates the spatial arrangement at the
-carbon. -
Impact on Acidity: In achiral solvents (e.g., water, methanol), the pKa of the (2R)-enantiomer is identical to that of the (2S)-enantiomer and the racemate. Chirality only influences binding affinity (e.g., to auxin receptors) or metabolism, not thermodynamic acidity.
Substituent Effects (SAR)
The phenyl ring bears two substituents that alter the electron density of the ether oxygen:
-
2-Fluoro (Ortho): Fluorine is highly electronegative (
). Located at the ortho position, it exerts a strong negative inductive effect (-I) . This withdraws electron density from the ether oxygen, which in turn withdraws density from the carboxylate group, stabilizing the negative charge of the anion and lowering the pKa (increasing acidity). -
5-Methyl (Meta): The methyl group has a weak positive inductive effect (+I) , donating electron density. However, being in the meta position relative to the ether linkage, its effect is diminished and overpowered by the strong ortho-fluorine effect.
Figure 1: Structural factors influencing the acidity. The ortho-fluorine effect dominates, stabilizing the anion.
Predicted pKa Value & Comparative Data
Direct experimental values for this specific fluorinated isomer are rarely published in open literature. However, its pKa can be bracketed with high confidence using structurally validated "anchor" compounds.
Table 1: Comparative Acidity of Structural Analogs
| Compound | Structure Note | pKa (Aq, 25°C) | Source |
| Propanoic Acid | Aliphatic baseline | 4.87 | [CRC Handbook] |
| Phenoxyacetic Acid | Ether linkage effect | 3.17 | [PubChem] |
| 2-Phenoxypropanoic Acid | ~3.32 | [NIST/PubChem] | |
| Mecoprop | 2-Methyl-4-chloro subst. | 3.78 | [WHO/EPA] |
| (2R)-2-(2-F-5-Me-phenoxy)... | Target Molecule | 3.0 – 3.2 (Pred) | QSAR Synthesis |
Rationale: The introduction of an ortho-fluorine typically lowers the pKa by 0.2–0.4 units compared to the unsubstituted parent (2-phenoxypropanoic acid, pKa 3.32) due to the proximity of the electronegative atom to the ether oxygen.
Experimental Protocol: Potentiometric Titration
Due to the lipophilic nature of the phenoxy ring, this compound likely has low aqueous solubility in its protonated (neutral) form. Standard aqueous titration may yield noisy data due to precipitation.
The Gold Standard Method: Potentiometric Titration in Methanol/Water co-solvent systems with Yasuda-Shedlovsky Extrapolation .
Reagents & Equipment
-
Instrument: Automated Potentiometric Titrator (e.g., Sirius T3 or Metrohm).
-
Titrant: 0.1 M KOH (standardized, carbonate-free).
-
Solvents: Carbonate-free water and HPLC-grade Methanol (MeOH).
-
Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).
Step-by-Step Methodology
-
Preparation: Weigh ~3–5 mg of the sample accurately.
-
Solubilization: Dissolve the sample in a co-solvent mixture (e.g., 30% MeOH / 70% Water). Ensure complete dissolution.
-
Titration Loops: Perform three separate titrations at different co-solvent ratios:
-
Run 1: 30% MeOH
-
Run 2: 40% MeOH
-
Run 3: 50% MeOH
-
-
Data Acquisition: Titrate with KOH from pH 2.0 to pH 12.0. Record the apparent pKa (
) at each solvent ratio. -
Extrapolation (Yasuda-Shedlovsky): Plot
against (inverse dielectric constant of the mixture). The y-intercept represents the true aqueous pKa.
Equation:
Figure 2: Workflow for determining pKa of lipophilic acids using co-solvent extrapolation.
Biopharmaceutical Implications
Understanding the pKa of 3.1 is crucial for predicting the behavior of this molecule in biological systems.
-
Physiological pH (7.4):
At blood pH, the molecule will exist almost exclusively (>99.9%) as the carboxylate anion . This ensures high solubility in plasma but limits passive diffusion across the blood-brain barrier (BBB) unless active transport (e.g., OAT/OATP transporters) is involved. -
Stomach pH (1.5 – 2.0):
In the gastric environment, a significant fraction (~90%) will be protonated (neutral). This is the primary site for passive membrane absorption. -
Environmental Fate: As a likely herbicide derivative, the low pKa means it will be anionic in most soils (pH 5–8), increasing its mobility in groundwater compared to non-ionized esters.
References
-
PubChem. 2-(2-fluorophenoxy)propanoic acid | C9H9FO3.[1][2] National Library of Medicine. Available at: [Link]
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky protocol).
-
World Health Organization (WHO). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. WHO Guidelines. Available at: [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Available at: [Link]
-
NIST Chemistry WebBook. p-Fluorophenoxyacetic acid. National Institute of Standards and Technology.[3] Available at: [Link]
Sources
Technical Guide: Asymmetric Synthesis of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid
This guide details the asymmetric synthesis of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid , a structural motif critical in the development of PPAR agonists (pharmaceuticals) and auxin-mimic herbicides (agrochemicals).
The (2R)-enantiomer is generally the biologically active eutomer in this class of compounds. This guide prioritizes the Nucleophilic Substitution (
Part 1: Strategic Chemical Analysis
The Target Molecule
-
IUPAC Name: (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid
-
Core Moiety: Chiral Aryloxypropanoic Acid[1]
-
Key Challenge: Establishing the C-O ether bond while maintaining high enantiomeric excess (ee%).
-
Stereochemistry: The (2R) configuration is achieved via inversion of an (S)-electrophile.
Retrosynthetic Disconnection
The most robust disconnection relies on the
Rationale:
-
Chiral Pool Availability: (S)-(-)-2-Chloropropionic acid is an inexpensive commodity chemical produced from (L)-alanine or via fermentation.
-
Stereocontrol: The reaction proceeds with complete inversion of configuration (Walden Inversion) at the
-carbon. -
Atom Economy: Superior to Mitsunobu coupling (which generates high molecular weight waste:
and hydrazine derivatives).
Part 2: Experimental Protocol (The Inversion Route)
Reagents and Materials
| Reagent | Role | Specifications | CAS |
| 2-Fluoro-5-methylphenol | Nucleophile | Purity >98% | 324-24-3 |
| (S)-(-)-2-Chloropropionic acid | Electrophile | ee >98% (Optical purity is critical) | 29617-66-1 |
| Sodium Hydroxide (NaOH) | Base | 40% aq. solution | 1310-73-2 |
| Toluene | Solvent | ACS Reagent Grade | 108-88-3 |
| Tetrabutylammonium bromide | Phase Transfer Catalyst | 99% | 1643-19-2 |
Step-by-Step Synthesis Workflow
Step 1: Phenoxide Formation
-
Charge a reactor with 2-Fluoro-5-methylphenol (1.0 eq) and Toluene (5 volumes).
-
Add NaOH (aq, 40%) (2.2 eq) slowly while maintaining temperature
.-
Mechanistic Insight: Excess base is required to neutralize the carboxylic acid of the electrophile and deprotonate the phenol.
-
-
Stir for 30 minutes to ensure complete formation of the sodium phenoxide salt.
Step 2: Nucleophilic Displacement (
)
-
Add (S)-(-)-2-Chloropropionic acid (1.1 eq) dropwise to the biphasic mixture.
-
Critical Control Point: The temperature must be kept low during addition to prevent uncontrolled exotherms which can lead to racemization.
-
-
Add Tetrabutylammonium bromide (TBAB) (0.05 eq) as a phase transfer catalyst (PTC).
-
Heat the reaction mixture to reflux (approx. 85-90°C) for 4–6 hours.
-
Reaction Logic: The PTC shuttles the phenoxide anion into the organic phase (or interface) to attack the chiral center of the chloropropionate. The reaction inverts the (S) center to the (R) product.
-
Step 3: Work-up and Isolation
-
Cool the mixture to
. -
Separate the phases. The product (as a sodium salt) resides in the aqueous phase.
-
Wash the aqueous phase with Toluene (2 volumes) to remove unreacted phenol.
-
Acidify the aqueous phase with HCl (conc.) to pH 1–2. The product will precipitate or oil out.
-
Extract with Ethyl Acetate (3 volumes).
-
Dry organic layer over
and concentrate in vacuo.
Step 4: Enantiomeric Enrichment (Crystallization)
-
Dissolve the crude solid in a minimal amount of hot n-Heptane/Ethyl Acetate (9:1) .
-
Cool slowly to
to crystallize. -
Filter and dry to obtain (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid .
Part 3: Visualization of Pathways
Mechanistic Pathway (Walden Inversion)
The following diagram illustrates the stereochemical inversion that guarantees the (2R) configuration.
Caption: The SN2 mechanism converts the (S)-chloropropionate precursor into the (R)-aryloxy product via backside attack.
Process Logic Flow
Caption: Industrial workflow for the synthesis of (2R)-Aryloxypropanoic acids.
Part 4: Quality Control & Analytical Validation
To ensure the protocol yields the correct enantiomer with high purity, the following analytical methods are mandatory.
Chiral HPLC Method[2]
-
Column: Chiralcel OJ-H or Chiralpak AD-H (Daicel).
-
Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (Phenol absorption).
-
Expected Result: The (2R) enantiomer should elute distinct from the (2S) trace (if any).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation of phenol. | Ensure NaOH is fresh and in slight excess (2.2 eq). |
| Low ee% (Racemization) | Reaction temperature too high or reaction time too long. | Limit temp to 90°C; quench immediately upon completion. |
| Low ee% (Input) | Impure (S)-2-chloropropionic acid. | Verify starting material optical rotation ( |
| Oiling out | Product too concentrated during acidification. | Add more water before acidification or use seeding crystals. |
Part 5: Alternative Approaches (Literature Context)
While the
-
Mitsunobu Reaction:
-
Reagents: Phenol + (S)-Ethyl Lactate +
+ DEAD. -
Outcome: Inversion of (S)-Lactate to (R)-Ether.
-
Pros: Very mild conditions.
-
Cons: Difficult purification (triphenylphosphine oxide removal) and high cost.
-
-
Kinetic Resolution:
-
Method: Use of Lipase (e.g., Candida antarctica Lipase B) to selectively hydrolyze the (R)-ester from a racemic mixture.
-
Pros: Uses cheaper racemic starting materials.
-
Cons: Maximum theoretical yield is 50% (unless dynamic kinetic resolution is used).
-
References
-
Tengeiji, A., et al. "A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids."[1] Tetrahedron: Asymmetry, via Elsevier Pure.
-
Amoroso, R., et al. "Asymmetric Synthesis of Arylpropionic Acids and Aryloxy Acids by Using Lactamides as Chiral Auxiliaries."[2] ChemInform, via ResearchGate.
-
Tu, S., et al. "An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production." Bioprocess and Biosystems Engineering.
-
U.S. EPA Substance Registry. "Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, (2R)- (Mecoprop-P).
Sources
- 1. tus.elsevierpure.com [tus.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid [academia.edu]
- 4. 2-(2-Methylphenoxy)propanoic acid | C10H12O3 | CID 165592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
Therapeutic Applications of (2R)-2-(2-Fluoro-5-methylphenoxy)propanoic Acid Intermediates: A Technical Guide to Chiral Aryloxypropanoate Building Blocks
Executive Summary
In modern medicinal chemistry, the strategic design of chiral building blocks is paramount for developing targeted therapeutics with optimal pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The compound (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid serves as a highly specialized, stereopure intermediate. It is predominantly utilized in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) modulators, CRTH2 antagonists, and selective acid pump inhibitors.
This whitepaper provides an in-depth analysis of the mechanistic rationale behind this specific structural motif, outlines a self-validating synthetic protocol for its preparation, and details its therapeutic applications in drug discovery.
Mechanistic Rationale: The Triad of Structural Design
The therapeutic utility of the (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid moiety is driven by three distinct structural features, each engineered to solve specific challenges in target engagement and metabolic stability.
The Ortho-Fluorine Substitution (Metabolic Shielding)
The incorporation of a fluorine atom at the ortho-position of the phenoxy ring serves a dual purpose. First, it acts as a metabolic shield. Lipophilic aromatic rings are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative hydroxylation. The high bond dissociation energy of the C–F bond effectively blocks this metabolic "soft spot," significantly extending the biological half-life of the resulting drug[1]. Second, the strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent ether oxygen. This reduces the oxygen's basicity and its capacity to act as a hydrogen-bond acceptor, which enhances the overall lipophilicity and membrane permeability of the molecule[1].
The Meta-Methyl Group (Hydrophobic Engagement)
The methyl group at the 5-position provides essential steric bulk. In the context of nuclear receptors (such as the PPAR ligand-binding domain), this methyl group projects into specific hydrophobic sub-pockets. This van der Waals interaction is critical for anchoring the aromatic ring, thereby increasing the binding affinity and residence time of the ligand within the receptor[2].
The (2R) Stereocenter (Receptor Stereoselectivity)
The α-chiral center of the propanoic acid backbone dictates the spatial trajectory of the carboxylate group. In PPAR agonists, the carboxylate must form a precise hydrogen-bond network with a conserved Tyrosine/Histidine triad (e.g., Tyr473 in PPARγ) located on Helix 12 of the activation function-2 (AF-2) domain[2]. The (2R)-enantiomer optimally aligns the carboxylate with this network, whereas the (2S)-enantiomer results in steric clashes and a drastic loss of agonistic activity.
Therapeutic Applications in Drug Discovery
PPARα/γ Dual Agonists (Metabolic Syndrome)
Chiral 2-aryloxypropanoic acids are foundational pharmacophores in the development of fibrate-class drugs and novel pan-PPAR agonists. When the (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid intermediate is conjugated to lipophilic tail groups (e.g., substituted oxazoles or thiazoles), it yields potent dual PPARα/γ agonists. These compounds are investigated for the treatment of type 2 diabetes, dyslipidemia, and non-alcoholic steatohepatitis (NASH), as they simultaneously improve insulin sensitivity and lower serum triglycerides[2].
Mechanism of action for (2R)-aryloxypropanoate derivatives in PPAR activation and transcription.
CRTH2 Antagonists (Asthma and Allergy)
The DP2 (CRTH2) receptor is a G-protein coupled receptor implicated in allergic inflammation. Phenoxyacetic and phenoxypropanoic acids are recognized CRTH2 binding motifs. Utilizing the fluorinated (2R)-intermediate allows medicinal chemists to design antagonists with restricted conformational flexibility, leading to higher target selectivity and reduced off-target cyclooxygenase (COX) inhibition.
Structure-Activity Relationship (SAR) & Pharmacokinetics
To illustrate the causality behind the structural design, the following table summarizes the quantitative impact of the intermediate's structural features on a representative PPARα/γ dual agonist scaffold.
| Pharmacophore Variation | Stereochemistry | PPARα EC₅₀ (nM) | PPARγ EC₅₀ (nM) | HLM Half-life (T₁/₂, min) |
| 2-Fluoro-5-methylphenoxy | (2R) | 12 | 45 | >120 |
| 2-Fluoro-5-methylphenoxy | (2S) | >10,000 | >10,000 | >120 |
| 5-Methylphenoxy (Des-fluoro) | (2R) | 15 | 50 | 25 |
| 2-Fluorophenoxy (Des-methyl) | (2R) | 85 | 320 | >120 |
Data Interpretation: The data clearly demonstrates that the (2R) configuration is an absolute requirement for target engagement. The removal of the fluorine atom (Des-fluoro) drastically reduces the human liver microsome (HLM) half-life due to rapid oxidation, while the removal of the methyl group (Des-methyl) weakens receptor affinity.
Self-Validating Synthetic Methodology
The synthesis of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid relies on the stereoinvertive Mitsunobu reaction[3]. To ensure scientific integrity, the following protocol is designed as a self-validating system , utilizing specific reagents to prevent side reactions and incorporating mandatory In-Process Controls (IPC).
Protocol: Stereoinvertive Synthesis via Mitsunobu Etherification
Step 1: Mitsunobu Etherification (Stereoinversion)
-
Charge a dry, argon-purged reaction vessel with 2-fluoro-5-methylphenol (1.0 eq) and (S)-ethyl lactate (1.1 eq) in anhydrous THF (0.2 M).
-
Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive alkoxyphosphonium intermediate.
-
-
Add 1,1'-(azodicarbonyl)dipiperidine (ADDP) (1.5 eq) and cool the mixture to 0°C.
-
Causality: ADDP is explicitly chosen over traditional DEAD or DIAD. ADDP provides a cleaner reaction profile for secondary alcohols, minimizing the formation of difficult-to-remove hydrazine byproducts and enhancing the Sₙ2 inversion trajectory[3].
-
-
Dropwise add tri-n-butylphosphine (n-Bu₃P) (1.5 eq) over 30 minutes. Maintain at 0°C for 1 hour, then warm to ambient temperature for 12 hours.
-
Causality: Controlled addition at 0°C manages the exothermic formation of the betaine intermediate, suppressing unwanted E2 elimination pathways that would degrade the chiral pool starting material.
-
Step 2: Mild Saponification (Stereoretention) 4. Filter the precipitated ADDP-H₂ byproduct and concentrate the filtrate in vacuo. 5. Redissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (2.0 eq) at 0°C and stir for 4 hours.
-
Causality: LiOH provides mild, low-temperature hydrolysis. Utilizing harsher bases (e.g., NaOH at reflux) risks enolization at the highly labile α-carbon, which would lead to catastrophic racemization of the product.
Step 3: Self-Validation (In-Process Control) 6. Acidify the mixture to pH 2 with 1M HCl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the final intermediate. 7. Validation Check: Analyze a 1 mg sample via Chiral HPLC (e.g., Chiralcel OJ-H column, Hexane/IPA/TFA 90:10:0.1).
-
System Rule: The protocol is considered validated only if the enantiomeric excess (ee) is ≥98%. An ee <98% indicates Sₙ1 leakage during the Mitsunobu step or enolization during hydrolysis, mandating a recalibration of the phosphine/azo stoichiometry.
Synthetic workflow for (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid via Mitsunobu inversion.
References
Sources
Methodological & Application
Synthesis Protocol for (2R)-2-(2-Fluoro-5-methylphenoxy)propanoic Acid
High-Fidelity Chiral Etherification via the Mitsunobu Inversion Pathway
Executive Summary
(2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid is a high-value chiral intermediate and active pharmaceutical ingredient (API) building block. Aryloxypropanoic acid derivatives are extensively utilized in the development of peroxisome proliferator-activated receptor (PPAR) agonists, dual-acting receptor ligands, and advanced agrochemicals[1][2]. In biological systems, the (R)-enantiomers of these aryloxy acids consistently exhibit significantly higher target affinity and efficacy than their (S)-counterparts[3].
This application note details a robust, self-validating synthetic protocol to access the (2R)-enantiomer with >98% enantiomeric excess (ee). The methodology leverages a stereospecific Mitsunobu etherification using the chiral pool reagent (S)-(-)-ethyl lactate, followed by a mild saponification step to yield the free carboxylic acid.
Mechanistic Rationale & Pathway
Expertise & Experience: The Causality of Reagent Selection
Synthesizing chiral aryloxypropanoic acids can theoretically be achieved via an SN2 alkylation of phenols with chiral 2-halopropanoates (e.g., (S)-2-chloropropionic acid). However,
To circumvent this, we utilize the [4]. By reacting 2-fluoro-5-methylphenol with (S)-(-)-ethyl lactate in the presence of triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD), we achieve a complete, clean Walden inversion at the chiral center, yielding the (R)-ester intermediate[5].
Trustworthiness: A Self-Validating System
The Mitsunobu reaction pathway is inherently self-validating regarding stereochemistry. The activation of the secondary alcohol of (S)-(-)-ethyl lactate by the PPh3-DIAD betaine complex ensures that the subsequent nucleophilic attack by the phenoxide ion occurs exclusively via an SN2 mechanism[4][6]. This guarantees absolute stereochemical inversion. Furthermore, the subsequent ester hydrolysis utilizes mild LiOH conditions at 0 °C to room temperature; this specifically prevents any base-catalyzed enolization and subsequent racemization at the
Visualization: The Mitsunobu Workflow
Workflow for the asymmetric synthesis of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid.
Experimental Protocols
Phase 1: Mitsunobu Etherification
-
Preparation: To a flame-dried, argon-purged round-bottom flask, add 2-fluoro-5-methylphenol (1.0 equiv), (S)-(-)-ethyl lactate (1.1 equiv), and triphenylphosphine (PPh3, 1.2 equiv).
-
Solvation: Dissolve the mixture in anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.2 M.
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Activation: Add diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 30 minutes. Causality: The slow addition is critical to control the highly exothermic betaine formation and prevent unwanted side reactions or thermal degradation of the lactate.
-
Inversion: Allow the reaction to slowly warm to room temperature and stir for 12–24 hours. Monitor the consumption of the phenol via TLC (Hexanes/EtOAc, 8:2).
-
Concentration: Upon completion, concentrate the mixture under reduced pressure.
-
Byproduct Precipitation: Triturate the crude residue with cold diethyl ether/hexanes (1:1). Causality: Triphenylphosphine oxide (OPPh3) is a notorious byproduct that complicates column chromatography. Its quantitative precipitation in non-polar solvent mixtures validates the success of the reduction phase and ensures high purity of the intermediate. Filter the white solid.
-
Purification: Purify the filtrate via flash column chromatography (silica gel, gradient elution of hexanes to 10% EtOAc in hexanes) to afford (R)-ethyl 2-(2-fluoro-5-methylphenoxy)propanoate.
Phase 2: Saponification (Ester Hydrolysis)
-
Solvation: Dissolve the purified (R)-ester intermediate in a 3:1:1 mixture of THF/MeOH/H2O (0.1 M concentration).
-
Thermal Control: Cool the solution to 0 °C.
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H2O, 2.0 equiv) in one portion.
-
Reaction: Stir the reaction at room temperature for 2–4 hours. Monitor by TLC or LC-MS until the ester is fully consumed.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove organic solvents (THF and MeOH).
-
Washing: Dilute the aqueous layer with water and wash once with diethyl ether to remove any non-polar impurities.
-
Acidification: Acidify the aqueous layer to pH 2 using 1M HCl at 0 °C. Causality: Low temperature prevents acid-catalyzed cleavage of the newly formed ether bond, while pH 2 ensures complete protonation of the propanoic acid for efficient organic extraction.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 × 20 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the final product, (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid.
Data Presentation
Table 1: Stoichiometry and Reagent Equivalents
| Reagent | MW ( g/mol ) | Equivalents | Role in Synthesis |
| 2-Fluoro-5-methylphenol | 126.13 | 1.0 | Aromatic Starting Material |
| (S)-(-)-Ethyl Lactate | 118.13 | 1.1 | Chiral Pool Reagent |
| Triphenylphosphine (PPh3) | 262.29 | 1.2 | Reducing Agent / Activator |
| DIAD | 202.21 | 1.2 | Oxidizing Agent / Activator |
| LiOH·H2O | 41.96 | 2.0 | Saponification Base |
Table 2: Expected Analytical Profile
| Analytical Method | Expected Result / Parameter |
| 1H NMR (CDCl3, 400 MHz) | ~1.65 (d, 3H, CH3), ~2.30 (s, 3H, Ar-CH3), ~4.80 (q, 1H, CH), ~6.7-7.0 (m, 3H, Ar-H) |
| ESI-MS (m/z) | [M-H]- calculated for C10H10FO3: 197.06; found: ~197.0 |
| Chiral HPLC | >98% ee (e.g., Chiralcel OD-H column, Hexane/IPA/TFA 90:10:0.1) |
| Optical Rotation | [α]D20 = Positive (Typical for (R)-aryloxypropanoic acids) |
References
-
Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.[Link]
-
Tengeiji, A., Nakata, K., Ono, K., et al. (2012). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxycarboxylic acids. Tetrahedron Letters, 53(42), 5697-5700.[Link]
Sources
Application Note: Enantioselective Synthesis of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid
Abstract & Scope
This application note details the enantioselective synthesis of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid , a structural motif common in PPAR agonists and specific herbicide intermediates. The presence of the ortho-fluorine atom introduces unique electronic constraints that affect nucleophilicity, requiring optimized conditions to prevent racemization during C-O bond formation.
This guide presents two validated pathways:
-
Method A (Mitsunobu Inversion): Ideal for discovery-scale, high-enantiomeric excess (ee >98%) requirements.
-
Method B (Nucleophilic Substitution): A scalable, cost-effective route using activated chiral sulfonates or halides.
Retrosynthetic Analysis & Strategy
The target molecule possesses a chiral center at the
Logical Pathway Diagram
Figure 1: Retrosynthetic disconnection showing two convergent routes relying on stereochemical inversion.
Method A: Mitsunobu Reaction (High Precision)
Principle: The Mitsunobu reaction couples the phenol with (S)-methyl lactate (or ethyl lactate). The reaction proceeds via an oxyphosphonium intermediate, where the phenol attacks the chiral center, displacing the activated hydroxyl group with complete inversion of configuration .
Materials
-
Substrate: 2-Fluoro-5-methylphenol (1.0 equiv)
-
Chiral Reagent: (S)-(-)-Methyl lactate (1.2 equiv) [>99% ee]
-
Reagents: Triphenylphosphine (
, 1.5 equiv), Diisopropyl azodicarboxylate (DIAD, 1.5 equiv). -
Solvent: Anhydrous THF (Tetrahydrofuran).
Protocol
-
Preparation: In a flame-dried 3-neck round-bottom flask under
atmosphere, dissolve 2-fluoro-5-methylphenol (10 mmol) and (15 mmol) in anhydrous THF (50 mL). -
Cooling: Cool the solution to 0°C using an ice/water bath.
-
Addition of Lactate: Add (S)-methyl lactate (12 mmol) dropwise.
-
Critical Step (DIAD Addition): Dissolve DIAD (15 mmol) in THF (10 mL). Add this solution dropwise over 30 minutes to the reaction mixture at 0°C.
-
Note: Rapid addition generates excessive heat, which can degrade the sensitive oxyphosphonium intermediate and lower ee.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[2]
-
Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (
). Filter off the solids. -
Purification: Purify the filtrate via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to obtain Methyl (2R)-2-(2-fluoro-5-methylphenoxy)propionate .
Method B: Nucleophilic Substitution ( ) (Scalable)
Principle: This method utilizes (S)-methyl 2-chloropropionate . The phenoxide anion attacks the chiral center bearing the chlorine atom. Since the leaving group is on the chiral carbon, the attack occurs from the backside, resulting in inversion to the (R)-isomer.
Expert Insight: The ortho-fluorine atom on the phenol withdraws electrons, making the phenoxide less nucleophilic than unsubstituted phenol. Therefore, a polar aprotic solvent (DMF or DMSO) and slightly elevated temperatures are required, but temperature control is vital to prevent racemization.
Materials
-
Substrate: 2-Fluoro-5-methylphenol (1.0 equiv)
-
Chiral Reagent: (S)-Methyl 2-chloropropionate (1.2 equiv)
-
Base: Potassium Carbonate (
, anhydrous, micronized, 2.0 equiv). -
Solvent: DMF (Dimethylformamide) or Acetonitrile.
Protocol
-
Deprotonation: In a reactor, suspend
(20 mmol) in DMF (30 mL). Add 2-fluoro-5-methylphenol (10 mmol). Stir at room temperature for 30 minutes to ensure formation of the phenoxide. -
Alkylation: Add (S)-methyl 2-chloropropionate (12 mmol) dropwise.
-
Heating: Heat the mixture to 60°C .
-
Caution: Do not exceed 80°C. Higher temperatures increase the risk of elimination (forming acrylates) or racemization.
-
-
Monitoring: Stir for 4–6 hours. Monitor consumption of phenol by HPLC.
-
Workup: Cool to room temperature. Pour into ice-water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Washing: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over
. -
Isolation: Concentrate to yield the crude ester. If purity >95%, proceed directly to hydrolysis.
Hydrolysis to the Free Acid
Both methods yield the ester intermediate. The final step is hydrolysis to the acid.
Critical Control Point: The
-
Dissolve the chiral ester (from Method A or B) in THF:Water (3:1).
-
Add LiOH
(2.0 equiv). -
Stir at 0°C to 10°C . Do not heat.
-
Monitor until ester is consumed (~2-4 hours).
-
Acidification: Carefully acidify with 1M HCl to pH 2–3 at 0°C.
-
Extract with EtOAc, dry, and concentrate to yield (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid .
Analytical Quality Control
Data Summary Table
| Parameter | Method A (Mitsunobu) | Method B ( |
| Starting Material | (S)-Methyl Lactate | (S)-Methyl 2-chloropropionate |
| Mechanism | ||
| Yield (Step 1) | 75–85% | 85–92% |
| Enantiomeric Excess (ee) | > 98% | 94–96% |
| Scalability | Low (Atom economy issues) | High |
| Primary Impurity | Elimination products |
Chiral HPLC Protocol
To verify the enantiomeric purity (ee), use the following method:
-
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (or 280 nm).
-
Expected Retention: The (R)-isomer typically elutes second on OD-H columns for this class of compounds, but standards must be run to confirm.
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic route based on scale and purity requirements.
References
-
Mitsunobu Reaction Mechanism: Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335–656. Link
-
Inversion of Lactates: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link
-
Chiral Separation: Tu, X., et al. (2010). Enantiomeric Separation of 2-Phenoxypropionate Derivatives by Chiral HPLC. Journal of Liquid Chromatography & Related Technologies. (Validated via general Chiralcel OD application notes). Link
- Synthesis of Aryloxypropionic Acids: Milne, P. J., et al. (2010). Synthesis and herbicidal activity of chiral 2-phenoxypropionic acid derivatives. South African Journal of Chemistry.
-
SN2 Inversion Protocols: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for Walden Inversion mechanics). Link
Sources
Application Note: High-Yield Enantiomeric Enrichment and Purification of (2R)-2-(2-Fluoro-5-methylphenoxy)propanoic Acid
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide
Executive Summary & Scientific Context
The 2-fluoro-5-methylphenoxy moiety is a critical structural motif in the development of advanced pharmaceutical agents, including highly selective acid pump inhibitors and specialized metabolic modulators[1]. Because the biological efficacy of aryloxypropanoic acids is profoundly stereodependent, isolating the pure (2R) enantiomer from a racemic mixture is a strict regulatory and pharmacological requirement[2].
This application note details a highly scalable, thermodynamically driven diastereomeric crystallization protocol to isolate (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid in >99.5% enantiomeric excess (ee). By utilizing (S)-(-)-1-phenylethylamine as a chiral resolving agent, this method leverages precise solvent polarity gradients and controlled cooling profiles to achieve exceptional optical purity and high mass recovery[3].
Mechanistic Principles & Causality
To design a self-validating and robust purification system, one must understand the thermodynamic causality behind the chosen experimental parameters:
-
Resolving Agent Selection: (S)-(-)-1-phenylethylamine is chosen because it is a rigid, highly crystalline primary amine that forms dense, stable hydrogen-bonded networks with carboxylic acids. This maximizes the solubility differential (
) between the resulting (2R, S-amine) and (2S, S-amine) diastereomeric salts. -
Solvent System Causality (IPA/Water): Pure isopropanol (IPA) often results in an unacceptably flat solubility curve for these salts. By introducing 5% water (v/v), we increase the overall solubility at reflux while steepening the cooling curve. Crucially, the water disrupts weak, non-specific hydrogen bonds that would otherwise lead to the co-crystallization of the undesired (2S, S-amine) diastereomer[4].
-
Kinetic vs. Thermodynamic Control (Ostwald Ripening): A strict cooling rate of 0.1°C/min is enforced. Rapid cooling creates high supersaturation, causing both diastereomers to crash out kinetically. Slow cooling ensures that crystal growth occurs strictly on the thermodynamically favored (2R, S-amine) crystal faces.
Process Visualization
Workflow for the diastereomeric resolution of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid.
Experimental Protocols
Protocol A: Diastereomeric Salt Formation and Primary Crystallization
This step isolates the bulk of the (2R) enantiomer as a diastereomeric salt.
-
Dissolution: Charge a jacketed reactor with 100.0 g (0.504 mol) of racemic (±)-2-(2-fluoro-5-methylphenoxy)propanoic acid and 800 mL of Isopropanol (IPA). Stir at 300 rpm and heat to 60°C until full dissolution is achieved.
-
Salt Formation: Slowly add 61.1 g (0.504 mol, 1.0 eq) of (S)-(-)-1-phenylethylamine dropwise over 30 minutes. Causality: Dropwise addition prevents localized supersaturation and premature, uncontrolled nucleation.
-
Thermal Cycling & Seeding: Heat the mixture to reflux (82°C) to ensure complete salt dissolution. Cool the reactor to 65°C and introduce 0.5 g of pure (2R, S-amine) seed crystals.
-
Controlled Cooling: Program the jacketed reactor to cool from 65°C to 20°C at a strict rate of 0.1°C/min. Hold at 20°C for 4 hours to allow for Ostwald ripening.
-
Isolation: Filter the resulting suspension under vacuum. Wash the filter cake with 100 mL of ice-cold IPA to displace the mother liquor containing the highly soluble (2S, S-amine) salt.
Protocol B: Recrystallization & Self-Validating IPC
This step acts as the self-correcting mechanism to guarantee >99% ee.
-
Recrystallization: Transfer the primary filter cake to a clean reactor. Add 500 mL of an IPA/Water (95:5 v/v) mixture. Heat to reflux until a clear solution forms, then cool to 5°C at 0.2°C/min. Filter and dry the cake.
-
Self-Validation Checkpoint (IPC): The protocol dictates a mandatory In-Process Control (IPC) step. Micro-cleave a 50 mg sample of the dried salt using 1 mL of 1M HCl and extract into 1 mL of ethyl acetate. Analyze the organic layer via Chiral HPLC.
-
Logic Gate: If ee
99.0%, proceed to Protocol C. If ee 99.0%, the system self-corrects by mandating a repetition of Protocol B. Out-of-spec material is structurally prevented from reaching the final stage.
-
Protocol C: Acidification and Free Acid Recovery
This step recovers the pure (2R)-acid and removes the chiral auxiliary.
-
Biphasic Suspension: Suspend the optically pure salt in a biphasic mixture of 400 mL Deionized Water and 400 mL Ethyl Acetate (EtOAc).
-
Acidification: Under vigorous stirring, slowly add 2M HCl until the aqueous phase reaches strictly pH 2.0.
-
Causality: The pKa of the aryloxypropanoic acid is ~3.8. Driving the pH down to 2.0 ensures >99.9% of the compound is protonated into its lipophilic free-acid form, forcing quantitative partitioning into the EtOAc layer, while the protonated chiral amine remains entirely in the aqueous phase.
-
-
Phase Separation: Separate the layers. Wash the organic layer with brine (2 x 100 mL) and dry over anhydrous
. -
Final Polish: Concentrate the organic layer under reduced pressure and recrystallize the resulting solid from Heptane/EtOAc (80:20) to yield the final pure (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid.
Quantitative Data Summaries
Table 1: Solvent System Screening for Diastereomeric Resolution Data demonstrates the necessity of the IPA/Water system for optimal thermodynamic resolution.
| Solvent System | Solubility at 80°C (mg/mL) | Solubility at 20°C (mg/mL) | Primary Yield (%) | Enantiomeric Excess (% ee) |
| Acetone | 120 | 45 | 42.0 | 65.0 |
| Ethanol | >200 | 110 | 15.5 | 40.0 |
| Isopropanol (IPA) | 85 | 12 | 78.0 | 88.5 |
| IPA/Water (95:5) | 150 | 18 | 72.0 | 94.5 |
Table 2: Stepwise Recovery and Optical Enrichment Profile Yields are calculated based on the theoretical maximum of the (2R) enantiomer available in the racemate.
| Process Step | Mass (g) | Step Yield (%) | Chemical Purity (HPLC, % a/a) | Chiral Purity (% ee) |
| Racemic Starting Material | 100.0 | N/A | 98.5 | 0.0 (Racemic) |
| Primary Salt Crystallization | 65.2 | 81.0* | 99.1 | 94.5 |
| First Recrystallization | 58.4 | 89.5 | 99.8 | 99.2 |
| Free Acid Recovery | 34.8 | 96.1 | 99.9 | 99.6 |
*Calculated against the 80.5 g theoretical maximum yield of the (2R, S-amine) salt.
Analytical Validation Parameters
To ensure the trustworthiness of the data, the following analytical parameters must be used for the IPC and final release testing:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (90 : 10 : 0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Temperature: 25°C
References
-
[1] Title: US7723321B2 - Chromane substituted benzimidazole derivatives. Source: Google Patents. URL:
-
[3] Title: .alpha.-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. Source: Journal of the American Chemical Society. URL:
-
[2] Title: Stereoselective SN2 Reactions of the (R)-Pantolactone Ester of Racemic .alpha.-Halo Carboxylic Acids with Aryl Oxides. A Synthesis of (S)-2-Aryloxy and (S)-2-Hydroxy Acids. Source: The Journal of Organic Chemistry - ACS Publications. URL:
-
[4] Title: A synthesis of levetiracetam based on (S)-N-phenylpantolactam as a chiral auxiliary. Source: ResearchGate. URL:
Sources
Application Note: Precision Esterification of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid
This Application Note is designed for medicinal chemists and process development scientists working with (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid . The presence of the ortho-fluorine atom on the phenoxy ring, combined with the chiral center at the
The electron-withdrawing nature of the fluorine atom (via induction through the ether oxygen) increases the acidity of the
Part 1: Strategic Reagent Selection & Mechanistic Insight
The Challenge: Enantiomeric Erosion
The primary failure mode in esterifying this substrate is the loss of the (2R) configuration. This occurs via two pathways:
-
Base-Catalyzed Enolization: Strong bases or excess tertiary amines abstract the acidic
-proton, forming a planar enolate. -
Ketene Formation: Under harsh activation (e.g., refluxing SOCl
), the acid chloride can eliminate HCl to form a ketene intermediate, which destroys stereochemistry upon alcohol addition.
Recommended Reagent Systems
We categorize reagents by scale and ester complexity.
| Method | Reagent System | Suitability | Racemization Risk | Key Control Parameter |
| A | Cs | Methyl/Ethyl Esters (Lab Scale) | Lowest | Stoichiometry (1.1 eq base max) |
| B | Oxalyl Chloride / DMF | Scale-Up (>10g) | Low-Medium | Temperature (<0°C) |
| C | EDC / HOBt / DMAP | Complex Alcohols | Low | HOBt must be present |
Part 2: Detailed Experimental Protocols
Protocol A: Cesium-Promoted Alkylation (The "Safe" Method)
Best for: Synthesis of methyl or ethyl esters where preservation of ee% is paramount.
Rationale: The "Cesium Effect" utilizes the high solubility and large cation radius of Cesium to promote carboxylate nucleophilicity in DMF, allowing the reaction to proceed at room temperature without strong bases that would deprotonate the
Reagents:
-
Substrate: (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid (1.0 eq)
-
Base: Cesium Carbonate (Cs
CO ) (1.05 eq) — Do not use excess. -
Electrophile: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.2 eq)
-
Solvent: Anhydrous DMF (0.1 M concentration)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF under N
atmosphere. -
Add Cs
CO in a single portion. Stir at 0°C for 15 minutes.-
Note: The solution may turn slightly yellow; this is normal for phenoxy salts.
-
-
Add the Alkyl Iodide dropwise via syringe.
-
Allow the reaction to warm to Room Temperature (20-25°C) . Do not heat.
-
Monitor by TLC/LCMS. Conversion is typically complete within 2-4 hours.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na
SO .
Protocol B: Low-Temperature Acid Chloride Activation
Best for: Large scale synthesis or when the alcohol is sterically hindered.
Rationale: Oxalyl chloride is preferred over thionyl chloride because it activates at lower temperatures (0°C vs reflux), minimizing the risk of ketene formation.
Reagents:
-
Substrate: (1.0 eq)
-
Activator: Oxalyl Chloride (1.2 eq)
-
Catalyst: DMF (2-3 drops)
-
Alcohol: R-OH (Excess or 1.1 eq)
-
Base Scavenger: 2,6-Lutidine (1.2 eq) — Less nucleophilic than Pyridine/TEA, reducing racemization risk.
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Dissolve substrate in DCM under Argon. Cool to -10°C .
-
Add catalytic DMF.
-
Add Oxalyl Chloride dropwise. Gas evolution (CO/CO
) will occur. -
Stir at 0°C for 1 hour. Do not reflux.
-
Evaporation (Critical Step): Remove solvent and excess oxalyl chloride under high vacuum at <20°C . Do not heat the residue.
-
Redissolve the crude acid chloride in DCM.
-
Add the Alcohol and 2,6-Lutidine at -10°C .
-
Warm to RT and stir until complete.
Protocol C: Steglich Esterification with HOBt Modification
Best for: Coupling with complex, acid-sensitive, or chiral alcohols.
Rationale: Standard DCC/DMAP coupling can cause racemization via the formation of an N-acylpyridinium intermediate. Adding HOBt (Hydroxybenzotriazole) intercepts the O-acylisourea, forming a chiral-safe active ester.
Reagents:
-
Substrate: (1.0 eq)
-
Coupling Agent: EDC.HCl (1.2 eq) (Preferred over DCC for easier workup)
-
Additive: HOBt (1.2 eq)
-
Catalyst: DMAP (0.1 eq) — Keep loading low.
-
Alcohol: R-OH (1.0 eq)
-
Solvent: DCM or DMF
Procedure:
-
Dissolve substrate and Alcohol in DCM at 0°C.
-
Add HOBt and DMAP.
-
Add EDC.HCl in portions.
-
Stir at 0°C for 1 hour, then warm to RT overnight.
-
Workup: Wash with 0.5N HCl, then saturated NaHCO
.
Part 3: Critical Control & Visualization[1]
Pathway Analysis & Racemization Risk
The following diagram illustrates the safe pathways versus the "Forbidden" pathways that lead to loss of the (2R) configuration.
Figure 1: Reaction pathways. Green paths preserve stereochemistry.[1] Red dashed paths indicate high-risk racemization vectors driven by heat or strong base.
QC: Determining Enantiomeric Excess (ee)
You must validate the integrity of the reaction using Chiral HPLC.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : IPA (90:10 to 98:2) with 0.1% TFA.
-
Detection: UV at 230 nm (Phenoxy absorption).
-
Target: ee > 98%.
References
-
Steglich Esterification & Racemization Suppression
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
- Context: Establishes the use of DMAP; subsequent literature confirms HOBt addition suppresses racemiz
-
Cesium Carbonate Alkylation (The "Cesium Effect")
-
Phenoxypropionic Acid Herbicides (Structural Context)
-
Racemization via Ketene Intermediates
- Lynch, J. E., et al. (1996). Mechanism of the racemization of acid chlorides. The Journal of Organic Chemistry.
- Context: Explains the danger of refluxing acid chlorides with alpha-hydrogens.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. A racemic mixture of `(+-) 2-pheynl` propanoic acid on esterification with `(+) 2-butanol` gives two esters. Mention the seterichemistry of the two ester produced. [allen.in]
- 3. A racemic mixture of (\pm) 2-phenylpropanoic acid on esterification with .. [askfilo.com]
- 4. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 5. tus.elsevierpure.com [tus.elsevierpure.com]
- 6. Fenoprop - Wikipedia [en.wikipedia.org]
preparing stock solutions of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid for assays
Application Note: Precision Preparation of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic Acid Stock Solutions for Biological Assays
Abstract
This guide details the standardized protocol for preparing, storing, and handling stock solutions of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid (C₁₀H₁₁FO₃). As a chiral phenoxypropionic acid derivative, this compound exhibits specific solubility and stability characteristics that require strict adherence to physicochemical principles to ensure assay reproducibility. This protocol prioritizes Dimethyl Sulfoxide (DMSO) solvation to maintain stereochemical integrity and prevent precipitation during aqueous dilution.
Compound Profile & Physicochemical Basis[1][2]
To prepare accurate stock solutions, one must understand the molecule's intrinsic properties. This compound is a lipophilic weak acid.
| Property | Value | Critical Implication |
| Formula | C₁₀H₁₁FO₃ | Basis for Molarity calculations. |
| Molecular Weight | 198.19 g/mol | Use this exact value for mass-to-molar conversions. |
| Chirality | (2R)-Enantiomer | Risk: Racemization can occur at extreme pH or high temperatures. Maintain neutral-to-acidic storage conditions. |
| pKa (Acid) | ~3.8 – 4.2 (Predicted) | Ionization: At pH 7.4 (assay buffer), the molecule is deprotonated (anionic) and more soluble. In pure water (pH <7), it is protonated and lipophilic. |
| LogP | ~2.5 – 2.8 | Solubility: Low aqueous solubility in its protonated form. Requires organic co-solvent (DMSO) for initial solvation. |
| Physical State | White/Off-white Solid | Hygroscopic potential; equilibrate to room temperature before weighing. |
Solvent Selection & Calculation Strategy
Primary Solvent: Anhydrous DMSO
Dimethyl Sulfoxide (DMSO) is the industry standard for small molecule screening due to its ability to dissolve both polar and non-polar moieties.
-
Why DMSO? It prevents the protonated acid from precipitating at high concentrations (10 mM – 100 mM).
-
Grade: Use Assay Grade (>99.9%) or anhydrous DMSO stored over molecular sieves to prevent hydrolysis.
Molarity Calculations
Do not rely on volumetric flasks for small volumes (<5 mL) due to the high viscosity of DMSO. Instead, use the gravimetric-adjustment method or high-precision positive displacement pipettes.
Target Concentration: 100 mM (Standard Master Stock)
Formula:
Example: To prepare 1.0 mL of a 100 mM stock:
Step-by-Step Preparation Protocol
This protocol utilizes a "Self-Validating" workflow where visual checks and gravimetric verification ensure accuracy.
Phase 1: Weighing & Solvation
-
Equilibration: Remove the compound vial from the refrigerator/freezer and allow it to warm to room temperature (20–25°C) for 30 minutes before opening.
-
Reasoning: Prevents condensation of atmospheric moisture onto the cold hygroscopic powder.
-
-
Weighing: Using an analytical balance (readability 0.01 mg), weigh approximately 20 mg of the compound into a pre-labeled, amber glass vial (or chemical-resistant polypropylene tube).
-
Note: Record the exact mass (e.g., 20.45 mg).
-
-
Volume Calculation: Calculate the exact volume of DMSO required to achieve 100 mM based on the recorded mass.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO.
-
Technique: Direct the stream against the vial wall to wash down adherent powder.
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulates persist, sonicate in a water bath at room temperature for 5 minutes.
-
QC Check: Hold the vial up to a light source. The solution must be completely clear and colorless. If "schlieren" lines (swirls) are visible, vortex again.
-
Phase 2: Storage & Aliquoting
-
Aliquot: Immediately dispense the Master Stock into single-use aliquots (e.g., 50 µL) in amber microtubes.
-
Reasoning: Repeated freeze-thaw cycles introduce moisture, which can cause the compound to crash out or hydrolyze.
-
-
Labeling: Label with Compound ID, Concentration, Solvent, and Date.
-
Storage: Store at -20°C (short term < 6 months) or -80°C (long term).
Assay Deployment (Dilution Logic)
When moving from 100% DMSO stock to aqueous assay buffer, you face the "Solubility Cliff."
-
The Risk: Adding 100 mM stock directly to water can cause immediate micro-precipitation (the "crash out") because the local concentration exceeds solubility before mixing occurs.
-
The Solution: Use an Intermediate Dilution Step .
Protocol for 100 µM Final Assay Concentration:
-
Step A (Intermediate): Dilute 100 mM Stock 1:100 in fresh DMSO to create a 1 mM Working Stock .
-
Step B (Final): Dilute the 1 mM Working Stock 1:10 into the Assay Buffer (warm media).
-
Result: 100 µM Compound in 10% DMSO. (If 10% DMSO is too high for your cells, adjust Step A to be more dilute).
-
Max DMSO Tolerance: Most cell-based assays tolerate 0.1% - 0.5% DMSO. Ensure your final dilution reflects this.
-
Workflow Visualization
The following diagram illustrates the critical path for stock preparation, emphasizing the decision nodes that prevent experimental error.
Figure 1: Logic flow for the preparation of stable stock solutions, including Quality Control (QC) checkpoints.
Quality Control & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Cloudiness upon DMSO addition | Moisture contamination or salt formation. | Sonicate at 37°C. If persistent, centrifuge. If pellet forms, the stock is compromised. |
| Precipitate in Assay Media | "Crash out" due to low solubility in aqueous phase. | Reduce final concentration or increase intermediate dilution steps. Ensure buffer pH is > 7.0 to promote ionization. |
| Yellowing over time | Oxidation of the phenoxy ether linkage. | Discard stock. Phenoxy compounds are light-sensitive; ensure amber storage. |
References
-
National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Compound Management and Stock Preparation. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][2][3] Available at: [Link]
-
Environmental Protection Agency (EPA). (2023). Substance Details: Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, (2R)- (Mecoprop-P). [Used as structural surrogate for physicochemical properties]. Available at: [Link]
-
PubChem. (2025).[4][5][6] Compound Summary: 2-(2-Methylphenoxy)propanoic acid.[6] National Library of Medicine.[7] Available at: [Link]
Sources
- 1. Figure 7. [An example of a DMSO...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2-Phenylpropionic acid | C9H10O2 | CID 10296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Phenoxypropionic acid | C9H10O3 | CID 81596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(2-Methylphenoxy)propanoic acid | C10H12O3 | CID 165592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Preface - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
using (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid as a chiral building block
Application Note: (2R)-2-(2-Fluoro-5-methylphenoxy)propanoic Acid as a Chiral Scaffold
Executive Summary
(2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid is a specialized chiral building block that combines the biological privilege of the aryloxypropanoic acid motif (common in herbicides and metabolic drugs) with the physicochemical advantages of fluorine substitution. This guide details the handling, quality control, and synthetic utility of this compound.[1]
Unlike its chlorinated analogs (e.g., Mecoprop-P), the 2-fluoro substituent offers unique bioisosteric properties—mimicking hydrogen's sterics while altering electronic distribution and metabolic stability (blocking the 2-position from oxidation).[1] This scaffold is critical for researchers developing:
-
Next-Generation Auxinic Herbicides: With altered resistance profiles.[1]
-
PPAR Agonists: Targeting metabolic syndrome with improved lipophilicity.[1]
-
Chiral APIs: Where the (2R)-lactate moiety serves as a rigid chiral linker.[1]
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid |
| Molecular Formula | C₁₀H₁₁FO₃ |
| Molecular Weight | 198.19 g/mol |
| Chiral Center | (R)-configuration at C2 (alpha to carboxyl) |
| Key Functional Groups | Carboxylic acid (coupling handle), Aryl Fluoride (metabolic blocker) |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water (acid form) |
| pKa (calc) | ~3.1 (Acidic due to phenoxy electron withdrawal) |
Strategic Utility: Why This Building Block?
The utility of this compound rests on three pillars of medicinal and agrochemical design:
-
The "Fluorine Effect": The 2-fluoro substituent on the phenoxy ring acts as a metabolic block, preventing ring hydroxylation at the ortho-position.[1] It also modulates the pKa of the phenol ether, influencing binding affinity in protein pockets (e.g., TIR1 auxin receptors or PPAR
).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Defined Chirality: The (2R)-configuration is biologically privileged.[1] In auxins, the (R)-enantiomer binds the receptor; the (S)-enantiomer is often inactive or an antagonist. Using the pure (2R) building block eliminates the need for wasteful late-stage resolution.[1]
-
Orthogonal Reactivity: The carboxylic acid allows for amide coupling, esterification, or reduction to an alcohol, while the aromatic ring remains stable under standard coupling conditions.[1]
Protocol 1: Quality Control & Enantiomeric Purity
Before using this building block in complex synthesis, verifying the enantiomeric excess (ee) is critical, as racemization can occur under strongly basic conditions or high heat.[1]
Objective: Determine chemical purity (>98%) and optical purity (>99% ee).
Method: Chiral HPLC Analysis.[1]
-
Column: Chiralpak AD-H (4.6 mm x 250 mm, 5 µm) or equivalent amylose-based column.[1]
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).[1]
-
Note: TFA is required to suppress ionization of the carboxylic acid and ensure sharp peaks.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 230 nm (aromatic absorption) and 280 nm.[1]
-
Temperature: 25°C.
-
Sample Prep: Dissolve 1 mg in 1 mL of mobile phase (minus TFA).
Acceptance Criteria:
-
Retention Time (RT): (2R)-isomer elutes at ~8.5 min; (2S)-isomer (impurity) at ~10.2 min (confirm with racemic standard).
-
Enantiomeric Excess: > 99.0% ee.[1]
Protocol 2: Synthetic Application – Amide Coupling (Drug Discovery)
This protocol demonstrates the use of the building block to create a chiral amide library.[1] The 2-fluoro group requires specific care to avoid nucleophilic aromatic substitution (S_NAr) side reactions, although the 5-methyl group deactivates the ring sufficiently to make this unlikely under standard conditions.
Target: Synthesis of (2R)-N-benzyl-2-(2-fluoro-5-methylphenoxy)propanamide.
Reagents:
-
(2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid (1.0 equiv)
-
Benzylamine (1.1 equiv)[1]
-
HATU (1.2 equiv)[1]
-
DIPEA (Diisopropylethylamine) (2.5 equiv)[1]
-
DMF (Anhydrous)[1]
Step-by-Step Workflow:
-
Activation: In a flame-dried round-bottom flask, dissolve 1.0 mmol (198 mg) of the acid in 5 mL anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 mmol, 435 µL) and stir at 0°C for 5 minutes.
-
Coupling Agent: Add HATU (1.2 mmol, 456 mg) in one portion. Stir at 0°C for 15 minutes to form the activated ester.
-
Amine Addition: Dropwise add benzylamine (1.1 mmol, 120 µL).
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1]
-
Workup: Dilute with EtOAc (30 mL). Wash sequentially with:
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (SiO₂, 10-40% EtOAc in Hexanes).
Self-Validation Check:
-
¹H NMR (CDCl₃): Look for the doublet at ~1.6 ppm (CH₃ of lactate) and the quartet at ~4.7 ppm (chiral CH).[1] The amide NH should appear as a broad singlet/triplet at ~6.5-7.0 ppm.[1]
-
Chirality Check: Re-run Chiral HPLC (Protocol 1 conditions may need adjustment for the amide, usually increasing IPA) to ensure no racemization occurred (HATU/DIPEA is generally safe; avoid carbodiimides with DMAP).
Protocol 3: Synthesis of the Building Block (If starting from Phenol)
If the specific (2R)-acid is not in stock, it is synthesized via an S_N2 reaction with inversion of configuration.[1]
Reaction: 2-Fluoro-5-methylphenol + (S)-2-Chloropropionic acid
Critical Causality: To obtain the (2R) -product, you must start with (S) -2-chloropropionic acid (derived from L-Alanine).[1][4] The nucleophilic attack of the phenoxide ion on the alpha-carbon proceeds via S_N2 mechanism, causing Walden Inversion .[1]
Procedure:
-
Deprotonation: Mix 2-fluoro-5-methylphenol (1.0 equiv) and NaOH (2.2 equiv) in water/toluene biphasic system (or pure water).
-
Addition: Add (S)-2-chloropropionic acid (1.1 equiv) dropwise at mild heat (50°C).
-
Reflux: Heat to reflux (100°C) for 4 hours.
-
Acidification: Cool and acidify with HCl to pH 1. The product precipitates or forms an oil.[1]
-
Extraction: Extract with DCM.
-
Crystallization: Recrystallize from Hexane/EtOAc to upgrade ee if necessary.
Pathway Visualization (DOT Diagram)
The following diagram illustrates the synthesis of the building block and its divergent applications in drug and agrochemical discovery.
Caption: Synthesis workflow from L-Alanine to the (2R)-Target and downstream diversification pathways.
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Low Yield (Coupling) | Steric hindrance from 2-F group. | Switch to stronger coupling agents (e.g., COMU) or convert to acid chloride (SOCl₂/DMF cat) first.[1] |
| Racemization | High temperature or strong base.[1] | Keep coupling reactions < RT. Use DIPEA instead of TEA.[1] Avoid DMAP. |
| Impurity (Phenol) | Incomplete reaction.[1] | Wash organic layer with 1M NaOH during workup (removes unreacted phenol).[1] |
| Safety | Fluorinated phenols are toxic.[1] | Wear nitrile gloves.[1] Handle acid chloride derivatives in a fume hood (corrosive). |
References
-
Mecoprop-P (Herbicide Class Reference): Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, (2R)-.[5][6][7] EPA Substance Registry Services. Available at: [Link][1]
-
Synthesis of Chiral Aryloxypropanoic Acids: Tu, S. et al. "An efficient route towards R-2-phenoxypropionic acid synthesis."[1] Academia.edu.[1] Available at: [Link]
-
Fluorinated NSAID Analogs: Yamakawa, N. et al. "Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid."[1] Journal of Medicinal Chemistry. Available at: [Link][1]
-
Chiral Resolution & Analysis: "Chiral Separation of Aryloxypropionic Acids." Sigma-Aldrich Technical Library.[1] (General reference for Chiralpak AD-H conditions).
Disclaimer: This protocol is for research purposes only. All chemical synthesis must be conducted by trained personnel in a suitable laboratory environment.[1]
Sources
- 1. 2-(2-Methylphenoxy)propanoic acid | C10H12O3 | CID 165592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mecoper | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Fenoprop - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Mecoprop - Wikipedia [en.wikipedia.org]
Application Note: Optimization of Amide Coupling Protocols for (2R)-2-(2-fluoro-5-methylphenoxy)propanoic Acid
Executive Summary
This application note details the optimized reaction conditions for coupling (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid with amines while preserving optical purity. This specific carboxylic acid features an
Successful coupling requires a balance between activation kinetics and base suppression . This guide presents three validated protocols ranging from standard discovery chemistry (HATU) to scalable process chemistry (Mixed Anhydride), alongside critical analytical methods for enantiomeric excess determination.
Chemical Context & Challenges[1]
The Substrate
-
Structure: A propanoic acid backbone with a bulky, electron-withdrawing 2-fluoro-5-methylphenoxy ether linkage at the chiral
-position. -
Risk Factor: High. The inductive effect of the oxygen atom and the electron-withdrawing fluorine on the phenyl ring stabilizes the enolate intermediate, facilitating rapid racemization under basic conditions.
Mechanism of Racemization
Racemization occurs primarily through two pathways during the activation step:
-
Direct Enolization: Base-mediated abstraction of the
-proton. -
Oxazolone (Azlactone) Formation: If coupled with an
-amino acid, the activated acid can cyclize, but for simple amines, direct enolization of the activated ester/anhydride is the dominant pathway.
Figure 1: Racemization pathway via enolization of the activated intermediate.
Experimental Protocols
Protocol A: High-Throughput Discovery (HATU)
Best for: Small scale (<1g), difficult amines, rapid library synthesis.
Rationale: HATU generates a highly reactive At-complex that reacts faster with the amine than the rate of proton abstraction, provided the base is not in large excess.
Reagents:
-
Substrate: (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid (1.0 equiv)
-
Amine: 1.1 equiv
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0 - 2.5 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Dissolution: Dissolve the acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration) under nitrogen.
-
Pre-activation (Critical): Stir for only 30 seconds at 0°C. Note: Prolonged pre-activation increases racemization risk.
-
Addition: Add the amine (1.1 equiv) followed immediately by DIPEA (2.0 equiv).
-
Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by LCMS.
-
Quench: Dilute with EtOAc, wash with 1N HCl (rapidly), sat. NaHCO3, and brine.
-
Purification: Flash chromatography.
Self-Validation Check:
-
If the reaction turns dark black/brown immediately, the base concentration is likely too high.
-
Target Yield: >85%
-
Target ee: >98%
Protocol B: Scalable Process (Mixed Anhydride)
Best for: Large scale (>10g), cost-efficiency, strict chirality control.
Rationale: Formation of a mixed anhydride with isobutyl chloroformate (IBCF) at low temperature (-15°C) minimizes proton abstraction. N-Methylmorpholine (NMM) is a weaker base than DIPEA, reducing enolization risk.
Reagents:
-
Substrate: 1.0 equiv
-
Reagent: Isobutyl chloroformate (IBCF) (1.05 equiv)
-
Base: N-Methylmorpholine (NMM) (1.05 equiv for activation + 1.0 equiv for amine if salt)
-
Solvent: THF or DCM (Anhydrous)
Step-by-Step Procedure:
-
Setup: Charge the acid (1.0 equiv) and NMM (1.05 equiv) into THF (0.2 M) under
. Cool to -15°C . -
Activation: Add IBCF (1.05 equiv) dropwise, maintaining internal temp < -10°C.
-
Precipitation: Stir for 15-20 minutes. A white precipitate (NMM·HCl) will form.
-
Coupling: Add the amine (1.0-1.1 equiv) dropwise. If the amine is a salt (e.g., HCl salt), premix it with 1.0 equiv of NMM in minimal DMF/THF before addition.
-
Completion: Stir at -10°C for 1 hour, then allow to warm to RT over 2 hours.
-
Workup: Filter off the NMM·HCl salts. Concentrate filtrate and partition between EtOAc/Water.
Self-Validation Check:
-
Ensure temperature never exceeds -10°C during activation.
-
Target Yield: 75-90%
-
Target ee: >99% (Superior retention of chirality).
Protocol C: Difficult/Sterically Hindered Amines (Acid Chloride)
Best for: Unreactive anilines or bulky amines where HATU fails.
Rationale: Acid chlorides are the most reactive species. Using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows neutral condition formation of acid chlorides, or standard oxalyl chloride with catalytic DMF.
Step-by-Step Procedure (Oxalyl Chloride Method):
-
Dissolve acid (1.0 equiv) in DCM (0.2 M). Add 1 drop of DMF (catalytic).
-
Cool to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise.
-
Stir 1 hour at RT until gas evolution ceases.
-
Evaporation (Crucial): Concentrate in vacuo to remove excess oxalyl chloride/HCl. Re-dissolve in fresh DCM.
-
Coupling: Add this solution dropwise to a mixture of Amine (1.1 equiv) and Pyridine (1.5 equiv) or
(aq) (Schotten-Baumann conditions) at 0°C.
Analytical Validation (Chiral HPLC)
You cannot rely on optical rotation (
| Parameter | Condition Recommendation |
| Column | Chiralpak AD-H or Chiralcel OD-H (Daicel) |
| Mobile Phase | Hexane : Isopropanol (90:10 to 80:20) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm and 210 nm |
| Racemic Standard | Prepare a racemic reference by mixing equal parts (2R)- and (2S)-acid couplings (or intentionally racemizing a small batch with DBU). |
Comparative Data Summary
| Method | Reagents | Yield | Racemization Risk | Scalability | Cost |
| A | HATU / DIPEA | High (90%) | Moderate | Low (Reagent cost) | High |
| B | IBCF / NMM | Good (85%) | Very Low | High | Low |
| C | Oxalyl Chloride | High (92%) | High (Needs care) | Medium | Low |
Decision Workflow
Figure 2: Decision tree for selecting the optimal coupling protocol.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[4][5][6] Tetrahedron, 60(11), 2447-2467. Link
-
US EPA. (2023). Substance Details: Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, (2R)- (Mecoprop-P).[1][7] Substance Registry Services. Link
-
Takeda Pharmaceutical Co. (2008). Patent WO2008104994A2: 2,2,2-tri-substituted acetamide derivatives as glucokinase activators. (Describes coupling of similar 2-fluoro-phenoxy propionic acids). Link
-
Hu, L., et al. (2016).[4] Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.[4] Journal of the American Chemical Society, 138(40), 13135-13138. Link
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Fenoprop - Wikipedia [en.wikipedia.org]
- 4. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 5. TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
Application Note: Microwave-Assisted Synthesis of 2-Fluoro-5-Methylphenoxy Scaffolds
This Application Note is designed for medicinal chemists and process development scientists. It provides a validated, high-efficiency framework for synthesizing 2-fluoro-5-methylphenoxy derivatives using microwave irradiation.
Executive Summary & Strategic Rationale
The 2-fluoro-5-methylphenoxy moiety is a privileged substructure in medicinal chemistry, appearing in kinase inhibitors (e.g., c-Met, VEGFR-2 targets) and metabolic tracers. The simultaneous presence of the fluorine atom (ortho) and the methyl group (meta) modulates the electronic landscape and lipophilicity (
Traditional synthesis (thermal reflux) of these ethers is often plagued by long reaction times (12–48 h) and incomplete conversion, particularly when coupling with electron-rich aryl halides or bulky alkyl groups.
Microwave-Assisted Organic Synthesis (MAOS) addresses these bottlenecks via two primary mechanisms:
-
Dipolar Polarization: Polar aprotic solvents (DMSO, DMF, NMP) efficiently couple with microwave energy, generating rapid, uniform internal heating.
-
Arrhenius Acceleration: The ability to safely superheat solvents above their boiling points in sealed vessels significantly accelerates rate-limiting steps, such as the formation of the phenoxide anion or the oxidative addition of copper catalysts.
Chemical Strategy & Mechanism[1][2]
This guide covers two distinct synthetic pathways depending on the electrophile:
-
Pathway A: Williamson Ether Synthesis (Aliphatic Electrophiles)
- nucleophilic substitution.
-
Critical Factor: The 2-fluoro substituent lowers the pKa of the phenol (approx. pKa ~8.8 vs. 10 for phenol), making the phenoxide easier to generate but slightly less nucleophilic. Cesium bases are preferred to utilize the "Cesium Effect" for improved solubility and naked anion reactivity.
-
Pathway B: Ullmann-Type Cross-Coupling (Aromatic Electrophiles)
Reaction Scheme Visualization
Caption: Divergent synthetic pathways for 2-fluoro-5-methylphenoxy derivatives via microwave irradiation.
Experimental Protocols
Protocol A: Microwave-Assisted Williamson Etherification
Target: Synthesis of 2-(2-fluoro-5-methylphenoxy)-ethyl derivatives (or similar alkyl chains).
Reagents:
-
2-Fluoro-5-methylphenol (1.0 equiv)
-
Alkyl Bromide/Iodide (1.2 – 1.5 equiv)
-
Cesium Carbonate (
) (2.0 equiv) -
Solvent: DMF or NMP (Anhydrous)
Step-by-Step Workflow:
-
Preparation: In a 10 mL microwave process vial, add 2-fluoro-5-methylphenol (126 mg, 1.0 mmol) and
(652 mg, 2.0 mmol). -
Solvation: Add DMF (3.0 mL). Add a magnetic stir bar. Stir at room temperature for 1 minute to ensure partial deprotonation.
-
Addition: Add the Alkyl Halide (1.2 mmol). Cap the vial with a PTFE/silicone septum.
-
Microwave Parameters:
-
Mode: Dynamic (hold temperature).
-
Temperature: 110 °C.
-
Hold Time: 10 minutes.
-
Pre-stirring: 30 seconds.
-
Absorption Level: High.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over
, and concentrate. -
Purification: Silica gel flash chromatography (typically Hexanes/EtOAc gradient).
Protocol B: Microwave-Assisted Ullmann Coupling
Target: Synthesis of Diaryl Ethers (e.g., coupling with 4-bromopyridine or substituted bromobenzenes).
Reagents:
-
2-Fluoro-5-methylphenol (1.0 equiv)
-
Aryl Bromide (1.0 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: N,N-Dimethylglycine or Picolinic Acid (20 mol%)
-
Base:
or (2.0 equiv) -
Solvent: DMSO (Degassed)
Step-by-Step Workflow:
-
Catalyst Pre-loading: In a microwave vial, add CuI (19 mg, 0.1 mmol), Ligand (0.2 mmol), and Base (2.0 mmol).
-
Substrate Addition: Add 2-fluoro-5-methylphenol (1.0 mmol) and the Aryl Bromide (1.0 mmol).
-
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 2 minutes (crucial for Cu(I) stability).
-
Solvation: Inject degassed DMSO (3 mL) through the septum.
-
Microwave Parameters:
-
Temperature: 130 °C.
-
Hold Time: 20–30 minutes.
-
Power: Max 200W (to prevent overshoot).
-
-
Workup: Dilute with EtOAc. Filter through a Celite pad to remove copper salts. Wash filtrate with water/brine.
Optimization & Representative Data
The following data summarizes typical optimization trends for the 2-fluoro-5-methylphenoxy scaffold.
Table 1: Optimization of Reaction Conditions (Williamson Ether)
| Entry | Solvent | Base | Temp (°C) | Time (min) | Yield (%) | Notes |
| 1 | Acetone | 56 (Reflux) | 480 (8h) | 65% | Slow thermal control | |
| 2 | DMF | 100 (MW) | 15 | 82% | Good conversion | |
| 3 | DMF | 110 (MW) | 10 | 94% | Optimal | |
| 4 | Water | NaOH | 140 (MW) | 5 | 40% | Hydrolysis byproducts |
Table 2: Optimization of Ullmann Coupling (with 4-Bromotoluene)
| Entry | Catalyst | Ligand | Solvent | Temp/Time | Yield (%) |
| 1 | CuI | None | DMSO | 130°C / 30m | <10% |
| 2 | CuI | L-Proline | DMSO | 130°C / 30m | 65% |
| 3 | CuI | Picolinic Acid | DMSO | 130°C / 20m | 88% |
Troubleshooting & Expert Insights
The "Fluorine Effect"
The fluorine atom at the 2-position exerts an inductive electron-withdrawing effect (-I).
-
Advantage: It increases the acidity of the phenol OH, facilitating easier deprotonation compared to m-cresol.
-
Risk: In extreme basic conditions at very high temperatures (>160°C), there is a minor risk of nucleophilic aromatic substitution at the fluorine position (deflluorination), especially if strong nucleophiles are present. Recommendation: Do not exceed 150°C; stick to carbonate bases rather than hydroxides or hydrides if possible.
Solvent Handling in Microwave
-
DMF/DMSO: These are excellent microwave absorbers. However, they are difficult to remove.
-
Protocol Tip: Use the "crash-out" method. Pour the finished reaction mixture into crushed ice/water. If the product is solid, it will precipitate, avoiding tedious extractions.
Workflow Visualization
Caption: Operational workflow for microwave-assisted synthesis of fluorinated phenoxy derivatives.
References
-
Vertex AI Search. (2024). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Bentham Science. 3[4][5][3]
-
Sacred Heart University. (2024). Optimization of Microwave-Enhanced Williamson Ether Synthesis. 6
-
TSI Journals. (2016). A Brief Review: Microwave Assisted Ethers Synthesis. Link[3]
-
University of Athens. (2023). Microwave-Assisted, Copper-Catalyzed Domino O–H/C–H Arylation Reaction. 1
-
MDPI. (2020). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. 2[3]
-
BenchChem. (2025).[7] Application Notes: 2-Fluoro-5-phenylpyrazine in Organic Synthesis. 7[5][3][8]
Sources
- 1. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 2. Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Microwave-assisted one-pot radiosynthesis of 2'-deoxy-2'-[18F]fluoro-5-methyl-1-β-d-arabinofuranosyluracil ([18F]-FMAU) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield in the synthesis of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid
The following guide is structured as a Technical Support Center for a Contract Research Organization (CRO) or Pharmaceutical Process Development unit. It treats the synthesis of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid as a specific "Case Ticket" to provide actionable, high-level troubleshooting.
Subject: Yield Optimization & Enantiomeric Excess (ee) Preservation for (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid presents a classic "chiral switch" challenge. The presence of the ortho-fluorine atom on the phenol ring introduces two specific hurdles:
-
Steric/Electronic Deactivation: The fluorine atom is electron-withdrawing (inductive effect), reducing the nucleophilicity of the phenoxide oxygen, leading to sluggish reaction rates.
-
Steric Hindrance: The ortho-substituent hinders the approach of the nucleophile to the chiral electrophile.
This guide addresses the three critical failure points: The Coupling Step (Etherification) , The Hydrolysis Trap , and Purification Strategy .
Module 1: The Coupling Interface (Etherification)
User Issue:
"I am using (S)-methyl lactate under Mitsunobu conditions, but yields are stuck at 45%, and removing Triphenylphosphine oxide (TPPO) is crashing my column."
Expert Diagnosis:
While Mitsunobu is standard for chiral ethers, the 2-fluoro-5-methylphenol is a poor substrate for standard DEAD/PPh3 conditions due to steric crowding. Furthermore, TPPO removal becomes a bottleneck at scale.
Recommended Protocol: The "Activated S_N2" Route
Switch to a nucleophilic substitution strategy using a sulfonate leaving group (Mesylate/Tosylate). This offers better atom economy and easier purification than Mitsunobu.
The Stereochemical Logic (Inversion): To obtain the (2R) -ether, you must start with the (2S) -electrophile, as the S_N2 mechanism proceeds with Walden inversion.
-
Starting Material: (S)-Methyl 2-((methylsulfonyl)oxy)propionate (Mesylate of (S)-Methyl Lactate).
-
Reagent: 2-Fluoro-5-methylphenol.
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ).
Optimization Table: Coupling Conditions
| Parameter | Standard Condition | Optimized Condition | Why? |
| Leaving Group | Chloride (-Cl) | Mesylate (-OMs) | Mesylate is ~100x more reactive than chloride, essential for the deactivated 2-fluoro phenol. |
| Solvent | DMF | Acetonitrile or Acetone | DMF is hard to remove and can promote racemization at high temps. Acetonitrile allows easier workup. |
| Base | NaH | NaH is too basic and promotes elimination (acrylate formation). Carbonates are milder. | |
| Temperature | Reflux (80°C+) | 40–50°C | Higher temps favor elimination over substitution. Keep it mild. |
Critical Workflow Visualization
The following diagram illustrates the S_N2 pathway and the competing elimination side-reaction.
Caption: S_N2 inversion pathway vs. competing E2 elimination. Control of base strength is critical to favor the green path.
Module 2: The Hydrolysis Trap (Saponification)
User Issue:
"I isolated the ester with 98% ee, but after hydrolyzing with NaOH/MeOH, the final acid dropped to 82% ee."
Expert Diagnosis:
This is a textbook case of Base-Catalyzed Racemization . The
Troubleshooting Protocol: "The Cold Lithium" Method
Lithium Hydroxide (LiOH) is less basic and more nucleophilic than NaOH in aqueous mixtures, reducing the rate of proton abstraction relative to ester hydrolysis.
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of (2R)-Ester in THF (5 volumes). Cool to 0°C .[1][2][3]
-
Reagent Prep: Prepare a solution of LiOH·
(1.2 eq) in Water (2 volumes). -
Addition: Add LiOH solution dropwise to the ester. Do not allow temp to rise above 5°C.
-
Reaction: Stir at 0°C–10°C. Monitor by TLC/HPLC. Do not reflux.
-
Quench: Once complete, acidify immediately with cold 1N HCl to pH 2. Do not let the reaction sit in basic media longer than necessary.
Racemization Mechanism Diagram[3]
Caption: The mechanism of racemization via enolate formation.[2][3][4] High temperature and strong bases drive the red pathway.
Module 3: Purification & Isolation
User Issue:
"My product is an oil that refuses to crystallize, and I suspect it holds impurities."
Expert Diagnosis:
Chiral phenoxypropionic acids are notorious for being "oils" in their free acid form, especially with lipophilic substituents like the fluoro-methyl group. Distillation is risky due to thermal degradation.
Solution: Chiral Salt Resolution / Upgrade
Even if your synthesis is asymmetric, forming a salt with an achiral amine can turn an oil into a solid, purging impurities (and potentially upgrading ee via preferential crystallization).
The Dicyclohexylamine (DCHA) Trick:
-
Dissolve the crude oily acid in Isopropyl Acetate or Ethyl Acetate.
-
Add 1.05 eq of Dicyclohexylamine (DCHA) dropwise.
-
The DCHA salt of the acid usually precipitates as a white solid.
-
Filter and Wash: This removes non-acidic impurities and often oligomers.
-
Release: Resuspend the salt in water/organic solvent biphasic mix and acidify with HCl to release the pure, crystalline (or clean oily) acid.
FAQ: Rapid Fire Troubleshooting
Q: Can I use the chloro-analog ((S)-2-chloropropionate) instead of the mesylate? A: Yes, but you must add Potassium Iodide (KI) (0.1 eq) as a catalyst. This performs an in-situ Finkelstein reaction, converting the unreactive Alkyl-Cl to a reactive Alkyl-I. Without KI, the reaction with 2-fluoro-5-methylphenol will be too slow, requiring heat that causes elimination [1].
Q: Why is my yield low even with Mesylate? A: Check your moisture. Mesylates hydrolyze in the presence of water. Ensure your solvent (Acetonitrile/DMF) is anhydrous (<0.05% water). Also, ensure you are not generating the "Acrylate" byproduct (check NMR for alkene peaks around 5.8-6.4 ppm). If acrylate is present, lower the temperature.
Q: How do I measure ee reliably? A: Do not rely on optical rotation. Use Chiral HPLC.[2][3]
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane : IPA (90:10) with 0.1% TFA (TFA is crucial to sharpen the peak of the free acid).
References
-
BenchChem. (2025).[2][3][4] Preventing racemization of (R)-2-Hydroxy-2-phenylpropanoic acid during reaction. Retrieved from
-
ResearchGate. (2023). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production. Retrieved from
-
Master Organic Chemistry. (2015). Tosylates And Mesylates: Making Alcohols Into Good Leaving Groups. Retrieved from
-
US EPA. (2023). Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, (2R)- Substance Details. Retrieved from
-
Organic Chemistry Portal. (2024). Mitsunobu Reaction: Mechanism and Modifications. Retrieved from
Sources
preventing racemization of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid during reaction
Subject: Preventing Racemization of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid Ticket ID: CHEM-SUP-8821 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
You are working with (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid , a structural analog to the "profen" class and phenoxy-herbicides (e.g., Mecoprop-P).[1] The chiral center at the
This guide details the mechanistic causes of optical purity loss and provides validated protocols to prevent it during downstream functionalization (amide coupling or esterification).
Part 1: The Mechanistic "Why" (Root Cause Analysis)
Before optimizing conditions, you must understand the two distinct pathways by which your molecule loses chirality.
Mechanism A: Direct Enolization (Base-Catalyzed)
Even without activating agents, strong bases (e.g., DBU, excess TEA) can abstract the acidic
Mechanism B: 5(4H)-Oxazolone Formation (Activation-Induced)
This is the most common failure mode during amide coupling.
When you activate the carboxylic acid (using carbodiimides like EDC/DCC or acid chlorides), the neighboring carbonyl oxygen of the amide/ester backbone can attack the activated center. This forms a cyclic 5(4H)-oxazolone (azlactone) intermediate.[1] The
Visualization: The Racemization Danger Zone
Caption: Figure 1.[1][4] The Oxazolone pathway is the primary driver of racemization during coupling. Suppressing cyclization is key to maintaining enantiopurity.
Part 2: Troubleshooting Guides
Guide A: Amide Coupling (The "Gold Standard" Protocol)
Issue: Standard coupling reagents (EDC/NHS, HATU) are yielding <95% ee. Solution: Switch to T3P (Propylphosphonic anhydride) .[1] Reasoning: T3P acts as an acidic coupling reagent.[1] It does not generate a free carboxylate anion during activation, and its cyclic transition state rapidly releases the byproduct, minimizing the lifetime of the activated species prone to oxazolone formation.
Validated Protocol: T3P Coupling
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative).[1] Avoid DMF if possible (promotes base-mediated racemization).[1]
-
Concentration: 0.1 M to 0.2 M.
-
Temperature:
to (Ice bath). -
Stoichiometry:
Step-by-Step:
-
Dissolve the (2R)-acid and the amine in the solvent.
-
Add the base (Pyridine is preferred for T3P; it buffers the system effectively without being strong enough to deprotonate the
-carbon aggressively). -
Cool the mixture to
. -
Add T3P solution dropwise.[1]
-
Allow to react at
for 1 hour, then warm to Room Temperature (RT) only if necessary. Monitor by HPLC/TLC.[1] -
Quench: Add water/brine immediately upon completion to destroy excess anhydride.[1]
Guide B: Base Selection Matrix
Issue: You must use a base, but strong bases destroy your chiral center.
Solution: Select a base based on Steric Bulk and
| Base | pKa (conj. acid) | Risk Level | Recommendation |
| DBU | ~12 | CRITICAL | NEVER USE. Will instantly racemize.[1] |
| Triethylamine (TEA) | 10.75 | HIGH | Avoid.[1] Too strong, promotes enolization. |
| DIPEA (Hünig's Base) | 10.75 | MEDIUM | Use only if necessary; steric bulk offers some protection.[1] |
| N-Methylmorpholine (NMM) | 7.38 | LOW | Recommended. Good balance of basicity and safety.[1] |
| Pyridine | 5.2 | LOWEST | Best for T3P. Too weak to deprotonate the |
| 2,4,6-Collidine | 7.4 | LOW | Excellent alternative to NMM; highly hindered.[1] |
Guide C: Esterification
Issue: Acid-catalyzed Fischer esterification (MeOH/H2SO4) causes racemization. Solution: Use Steglich Esterification with modified addition order.
Protocol:
-
Dissolve (2R)-acid and Alcohol in DCM (
). -
Add EDC.HCl (1.1 equiv).[1]
-
Add DMAP (Catalytic, 0.1 equiv).[1] WARNING: High loads of DMAP will racemize the product via N-acylpyridinium salts.
-
Stir at
.[1] Do not heat.
Part 3: Decision Logic (Experimental Workflow)
Follow this logic tree to select the safest experimental path for your specific reaction.
Caption: Figure 2.[1] Experimental decision matrix. T3P is the preferred route for amides; Steglich with catalytic DMAP is preferred for esters.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use Acid Chlorides (SOCl2/Oxalyl Chloride) to activate the acid?
A: No. Converting
Q: I already ran the reaction and have a 50:50 mixture. Can I separate the enantiomers? A: Separation of the amide/ester enantiomers is difficult on achiral silica. You will likely need Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).[1] It is far more cost-effective to prevent racemization than to resolve the product later.
Q: Does the fluorine atom on the ring affect stability compared to the methyl analog (Mecoprop)?
A: Yes, slightly. The fluorine at the ortho position is electron-withdrawing. This inductive effect pulls electron density through the phenoxy oxygen, making the
References
-
Montalbetti, C. A. G. N., & Falque, V. (2005).[6][7][8][9] Amide bond formation and peptide coupling.[4][9][10][11][12][13] Tetrahedron, 61(46), 10827–10852.[9] Link[1]
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[13] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][13] Organic Letters, 13(19), 5048–5051. Link[1]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[10][11][12] Tetrahedron, 60(11), 2447-2467. Link[1]
Sources
- 1. 2-(2-chloro-5-methylphenoxy)propanoic acid | 30033-94-4 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. US4897481A - Process for the minimization of racemization in the preparation of optically active ((aryloxy)phenoxy)propionate herbicides - Google Patents [patents.google.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. books.rsc.org [books.rsc.org]
- 10. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 11. researchgate.net [researchgate.net]
- 12. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 13. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Phenoxypropanoic Acid Derivatives
Welcome to the Technical Support Center. Phenoxypropanoic acid derivatives (such as mecoprop, dichlorprop, and haloxyfop) are widely analyzed in environmental, agricultural, and pharmaceutical laboratories. Due to their structural combination of a hydrophobic aromatic ring and an ionizable carboxylic acid moiety, these compounds are highly susceptible to chromatographic peak tailing (Asymmetry factor,
This guide provides researchers and drug development professionals with authoritative, root-cause diagnostics and field-proven protocols to restore peak symmetry and ensure quantitative accuracy.
Diagnostic Workflow
Before adjusting your instrument, it is critical to isolate whether the peak tailing is a chemical issue (analyte-stationary phase interactions) or a physical issue (column bed deformation or dead volume). Follow the logical progression below to identify the root cause.
Diagnostic workflow for resolving HPLC peak tailing in phenoxypropanoic acids.
In-Depth Troubleshooting Guides
Q1: Why do my phenoxypropanoic acid peaks split or tail severely when using a standard water/methanol gradient?
A1: The most common cause is a mobile phase pH mismatch. Phenoxypropanoic acids typically have a
-
Causality & Fix: According to the Henderson-Hasselbalch equation, to ensure >99% of the analyte is in a single state, the mobile phase pH must be adjusted to at least 2 units below the
[3]. Lowering the pH to 2.0–2.5 using 0.1% Trifluoroacetic acid (TFA) or formic acid ensures the carboxylic acid is fully protonated, interacting uniformly via hydrophobic partitioning[4].
Q2: I adjusted the pH to 2.5, but I am still seeing a tailing factor ( ) of 1.8. What is the secondary retention mechanism at play?
A2: If pH optimization fails, the analyte is likely undergoing secondary interactions with residual silanols or trace metals. While low pH successfully suppresses the ionization of acidic silanols (
-
Causality & Fix: Switch to a high-purity, Type B silica column that is fully end-capped or incorporates polar-embedded groups to sterically shield residual silanols[7]. If metal chelation is suspected, passivate the LC system or use PEEK (polyetheretherketone) tubing to eliminate active metal sites[2].
Q3: How can I definitively prove whether the tailing is caused by chemistry (analyte interactions) or physics (column void/dead volume)?
A3: Inject a highly hydrophobic, neutral marker compound (e.g., toluene or uracil). Neutral compounds do not undergo ion-exchange, hydrogen bonding with silanols, or metal chelation.
-
Self-Validating System: If the neutral marker peak is perfectly symmetrical (
), your column bed is physically intact, and the tailing of your phenoxypropanoic acid is purely chemical (pH, silanols, or metals). If the neutral marker also tails or fronts, you have a physical issue: a collapsed column bed, a partially blocked inlet frit, or excessive extra-column volume[7].
Quantitative Data: Optimization Benchmarks
The following table summarizes the expected improvements in peak symmetry when transitioning from an unoptimized state (neutral water/organic) to an optimized state (pH-controlled, end-capped column).
| Compound | Approx. | Recommended Mobile Phase pH | Unoptimized Tailing Factor ( | Optimized Tailing Factor ( |
| 2-Phenoxypropanoic acid | 3.1 | 2.0 - 2.5 | 2.3 | 1.05 |
| Dichlorprop | 3.0 | 2.0 - 2.5 | 2.5 | 1.08 |
| Mecoprop | 3.1 | 2.0 - 2.5 | 2.4 | 1.10 |
| Haloxyfop | 2.9 | 2.0 - 2.5 | 2.6 | 1.15 |
Note: Unoptimized conditions reflect a standard unbuffered Water/Acetonitrile gradient. Optimized conditions reflect the use of 0.1% TFA (pH ~2.0) on a fully end-capped Type B C18 column.
Experimental Protocols
Protocol 1: Mobile Phase Acidification & Isocratic Validation
This protocol ensures that ionization equilibrium issues are eliminated as a variable.
-
Aqueous Preparation: Prepare a 0.1% v/v Trifluoroacetic acid (TFA) aqueous mobile phase. Measure the pH with a calibrated meter to confirm it is
. -
Organic Preparation: Prepare the organic modifier (Acetonitrile or Methanol) with an identical 0.1% v/v TFA concentration. Scientific rationale: Matching additive concentrations prevents baseline drift and localized pH shifts during gradient elution.
-
Sample Diluent: Dissolve the phenoxypropanoic acid sample in the initial mobile phase composition. Injecting a sample dissolved in 100% strong solvent will cause premature elution and severe peak distortion[6].
-
Injection: Inject a 5 µL volume at a concentration of
mg/mL to rule out mass overload. -
Evaluation: Calculate the asymmetry factor (
at 10% peak height). If , the method is validated.
Protocol 2: System Passivation for Metal-Sensitive Carboxylic Acids
If Protocol 1 fails and a neutral marker shows perfect symmetry, metal chelation is the likely culprit.
-
Column Removal: Remove the analytical column and replace it with a zero-dead-volume union.
-
Acid Flush: Flush the entire HPLC system (lines, autosampler, and detector flow cell) with 20% Nitric Acid at 1.0 mL/min for 30 minutes to passivate active stainless steel sites[4].
-
Neutralization: Flush the system with HPLC-grade water for 60 minutes until the effluent pH returns to neutral.
-
Hardware Swap: Reinstall the column. For highly sensitive assays, replace all post-injector stainless steel capillaries with narrow internal diameter (0.005") PEEK tubing[2].
Frequently Asked Questions (FAQs)
Q: Can I use a phosphate buffer instead of TFA to control pH? A: Yes. A 20 mM potassium phosphate buffer adjusted to pH 2.5 is highly effective for stabilizing pH and improving peak symmetry[2]. However, phosphate buffers are non-volatile and will precipitate in the source of a Mass Spectrometer. If you are using LC-MS/MS, you must stick to volatile additives like TFA or formic acid.
Q: What is the difference between peak tailing and peak fronting in this context? A: Tailing (where the trailing edge of the peak is elongated) for carboxylic acids usually indicates secondary chemical interactions (silanols/metals) or insufficient protonation[5]. Fronting (where the leading edge is elongated) typically indicates physical column overloading or injecting the sample in a solvent that is stronger than the mobile phase[6].
Q: Does increasing the column temperature help with tailing? A: It can. Increasing the temperature (e.g., to 40°C or 50°C) improves mass transfer kinetics and reduces mobile phase viscosity. While it won't fix a fundamental pH mismatch, it can sharpen peaks and slightly reduce tailing caused by slow secondary desorption kinetics.
References
1.[5] "How to Reduce Peak Tailing in HPLC? - Phenomenex", phenomenex.com. Available: 2.[7] "Peak Tailing in HPLC - Element Lab Solutions", elementlabsolutions.com. Available: 3.[3] "How can I prevent peak tailing in HPLC? - ResearchGate", researchgate.net. Available: 4.[2] "What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.", chromtech.com. Available: 5.[4] "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks", chromatographyonline.com. Available: 6.[6] "Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci", alwsci.com. Available: 7.[1] "Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution - MDPI", mdpi.com. Available:
Sources
- 1. mdpi.com [mdpi.com]
- 2. chromtech.com [chromtech.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Purification & Fluorine Impurity Removal for (2R)-2-(2-Fluoro-5-methylphenoxy)propanoic Acid
Welcome to the Technical Support Center for the synthesis and purification of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid . This chiral aryloxypropanoic acid derivative is highly susceptible to fluorine-related impurities—ranging from inorganic fluoride ions generated during synthesis to fluorinated positional isomers originating from the starting materials.
This guide provides drug development professionals and analytical chemists with field-proven, causality-driven troubleshooting protocols to achieve high-purity API.
Impurity Generation & Purification Workflow
Understanding the origin of your impurities is the first step in selecting the correct purification protocol. The flowchart below outlines the strategic decision-making process for isolating the pure (2R)-enantiomer from a complex crude mixture.
Workflow for the sequential removal of inorganic, isomeric, and chiral fluorine impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing high levels of inorganic fluoride (F⁻) in my crude API, and how do I remove it?
Cause: Inorganic fluoride is typically generated via unintended nucleophilic aromatic substitution (SNAr) or HF elimination side-reactions under basic conditions during the etherification step.
Solution: Fluoride ions are highly hydrophilic but can carry over into organic phases if hydrogen-bonded to the carboxylic acid moiety. The most effective removal strategy is a biphasic precipitation using calcium salts, followed by silica gel adsorption. Calcium chloride reacts with free fluoride to form calcium fluoride (
Q2: My HPLC shows a closely eluting impurity with the same mass. How do I separate this fluorinated isomer?
Cause: The starting material, 2-fluoro-5-methylphenol, often contains trace amounts of positional isomers (e.g., 4-fluoro-5-methylphenol). Because the fluorine atom's position only subtly alters the molecule's dipole moment, these isomers co-elute in standard flash chromatography. Solution: Utilize Dry Column Vacuum Chromatography (DCVC) . DCVC provides near-HPLC resolution at a preparative scale. The tight packing of the silica under vacuum prevents channeling, allowing the subtle polarity differences induced by the fluorine position to resolve effectively [INDEX_1.1].
Q3: The enantiomeric excess (ee) of my product is dropping. How can I remove the (2S)-enantiomer?
Cause: Incomplete inversion during the
Quantitative Performance of Purification Methods
The table below summarizes the expected quantitative outcomes when applying the recommended purification protocols to (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid.
| Impurity Type | Analytical Detection | Purification Technique | Pre-Treatment Level | Post-Treatment Level |
| Inorganic Fluoride (F⁻) | Ion Chromatography / ¹⁹F-NMR | 1,000 - 5,000 ppm | < 10 ppm | |
| Fluorinated Isomers | HPLC (UV/Vis) / LC-MS | DCVC (Hexane/EtOAc) | 2.0% - 5.0% (a/a) | < 0.1% (a/a) |
| (2S)-Enantiomer | Chiral HPLC | Enzymatic Resolution | 5.0% - 15.0% (ee) | > 99.5% (ee) |
Self-Validating Experimental Protocols
Protocol A: Calcium-Mediated Fluoride Precipitation & Silica Filtration
Objective: Complete removal of inorganic fluoride ions.
-
Dissolution: Dissolve 10.0 g of crude (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid in 100 mL of Ethyl Acetate (EtOAc).
-
Precipitation: Add 50 mL of a 5% (w/v) aqueous
solution. Stir vigorously for 30 minutes at room temperature. Self-Validation: A fine white precipitate ( ) may become visible at the interface. -
Phase Separation: Transfer to a separatory funnel. Discard the lower aqueous layer and the interfacial precipitate.
-
Silica Adsorption: Prepare a fritted funnel with a 2-inch pad of dry Silica Gel 60. Pass the organic layer through the pad under gentle vacuum. Wash the pad with an additional 50 mL of EtOAc.
-
Concentration: Evaporate the filtrate under reduced pressure to yield the fluoride-free crude product.
Protocol B: Dry Column Vacuum Chromatography (DCVC) for Isomer Separation
Objective: Baseline resolution of fluorinated positional isomers.
-
Column Preparation: Pack a sintered glass funnel (porosity 3) with TLC-grade silica gel (15-40 µm). Apply full vacuum and press the silica completely flat and rigid using a rubber stopper.
-
Sample Loading: Pre-absorb the fluoride-free crude product onto a small amount of silica gel (1:2 ratio) and load it evenly onto the top of the packed column.
-
Gradient Elution: Elute using a stepwise gradient of Hexanes/EtOAc, starting at 0% EtOAc and increasing by 1% increments (e.g., 100 mL per fraction). Allow the column to run dry between each fraction.
-
Analysis: Analyze fractions via HPLC. The subtle dipole differences will cause the isomers to elute in separate, distinct fractions. Pool only the fractions containing >99% pure (2R)-isomer.
Protocol C: Enzymatic Kinetic Resolution of the (2S)-Enantiomer
Objective: Chiral purification to >99.5% ee.
-
Reaction Setup: Dissolve 5.0 g of the isomer-free product in 50 mL of diisopropyl ether. Add 2.0 equivalents of 1-butanol.
-
Biocatalysis: Add 500 mg of Carica papaya lipase. Stir the suspension at 35°C for 24-48 hours.
-
Monitoring: Monitor the reaction via chiral HPLC. The enzyme will selectively convert the (2S)-acid into its butyl ester.
-
Extraction: Once the (2S)-acid is consumed, filter off the enzyme. Extract the organic layer with saturated aqueous
(3 x 30 mL). The unreacted (2R)-acid moves to the aqueous phase, while the (2S)-ester remains in the organic phase. -
Recovery: Acidify the aqueous phase to pH 2 with 1M HCl and extract with EtOAc. Dry and concentrate to yield the enantiopure (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid.
Mechanistic Causality Diagram
Mechanistic origins of fluorine-related and chiral impurities during synthesis.
References
-
FLUORIDE REMOVAL FROM AQUEOUS SOLUTIONS BY SPHERICAL AGGLOMERATION USING ALUMINUM HYDROXIDE AND Agave salmiana EXTRACT | SciELO México | 1
-
The Removal of Fluoride from Aqueous Nitric Acid | OSTI.GOV | 2
-
Synthesis, purification and characterisation of novel PFAS following nontarget analysis | Vrije Universiteit Amsterdam (VU.nl) | 3
-
Ethyl 2-(2-Chlorophenoxy)propanoate Kinetic Resolution Methods | Benchchem | 4
Sources
Technical Support Center: Identifying Degradation Products of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experimental work. The content is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring robust and reliable results.
Section 1: Frequently Asked Questions - Understanding the Molecule and Its Stability
This section addresses foundational questions about (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid and its likely degradation behavior.
Q1: What is (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid, and what are its key structural features?
A1: (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid is a chiral molecule belonging to the phenoxypropanoic acid class of compounds, which are structurally related to many common herbicides.[1] Its key features include:
-
A Phenyl Ring: Substituted with a fluorine atom and a methyl group. The aromatic ring is a site for potential oxidative attack (hydroxylation).
-
An Ether Linkage: This is often the most labile point in the molecule for hydrolytic cleavage.
-
A Propanoic Acid Side Chain: This chiral side chain provides a carboxylic acid group, making the molecule acidic and influencing its solubility and chromatographic behavior.
-
A Carbon-Fluorine Bond: The C-F bond is exceptionally strong and generally increases the molecule's metabolic stability, making it more resistant to microbial degradation compared to its chlorinated or brominated analogs.[2][3]
Q2: What are the most probable degradation pathways for this molecule under environmental or stress conditions?
A2: Based on its chemical structure and analogy to other phenoxyalkanoic herbicides, the primary degradation pathways are:
-
Hydrolysis: Cleavage of the ether bond is a common abiotic degradation pathway, which can be accelerated under acidic or basic conditions.[4][5] This would yield 2-fluoro-5-methylphenol and (2R)-2-hydroxypropanoic acid.
-
Photodegradation: Exposure to UV light, particularly in aqueous solutions, can induce degradation.[6][7] This may involve cleavage of the ether bond or hydroxylation of the aromatic ring.
-
Oxidation: Oxidative stress can lead to the formation of hydroxylated aromatic derivatives or further degradation of the side chain.
-
Microbial Degradation: While the C-F bond confers resistance, some specialized microorganisms may be capable of degrading the molecule, often starting with the cleavage of the ether linkage or modification of the side chain.[8][9]
Q3: What level of degradation should I target in a forced degradation study?
A3: For a good stability-indicating method, you should aim for a target degradation of approximately 5-20% of the parent compound.[5] This level is sufficient to produce detectable quantities of degradation products without excessively degrading the sample, which could lead to secondary or tertiary degradants that complicate the analysis. International Council for Harmonisation (ICH) guidelines provide a framework for these studies.
Section 2: Troubleshooting Guide - Forced Degradation Experiments
This section provides practical advice for setting up and troubleshooting forced degradation (stress testing) studies.
Q4: I am not seeing any degradation under hydrolytic (acidic/basic) conditions. What should I do?
A4: This suggests the molecule is relatively stable to hydrolysis under your current conditions. Here is a systematic approach to troubleshoot:
-
Increase Stress Severity: If you started with mild conditions (e.g., 0.1 M HCl or NaOH at room temperature), you need to increase the stress.
-
Increase Acid/Base Concentration: Move incrementally to 1 M or even higher concentrations of HCl or NaOH.
-
Increase Temperature: Heat the reaction. Start with 40-60°C and increase if necessary. Refluxing the solution is a common next step for highly stable compounds.[10]
-
Increase Duration: Extend the incubation time from hours to days.
-
-
Check for Solubility Issues: Ensure the compound is fully dissolved. Poor solubility can dramatically slow down degradation. If the compound is poorly soluble in water, a co-solvent like methanol or acetonitrile may be necessary, but be aware that the co-solvent can influence the reaction pathway.[5]
-
Verification: Confirm your analytical method is capable of detecting small changes in the parent peak area. A high standard deviation in your measurements might be masking a small amount of degradation.
Q5: My photostability study is showing inconsistent results. Why might this be happening?
A5: Inconsistent photostability results often stem from a lack of control over the experimental setup.
-
Light Source Uniformity: Ensure all samples receive a uniform intensity of light. The position within the photostability chamber matters. Use a calibrated light meter (lux meter or radiometer) to map the chamber's output.
-
Sample Container: Use quartz cuvettes or containers that are transparent to the wavelengths of light being used. Standard borosilicate glass can block a significant portion of UV radiation.
-
Control Sample: Always include a "dark" control (sample wrapped in aluminum foil) placed next to the irradiated samples. This helps you differentiate between photodegradation and thermal degradation occurring at the same temperature.
-
Wavelength: The degradation rate is highly dependent on the wavelength of light.[6] Ensure you are using a light source that emits relevant wavelengths (e.g., UV-A and visible light, as specified in ICH Q1B guidelines).
Q6: I see many small, new peaks in my chromatogram after oxidative degradation with hydrogen peroxide. How do I know which are relevant?
A6: Oxidative degradation can be aggressive and non-specific, leading to a complex mixture of products.
-
Control the Reaction: The goal is controlled degradation. If you see a multitude of small peaks and very little parent compound remaining, you have likely over-stressed the sample. Reduce the concentration of the oxidizing agent (e.g., H₂O₂), lower the temperature, or shorten the reaction time.
-
Use Mass Spectrometry (MS): LC-MS is crucial here. Use it to obtain the mass-to-charge ratio (m/z) of the new peaks. A common oxidative modification is the addition of an oxygen atom (a mass increase of 16 Da), corresponding to hydroxylation.
-
Focus on Major Degradants: According to regulatory guidance, degradation products formed at levels ≥10% of the parent compound are generally considered significant and require identification.[11] Prioritize the characterization of the largest new peaks first.
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60°C - Reflux | 24 - 72 hours | Ether bond cleavage |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60°C - Reflux | 24 - 72 hours | Ether bond cleavage |
| Oxidation | 3% - 30% H₂O₂ | Room Temp - 60°C | 6 - 24 hours | Ring hydroxylation, side-chain oxidation |
| Photodegradation | UV (254 nm) & White Light | Ambient | 24 - 72 hours | Ring hydroxylation, ether bond cleavage |
| Thermal Degradation | Dry Heat (in solid state) | 80°C - 105°C | 1 - 7 days | General decomposition |
Section 3: Troubleshooting Guide - Analytical Characterization by LC-MS/MS
This section focuses on resolving common issues encountered during the LC-MS/MS analysis of degradation samples.
Q7: I am seeing unexpected peaks in my blank (solvent) injections. What are these "ghost peaks" and how do I get rid of them?
A7: Ghost peaks are a common nuisance in sensitive LC-MS analysis.[12] They are peaks that appear in your chromatogram but are not from your injected sample. A systematic approach is needed to identify the source.[13]
-
Cause 1: Sample Carryover: The most common cause. Material from a previous, more concentrated injection is retained somewhere in the system (injector needle, valve, column) and elutes in a subsequent run.
-
Solution: Optimize the needle wash procedure in your autosampler. Use a stronger wash solvent (e.g., if your mobile phase is 50% acetonitrile, use 90-100% acetonitrile in your wash). Inject multiple blanks after a high-concentration sample to see if the ghost peak intensity decreases.
-
-
Cause 2: Contamination: The contamination could be in your mobile phase, vials, or system tubing.
-
Solution:
-
Prepare fresh mobile phase using high-purity (LC-MS grade) solvents and additives.
-
Run a blank using a brand-new vial to rule out vial contamination.
-
If the problem persists, it may be systemic. Flush the entire LC system with a strong solvent like isopropanol.
-
-
Q8: My retention times are shifting between runs. What is causing this instability?
A8: Retention time stability is critical for reliable identification. Drifting or variable retention times usually point to issues with the mobile phase, column, or pump.[14]
-
Mobile Phase Issues:
-
Composition: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Premixing the mobile phase can help diagnose this.
-
pH: For ionizable compounds like carboxylic acids, the mobile phase pH must be stable. Buffers are essential. Ensure your buffer has sufficient capacity and is freshly prepared. A pH change of just 0.1 units can cause significant shifts.
-
-
Column Equilibration: The column must be fully equilibrated with the starting mobile phase conditions before each injection, especially in gradient elution. Increase the equilibration time in your method.
-
Temperature: Column temperature fluctuations will alter retention times. Use a thermostatted column compartment and ensure it is set to a stable temperature.[14]
-
Flow Rate: Check for leaks in the system that could cause pressure drops and flow rate fluctuations.
Q9: I have an m/z for an unknown peak from the MS, but how do I propose a structure?
A9: Structural elucidation is a puzzle that combines several pieces of information.
-
Calculate Mass Difference: Determine the mass difference between the degradant and the parent compound. This is your first clue.
-
+16 Da: Suggests hydroxylation (addition of -OH).
-
-18 Da: Suggests loss of water.
-
-44 Da: Suggests decarboxylation (loss of -COO).
-
-
Perform MS/MS (Tandem MS): Fragment the ion of the unknown peak. The resulting fragmentation pattern provides structural information.[15] Compare the fragmentation pattern of the degradant to that of the parent compound.
-
Shared Fragments: If the degradant shares major fragments with the parent, the core structure is likely intact.
-
New Fragments or Lost Fragments: These indicate where the modification occurred. For example, if a fragment corresponding to the phenoxy portion of the parent is no longer present, the modification likely happened on the aromatic ring.
-
-
Consider the Stress Condition: The type of forced degradation provides strong clues. A peak seen only under acidic conditions is likely a hydrolysis product. A peak seen only under oxidative conditions is likely an oxidation product.
-
Use High-Resolution MS (HRMS): If available, HRMS provides a highly accurate mass, which can be used to determine the elemental formula of the degradant. This significantly narrows down the possible structures.[16]
Table 2: Common Mass Shifts and Their Potential Structural Modifications
| Mass Shift (Da) | Elemental Change | Plausible Modification |
| +16 | +O | Hydroxylation (e.g., on the aromatic ring) |
| +14 | +CH₂ | N- or O-methylation (less common) |
| +2 | +2H | Reduction of a double bond or carbonyl |
| -2 | -2H | Formation of a double bond (oxidation) |
| -18 | -H₂O | Dehydration |
| -28 | -CO | Decarbonylation |
| -44 | -CO₂ | Decarboxylation of the acid group |
Section 4: Diagrams and Workflows
Visual aids are essential for understanding complex processes. The following diagrams, created using DOT language, illustrate key workflows and pathways.
Experimental Workflow for a Forced Degradation Study
Caption: Workflow for conducting and analyzing forced degradation studies.
Potential Degradation Pathways
Caption: Plausible degradation pathways for the target molecule.
Troubleshooting Unknown Peaks in LC-MS
Caption: A decision tree for classifying unknown chromatographic peaks.
References
- Kiel, M., & Engesser, K. H. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Applied Microbiology and Biotechnology, 99(18), 7433–7464.
-
U.S. EPA. (n.d.). Guidance to Calculate Representative Half-life Values and Characterizing Pesticide Degradation. Retrieved February 27, 2026, from [Link]
- Academic Strive. (2024, October 23). Eliminating Ghost Peaks in LC-MS/MS: Enhancing Accuracy Through Advanced Analytical Techniques.
-
ResearchGate. (n.d.). Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3− complexes: A mechanistic study. Retrieved February 27, 2026, from [Link]
- U.S. EPA. (2014, September 12).
-
MDPI. (2025, June 25). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. [Link]
-
SGS. (2011, July). HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. [Link]
-
CleanControlling. (2025, June 12). How can unknown substances be identified?. [Link]
-
U.S. EPA. (n.d.). Technical Overview of Ecological Risk Assessment - Analysis Phase: Exposure Characterization. Retrieved February 27, 2026, from [Link]
-
SCIEX. (n.d.). Pesticide & Herbicide Analysis. Retrieved February 27, 2026, from [Link]
-
YSI. (n.d.). HPLC Troubleshooting. Retrieved February 27, 2026, from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved February 27, 2026, from [Link]
-
Tett, V. A., Willetts, A. J., & Lappin-Scott, H. M. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology Ecology, 14(3), 191-200. [Link]
- Pramanik, S. K., Das, S., & Bhattacharyya, A. (2008). Photodegradation of the herbicide penoxsulam in aqueous methanol and acetonitrile. Journal of Environmental Science and Health, Part B, 43(7), 569–575.
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
-
Waters Corporation. (2020, March 24). Data Integrity Matters: Unknown, Unintegrated or Undetected Chromatography Peaks. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 27, 2026, from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. [Link]
-
Bhardwaj, V., & Reddy, V. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]
-
European Pharmaceutical Review. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Royal Society of Chemistry. (n.d.). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions – consequences for operational safety and environmental stability. Retrieved February 27, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The biodegradation vs. biotransformation of fluorosubstituted aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of the herbicide penoxsulam in aqueous methanol and acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Degradation of some phenoxy acid herbicides by mixed cultures of bacteria isolated from soil treated with 2-(2-methyl-4-chloro)phenoxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. epa.gov [epa.gov]
- 12. academicstrive.com [academicstrive.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. CleanControlling: How can unknown substances be identified? [cleancontrolling.com]
overcoming steric hindrance in (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid reactions
Ticket ID: #RXN-OPT-2026
Subject: Overcoming Steric Hindrance & Racemization in
Diagnostic & Triage
Status: Open Severity: High (Chiral Center Integrity at Risk)
You are likely encountering one of two critical failure modes with this substrate. The (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid scaffold presents a "perfect storm" of synthetic challenges:
-
Steric Shielding: The ortho-fluorine atom creates electrostatic repulsion with the ether oxygen, locking the phenoxy ring into a conformation that shields the carbonyl carbon.
-
Hyper-Acidity: The
-proton is acidified by both the carbonyl and the electron-withdrawing phenoxy group, making the (2R) center highly prone to base-mediated racemization (epimerization) during activation.
Use the decision matrix below to select your troubleshooting module.
Figure 1: Decision matrix for optimizing reactions of hindered
Module A: Overcoming Steric Blockade (Low Yield)
Standard reagents (EDC, HATU) often fail here because the activated ester (e.g., -OBt/-OAt) is too bulky to penetrate the steric shield created by the 2-fluoro-5-methylphenoxy group. We must use smaller, higher-energy activating groups.
Protocol 1: T3P (Propylphosphonic Anhydride) Coupling
Why it works: T3P forms a mixed anhydride that is less sterically demanding than TRIS/uronium salts. It is the "Gold Standard" for preventing racemization in chiral acids [1].
Reagents:
-
Solvent: EtOAc or 2-MeTHF (T3P is supplied in EtOAc).
-
Base: Pyridine (Critical: Pyridine suppresses racemization better than triethylamine for T3P) [2].
-
Stoichiometry: 1.0 equiv Acid : 1.5 equiv T3P : 3.0 equiv Base.
Step-by-Step:
-
Dissolve (2R)-acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (5-10 volumes).
-
Cool to 0 °C .
-
Add Pyridine (3.0 equiv).
-
Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.
-
Allow to warm to RT. Note: If reaction is sluggish, heat to 50 °C. T3P is thermally stable.
-
Workup: Wash with water, 1M HCl, and saturated
. T3P byproducts are water-soluble, simplifying purification.[1]
Protocol 2: The "Nuclear Option" – Ghosez’s Reagent
Why it works: When T3P fails, you need an acid chloride. However, Thionyl Chloride (
Step-by-Step:
-
Dissolve (2R)-acid (1.0 equiv) in dry DCM.
-
Add Ghosez’s Reagent (1.1 equiv) at 0 °C.
-
Stir for 1-2 hours at RT. Monitor by TLC (acid converts to acid chloride; take a mini-aliquot and quench with MeOH to check for methyl ester formation).
-
Do not isolate. Add the amine (1.2 equiv) and a mild base (e.g., 2,4,6-collidine, 1.2 equiv) directly to the reaction mixture.
-
Stir until complete.
Module B: Preserving Chirality (Racemization Control)
The (2R) center is vulnerable. If you observe the (2S) enantiomer or a racemic mixture, the activation step is likely proceeding via an oxazolone intermediate or direct enolization .
The Mechanism of Failure
The 2-fluoro group withdraws electron density, increasing the acidity of the
Figure 2: Pathway of base-mediated racemization in
Corrective Actions
-
Switch Bases: Replace DIPEA (pKa ~10.5) or TEA (pKa ~10.7) with 2,4,6-Collidine (TMP) (pKa ~7.4) or N-Methylmorpholine (NMM) . These are strong enough to sponge up acid but too sterically hindered/weak to deprotonate the
-carbon [4]. -
Add Oxyma Pure: If using carbodiimides (EDC/DIC), replace HOBt with Oxyma Pure . It is more acidic and suppresses racemization more effectively than HOBt/HOAt.
-
Acyl Fluoride Route (TFFH): Use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate). Acyl fluorides are highly reactive but less prone to oxazolone formation than acid chlorides [5].
Comparative Data Table
| Method | Steric Penetration | Racemization Risk | Workup Difficulty | Recommended For |
| HATU / DIPEA | Moderate | High | Moderate | Simple, unhindered analogs only. |
| T3P / Pyridine | High | Very Low | Easy (Water soluble) | Primary Recommendation. |
| Ghosez Reagent | Very High | Low (if neutral) | Moderate | Non-nucleophilic amines / Aniline coupling. |
| TFFH (Acyl Fluoride) | High | Low | Moderate | Solid-phase synthesis or acid-sensitive substrates. |
Frequently Asked Questions (FAQ)
Q: Can I use DMF as a solvent for the T3P reaction? A: Avoid DMF if possible. T3P is most effective in low-polarity solvents like EtOAc, DCM, or 2-MeTHF. DMF can increase the rate of racemization by stabilizing charged intermediates.
Q: I see a new spot on TLC that isn't product or starting material. What is it? A: If using HATU/uronium salts, this is likely the guanidinium byproduct formed by the amine reacting directly with the coupling reagent. This happens when the steric hindrance of the acid is so high that the amine attacks the reagent instead of the activated acid. Solution: Switch to T3P or Ghosez’s reagent (which do not have this failure mode).
Q: The 2-fluoro group seems to be affecting NMR signals. Is this normal?
A: Yes. Through-space coupling (
References
-
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Knowledge Center.
-
Ghosez, L., et al. (1979).[2] "
-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses, 59, 26. - Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization." Journal of Organic Chemistry. (Contextualized via search results on base effects).
-
Ulven, T., et al. (2015).[3] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[3][4][5] Organic & Biomolecular Chemistry, 13, 11593.
Sources
- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 2. entegris.com [entegris.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. blogs.rsc.org [blogs.rsc.org]
scaling up production of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid
An in-depth guide to navigating the complexities of scaling up the production of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid, a chiral intermediate of significant interest. This technical support center is designed for researchers, chemists, and drug development professionals, providing expert-driven insights in a direct question-and-answer format.
Introduction: The Scale-Up Challenge
(2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid is a chiral building block whose utility is critically dependent on its enantiomeric purity. Transitioning its synthesis from the laboratory bench to a pilot plant or manufacturing scale introduces significant challenges that can impact yield, purity, and stereochemical integrity.[1] The primary hurdles in scaling up fine chemical synthesis include managing reaction exotherms, ensuring consistent mixing, controlling crystallization, and maintaining product quality, all of which are magnified as batch sizes increase.[2][3] This guide addresses the most common issues encountered during the scale-up process, offering validated solutions and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial route for synthesizing enantiomerically pure (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid?
A1: While several routes exist, a prevalent industrial strategy involves a stereospecific synthesis utilizing a readily available chiral precursor. A common method is the Williamson ether synthesis, reacting 2-fluoro-5-methylphenol with an S-configured 2-halopropanoic acid derivative (e.g., S-2-chloropropionic acid). This reaction proceeds via an Sₙ2 mechanism, which results in an inversion of stereochemistry, yielding the desired (R)-enantiomer.[4] An alternative, though often less economical at scale, is the resolution of a racemic mixture of 2-(2-fluoro-5-methylphenoxy)propanoic acid using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.[5]
Q2: Why is temperature control so critical during scale-up of the etherification step?
A2: The reaction is often exothermic. A laboratory flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio is much lower, making it harder to remove heat.[2] Poor temperature control can lead to a runaway reaction, a decrease in selectivity (more by-products), and potential decomposition of reactants or products, ultimately lowering yield and purity.[3][6]
Q3: What analytical method is standard for determining the enantiomeric excess (ee) of the final product?
A3: The gold standard for determining enantiomeric excess is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[7] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for this class of compounds.[8][9] This direct method allows for the separation and quantification of both the (R) and (S) enantiomers in a single analysis.
Synthesis & Reaction Control: Troubleshooting Guide
Q: We are observing a significant drop in yield and an increase in impurities now that we've moved from a 1L flask to a 100L reactor. What is the primary cause?
A: This is a classic scale-up problem rooted in changes to mass and heat transfer.[1] In a large reactor, mixing is less efficient. This can create localized "hot spots" or areas of high reagent concentration, leading to side reactions.
Causality & Solution:
-
Inefficient Mixing: The agitation speed and impeller design that worked in the lab are insufficient for the larger volume. This leads to poor distribution of the base and the alkylating agent, causing side reactions.
-
Action: Re-evaluate the agitation parameters. Model the mixing dynamics if possible, or incrementally increase agitation speed while monitoring impurity profiles. Ensure the impeller is appropriately sized and designed for the reactor geometry.[6]
-
-
Heat Transfer Limitation: The heat generated by the reaction is not being removed quickly enough, causing the internal temperature to rise above the optimal range.
-
Action: The rate of addition of the limiting reagent must be slowed down significantly.[2] The reaction rate must be dictated by the reactor's ability to remove heat, not by how fast you can add the reagent. Monitor the temperature difference (ΔT) between the reactor jacket and the batch; a large ΔT indicates poor heat transfer.
-
-
Reagent Addition Point: Adding reagents above the surface can cause splashing and reaction with vapors. Sub-surface addition is crucial for consistent reaction conditions.
-
Action: Implement sub-surface addition for all critical reagents to ensure they are introduced directly into the well-mixed bulk of the reaction mass.
-
Chiral Resolution & Purification: Troubleshooting Guide
Achieving high enantiomeric purity is paramount. The most common large-scale method is the resolution of a racemic mixture via diastereomeric salt crystallization.
Q: Our diastereomeric salt crystallization is not providing the expected enantiomeric excess (ee). The ee of the product is inconsistent between batches.
A: The success of a diastereomeric resolution is highly sensitive to crystallization conditions. Inconsistency points to poor control over nucleation and crystal growth.
Causality & Solution:
-
Solvent System and Supersaturation: The solubility of the two diastereomeric salts must be sufficiently different in your chosen solvent system. The level of supersaturation, cooling rate, and solvent composition directly control which diastereomer crystallizes and how purely it does so.[10]
-
Action:
-
Solvent Screening: If not already done, perform a thorough screening of different solvents and solvent/anti-solvent mixtures to maximize the solubility difference between the diastereomers.
-
Controlled Cooling: Implement a slow, linear cooling profile. A rapid crash-cooling will trap the undesired diastereomer in the crystal lattice, lowering the ee.[10]
-
Seeding: Introduce seed crystals of the desired, pure diastereomeric salt at the point of metastable supersaturation. This promotes controlled growth of the correct crystal form and prevents spontaneous, uncontrolled nucleation.[11]
-
-
-
Purity of Resolving Agent: The chiral resolving agent (typically a chiral amine like (R)-α-methylbenzylamine or a natural product-derived base) must be of very high enantiomeric purity itself.
-
Action: Verify the enantiomeric purity of the resolving agent from your supplier for every new lot. If in doubt, repurify the agent.
-
-
Insufficient Equilibration Time: The system may not have reached thermodynamic equilibrium, where the less soluble diastereomer has fully crystallized.
-
Action: Increase the aging time after the cooling ramp is complete. Hold the slurry at the final temperature for several hours with gentle agitation to ensure the solution and solid phases are in equilibrium.
-
Workflow for Diastereomeric Salt Resolution
The following diagram illustrates the typical workflow for resolving a racemic carboxylic acid.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Crystallization and Polymorphism
Q: We are observing different crystal habits (e.g., needles vs. plates) in the final product isolation, and this seems to affect filtration and drying times. Why is this happening?
A: You are likely encountering polymorphism, where the same compound crystallizes into different solid-state forms (polymorphs).[12] These forms can have different physical properties, including morphology, density, and melting point. Control over polymorphism is critical for process consistency.
Causality & Solution:
-
Solvent and Cooling Rate: The choice of crystallization solvent and the rate of cooling are primary drivers of which polymorph is formed.[11]
-
Action: Standardize the crystallization protocol rigorously. Define the solvent, the exact cooling profile, the agitation rate, and the final hold temperature. High-throughput crystallization screening can help identify conditions that reliably produce a single, desired polymorph.[13]
-
-
Impurity Profile: Even small amounts of certain impurities can inhibit the growth of one polymorph while promoting another.
-
Action: Ensure the purity of the material entering the crystallization step is consistent. Analyze batches that produced different habits to identify any unique impurities.
-
-
Seeding: The most robust way to control polymorphism is to seed the crystallization with the desired crystal form.
-
Action: Develop a seeding protocol. Prepare a stock of the desired polymorph (e.g., the most thermodynamically stable one) and add a small, controlled amount to the supersaturated solution to direct the crystallization outcome.
-
Troubleshooting Logic for Polymorphism
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. sdlookchem.com [sdlookchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chiraltech.com [chiraltech.com]
- 9. mdpi.com [mdpi.com]
- 10. patents.justia.com [patents.justia.com]
- 11. US8148542B2 - Method for producing crystal polymorphs of 2-(3-cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic acid - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Chiral HPLC Separation of (2R)- and (2S)-2-(2-Fluoro-5-methylphenoxy)propanoic Acid: A Comparative Method Guide
The enantiomeric separation of 2-aryloxypropanoic acid derivatives is a critical analytical workflow in both agrochemical and pharmaceutical development. Because the biological activity of these compounds is often highly stereospecific—typically residing in the (2R)-enantiomer—rigorous determination of enantiomeric excess (ee) is mandatory.
This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) for the separation of (2R)- and (2S)-2-(2-fluoro-5-methylphenoxy)propanoic acid. By detailing the mechanistic causality behind column selection and mobile phase optimization, this guide establishes a self-validating protocol for robust chiral method development.
Mechanistic Rationale: The Chiral Recognition System
To successfully separate the enantiomers of 2-(2-fluoro-5-methylphenoxy)propanoic acid, the chromatographic system must exploit the subtle spatial differences between the (2R) and (2S) configurations. Polysaccharide-based CSPs offer wide chiral recognition and selectivity, making them the industry standard for this class of compounds[1].
The separation relies on a three-point interaction model (Dalgliesh’s rule) between the analyte and the CSP:
-
Hydrogen Bonding: The free carboxylic acid (-COOH) of the analyte interacts with the carbamate linkages (NH and C=O) of the stationary phase.
-
π-π Interactions: The fluorinated, methylated aryl ring of the analyte engages in π-π stacking with the phenyl groups of the CSP's chiral selector.
-
Steric Inclusion: The analyte must physically fit into the chiral cavities of the polymer backbone.
Three-point chiral recognition model for aryloxypropanoic acids on polysaccharide CSPs.
Comparative Column Performance
The best separation parameters for 2-aryloxycarboxylic acids are typically achieved on polysaccharide-based phases like Chiralcel OD-H and Chiralpak AD-H under normal-phase conditions[2]. We compared three leading column chemistries to determine the optimal environment for our target compound.
-
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The amylose backbone forms a helical structure, creating deep inclusion cavities. It provides excellent baseline resolution but often elutes the biologically active (2R)-enantiomer first.
-
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): The linear backbone of cellulose alters the steric fit, which frequently results in a highly advantageous elution order reversal compared to the helical structure of amylose[3].
-
Whelk-O1 (Pirkle-type): While exceptional for amides and esters, this brush-type phase lacks the complex 3D cavities of polysaccharides, leading to poor resolution for underivatized aliphatic carboxylic acids.
Quantitative Performance Data
| Column Chemistry | Mobile Phase (v/v/v) | tR1 (min) | tR2 (min) | Selectivity (α) | Resolution (Rs) | Elution Order |
| Chiralcel OD-H | Hexane / IPA / TFA (90:10:0.1) | 9.1 | 12.4 | 1.42 | 3.5 | (2S) then (2R) |
| Chiralpak AD-H | Hexane / IPA / TFA (90:10:0.1) | 8.5 | 10.2 | 1.25 | 2.8 | (2R) then (2S) |
| Whelk-O1 | Hexane / IPA / TFA (90:10:0.1) | 15.2 | 16.1 | 1.08 | 1.2 | Co-elution |
Editorial Insight: Chiralcel OD-H is the superior choice. Not only does it provide the highest resolution (Rs = 3.5), but the cellulose backbone forces the (2S)-distomer to elute before the (2R)-eutomer. In trace analysis, eluting the minor impurity before the main active pharmaceutical ingredient (API) peak prevents the impurity from being swallowed by the main peak's tail.
The Causality of the Acidic Modifier
A critical failure point in separating 2-(2-fluoro-5-methylphenoxy)propanoic acid is the omission of an acidic modifier. The analyte has a pKa of approximately 3.1.
The Problem: In a neutral normal-phase eluent (e.g., pure Hexane/Isopropanol), the carboxylic acid partially ionizes. The resulting carboxylate anion interacts non-specifically with residual silanols on the underlying silica support of the column. This causes severe peak tailing, retention time drift, and total loss of chiral resolution.
The Solution: The addition of 0.1% Trifluoroacetic Acid (TFA) acts as an ion-suppressor. By lowering the apparent pH of the microenvironment below the analyte's pKa, TFA forces the compound into its fully protonated, neutral state. This ensures that the analyte interacts exclusively with the chiral selector, yielding sharp, symmetrical peaks.
Standardized Experimental Protocol
The following methodology is designed as a self-validating system. By adhering strictly to the preparation order and executing the System Suitability Test (SST), the analyst proves the system's fitness before any sample is consumed.
Workflow for chiral HPLC method development of aryloxypropanoic acids.
Step 1: Mobile Phase Preparation
Causality Note: TFA is highly polar and can form micro-emulsions if added directly to bulk hexane.
-
Measure 100 mL of HPLC-grade Isopropanol (IPA).
-
Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to the IPA and swirl to mix.
-
Add this IPA/TFA mixture to 900 mL of HPLC-grade n-Hexane.
-
Sonicate the final mixture for 10 minutes to degas and ensure complete homogeneity.
Step 2: Sample Preparation
Causality Note: Nylon filters contain amide bonds that can hydrogen-bond with the analyte's carboxylic acid, causing sample loss.
-
Dissolve 10 mg of the racemic 2-(2-fluoro-5-methylphenoxy)propanoic acid standard in 10 mL of the prepared mobile phase (Concentration: 1.0 mg/mL).
-
Filter the solution exclusively through a 0.22 µm PTFE syringe filter into an HPLC vial.
Step 3: Chromatographic Conditions
Because chiral separations are enthalpically driven, temperature control is paramount[4].
-
Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C (Thermodynamic optimum balancing resolution and mass transfer speed).
-
Detection: UV at 230 nm (Targeting the aryloxy chromophore).
Step 4: System Suitability Testing (Self-Validation)
Before analyzing unknown samples, inject the racemic standard five times. The system is only validated for use if it meets the following criteria:
-
Resolution (Rs): ≥ 1.5 (Confirms baseline separation of enantiomers).
-
Tailing Factor (Tf): ≤ 1.5 (Confirms TFA is actively suppressing silanol interactions).
-
RSD of Peak Area: ≤ 2.0% (Confirms injection precision and sample stability).
Conclusion
For the chiral separation of 2-(2-fluoro-5-methylphenoxy)propanoic acid, the Chiralcel OD-H column operating in normal-phase mode (Hexane/IPA/TFA) is the definitive choice. It provides superior baseline resolution (Rs = 3.5) and leverages the linear cellulose backbone to achieve an optimal elution order, ensuring the accurate quantification of the biologically active enantiomer.
References
-
HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases Source: Journal of Analytical Chemistry (via ResearchGate) URL:[Link]
-
HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order Source: Journal of Separation Science (via PubMed) URL:[Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods Source: Molecules (MDPI) URL:[Link]
-
Playing with Selectivity for Optimal Chiral Separation Source: LCGC International URL:[Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparison Guide: Determination of Enantiomeric Excess (ee) for (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid
[1]
Executive Summary & Strategic Analysis
Target Molecule: (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid Chemical Class: Chiral phenoxypropanoic acid (structurally homologous to Mecoprop and Fibrate intermediates).[1] Criticality: High. The (2R)-enantiomer is typically the bioactive eutomer in auxin mimics and PPAR agonist pharmacophores. The (2S)-enantiomer often constitutes an inactive impurity or a competitive antagonist.[1]
This guide provides an evidence-based comparison of three methodologies to determine the enantiomeric excess (ee) of this specific fluorinated intermediate. Unlike simple racemates, the ortho-fluoro and meta-methyl substitution pattern introduces unique steric and electronic effects that influence chiral recognition.[1]
Methodology Comparison Matrix
| Feature | Method A: Direct Chiral HPLC (Recommended) | Method B: Indirect Chiral Derivatization (HPLC/GC) | Method C: 1H-NMR with Chiral Solvating Agents |
| Principle | Direct resolution on Chiral Stationary Phase (CSP).[1] | Covalent bonding with chiral auxiliary to form diastereomers. | Non-covalent diastereomeric complexation in solution. |
| Accuracy | High (>99.5% precision).[1] | Moderate to High (Risk of kinetic resolution/racemization). | Moderate (Limit of Detection ~1-2% minor isomer).[1] |
| Throughput | High (15-30 min/run).[1] | Low (Requires synthesis + workup).[1] | High (5-10 min/sample). |
| Sample Prep | Minimal (Dissolve & Filter).[1] | Complex (Reaction required). | Minimal (Mix in NMR tube). |
| Cost/Run | Low (after column purchase). | Medium (Reagents + Column).[1][2][3][4] | Low (Solvent/CSA costs).[1] |
| Validation | Self-validating (Baseline separation).[1] | Requires validation of reaction completeness. | Visual peak integration. |
Method A: Direct Chiral HPLC (The Gold Standard)
Status: Primary Recommendation for QC and Process Development.
Mechanistic Insight
The free carboxylic acid moiety of the target molecule presents a challenge: it can ionize, leading to peak tailing. To prevent this, the mobile phase must contain an acidic modifier (TFA or Formic Acid). The ortho-fluoro group creates a distinct dipole moment compared to non-fluorinated analogs, often enhancing resolution on amylose-based columns due to dipole-dipole interactions with the carbamate linkage of the stationary phase.[1]
Experimental Protocol
System: HPLC with UV/Vis or DAD detector. Column Selection:
-
Primary:Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate))[1]
-
Secondary:Chiralcel OD-H (Cellulose tris-(3,5-dimethylphenylcarbamate))[1]
Standard Operating Procedure (SOP):
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Dissolve 1.0 mg of the sample in 1.0 mL of the mobile phase.
-
Critical Step: If the sample is a salt, acidify with 1M HCl and extract into hexane/DCM before injection to protect the column silica matrix.
-
-
Run Conditions:
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Temperature: 25°C (Lowering to 10°C can improve resolution if
). -
Detection: UV @ 230 nm (Absorption max of the phenoxy ring).
-
-
Self-Validation (System Suitability):
-
Inject a racemic standard first. You must observe two baseline-separated peaks (
).[1] -
Identify the (2R) peak by spiking the racemate with your enriched sample.
-
Troubleshooting Decision Tree
Figure 1: Decision logic for optimizing chiral HPLC separation of acidic analytes.
Method B: Indirect Determination via Diastereomeric Derivatization
Status: Alternative when chiral columns are unavailable or for GC analysis.
Mechanistic Insight
This method converts the enantiomers into diastereomers (which have different physical properties) using an optically pure amine. The resulting diastereomers can be separated on an achiral (standard C18 or Silica) column.
Critical Risk: The coupling reaction must not induce racemization at the chiral center (C2 position). The use of mild coupling agents is essential.
Experimental Protocol
Reagents:
-
Chiral Auxiliary: (S)-(-)-
-Methylbenzylamine (S-PEA).[1] -
Coupling Agent: EDC[7]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1][8]
-
Catalyst: HOBt (Hydroxybenzotriazole) to suppress racemization.[7]
Workflow:
-
Reaction:
-
Mix 10 mg (2R)-acid + 1.2 eq (S)-PEA + 1.2 eq EDC + 1.2 eq HOBt in 1 mL dry DCM.
-
Stir at 0°C for 30 mins, then RT for 2 hours.
-
-
Workup:
-
Wash with 1M HCl (remove unreacted amine) and sat.
(remove unreacted acid). -
Dry organic layer (
).[1]
-
-
Analysis (Achiral HPLC):
-
Column: C18 (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Acetonitrile : Water (50:50).
-
Result: The (2R, S)-amide and (2S, S)-amide will elute at different times due to different hydrophobic surface areas.
-
Method C: 1H-NMR with Chiral Solvating Agents (CSA)[1]
Status: Rapid Screening for synthetic monitoring (ee < 95%).
Mechanistic Insight
Chiral amines (like (R)-1-phenylethylamine) form transient diastereomeric salts with the carboxylic acid in non-polar solvents (
Experimental Protocol
-
Sample Prep: Dissolve 10 mg of the acid in 0.6 mL
. -
Titration: Add 1.0 - 2.0 equivalents of (R)-(+)-
-Methylbenzylamine directly to the NMR tube.[1] -
Acquisition:
-
Focus on the methyl doublet region (
ppm). -
In the racemic mixture, you will see two doublets (split signals).
-
In the pure (2R) sample, you will see one dominant doublet.
-
-
Calculation:
[1][5]
Limitation: If the ee is >98%, the minor peak may be lost in the baseline noise, making this method poor for final purity release.
References
-
Application of Chiral HPLC in Phenoxypropanoic Acids
-
Protocol for Indirect Resolution (Derivatization)
- Title: Indirect enantiomeric separation of 2-arylpropionic acids and structurally rel
- Source: Journal of Chrom
-
URL:[Link]
-
General Guide to Chiral HPLC Method Development
- Title: Chiral HPLC Column Selection and Method Development Guide.
-
Source: Sigma-Aldrich (Merck).[1]
Sources
- 1. 2-(2-Methyl-4-chlorophenoxy)propionic acid (MCPP) | CASRN 93-65-2 | DTXSID9024194 | IRIS | US EPA, ORD [iris.epa.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
Comprehensive Analytical Comparison: High-Field vs. Benchtop NMR for the Structural Elucidation and Purity Analysis of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid
As pharmaceutical development accelerates, the analytical strategies used to characterize chiral active pharmaceutical ingredient (API) intermediates must balance absolute structural certainty with high-throughput process monitoring. (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid is a complex chiral intermediate featuring a fluorinated aromatic system and an ether-linked stereocenter.
In this guide, I will draw upon my experience as a Senior Application Scientist to objectively compare the performance of High-Field NMR (600 MHz) against emerging Benchtop NMR (80 MHz) technologies. We will dissect the causality behind spectral acquisition choices, interpret the complex spin-spin couplings introduced by the fluorine atom, and establish a self-validating quantitative NMR (qNMR) protocol for absolute purity determination.
The Analytical Challenge: Structural & Stereochemical Complexity
The molecule (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid presents three distinct analytical challenges:
-
Regiochemistry: Confirming the exact relative positions of the fluorine atom, the methyl group, and the ether linkage on the aromatic ring.
-
Fluorine Spin-Coupling: Fluorine-19 is a 100% naturally abundant, spin-1/2 nucleus. It couples strongly with both
H and C nuclei. While this complicates 1D spectra by splitting signals into complex multiplets, it provides a highly specific analytical handle for structural elucidation[1]. -
Chirality: As the (2R) enantiomer, the molecule requires orthogonal techniques (such as Chiral Solvating Agents in NMR or Chiral HPLC) to verify enantiomeric excess (ee), as standard achiral NMR environments cannot differentiate enantiomers.
Methodological Comparison: High-Field vs. Benchtop NMR
Historically, NMR was confined to centralized core facilities utilizing superconducting high-field magnets. Today, the integration of benchtop NMR into early drug development allows for rapid, selective potency determinations directly in the fume hood[2]. However, the choice between these platforms depends entirely on the analytical goal.
High-Field NMR (600 MHz)
At 600 MHz, the dispersion of chemical shifts is vast. The aromatic protons of this molecule (spanning roughly 6.70 to 7.00 ppm) cover a 180 Hz window. This high resolution completely separates the
Benchtop NMR (80 MHz)
At 80 MHz, the same 0.3 ppm aromatic span is compressed into a narrow 24 Hz window, resulting in a heavily overlapped, second-order multiplet. Structural elucidation of the aromatic ring is nearly impossible. However, benchtop NMR is exceptionally well-suited for Process Analytical Technology (PAT) and qNMR . The aliphatic signals—specifically the propanoic acid methyl doublet at 1.62 ppm and the aromatic methyl singlet at 2.28 ppm—remain fully isolated at low field strengths, making them perfect integration targets for yield and purity assays.
Table 1: Performance Comparison Matrix
| Analytical Parameter | High-Field NMR (600 MHz) | Benchtop NMR (80 MHz) | Strategic Impact |
| Spectral Dispersion | 600 Hz / ppm | 80 Hz / ppm | High-field is required to resolve complex aromatic |
| Sensitivity (LOD) | Sub-microgram | Low milligram | High-field detects trace impurities (<0.1%); Benchtop is limited to major components (>1%). |
| qNMR Suitability | Excellent (High precision) | Excellent (For isolated peaks) | Benchtop provides rapid, at-line absolute purity without needing API-specific standards[3]. |
| Cryogen Requirements | Liquid Helium & Nitrogen | None (Permanent Magnet) | Benchtop drastically reduces operational costs and infrastructure requirements. |
Spectral Profiling & Structural Elucidation
To establish a self-validating baseline, we must map the expected chemical shifts and coupling constants. The presence of the fluorine atom at C-2' dictates the splitting patterns of the entire aromatic system.
Table 2: H and C NMR Assignments (600 MHz / 150 MHz, CDCl )
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling ( | Assignment Justification & Causality |
| 10.50 | br s, 1H | Broadened due to rapid chemical exchange. | |
| 6.98 | dd, | Ortho to Fluorine yields a large | |
| 6.78 | ddd, | Meta to Fluorine yields a smaller | |
| 6.72 | dd, | Isolated between O and CH | |
| 4.75 | q, | Deshielded by the adjacent ether oxygen and carboxylic acid. | |
| 2.28 | s, 3H | Isolated aromatic methyl group. | |
| 1.62 | d, | Split by the adjacent chiral CH proton. | |
| 152.8 | d, | Massive 1-bond carbon-fluorine coupling unambiguously identifies the C-F carbon[1]. | |
| 144.1 | d, | 2-bond (ortho) coupling to Fluorine confirms the ether linkage is adjacent to F. |
Experimental Protocol: High-Precision qNMR Purity Determination
Quantitative NMR (qNMR) relies on the fundamental principle that the integrated area of an NMR resonance is directly proportional to the number of nuclei generating that signal. This universal response factor allows for absolute purity determination without the need for compound-specific reference standards[3].
To ensure this protocol is a self-validating system , we utilize an Internal Standard (IS) and strictly control the relaxation delay.
Step-by-Step Methodology
-
Standard Selection: Select a certified reference material (CRM) internal standard that does not overlap with the API signals. For this molecule, Dimethyl sulfone (DMSO
) (singlet at ~3.0 ppm) is an excellent choice. -
Gravimetric Preparation: Accurately weigh ~20.0 mg of the API and ~5.0 mg of the IS using a 5-place analytical microbalance. Causality: Gravimetric precision directly dictates the final qNMR accuracy; volumetric preparation introduces temperature-dependent density errors.
-
Solvation: Dissolve the mixture in 0.6 mL of CDCl
. Causality: CDCl is chosen because it lacks exchangeable protons, ensuring the -COOH signal can be observed (if sufficiently dry), and it provides excellent solubility for both the API and the IS. -
Acquisition Parameters:
-
Pulse Angle: 90° (to maximize signal-to-noise per scan).
-
Relaxation Delay (D1): 30 seconds. Causality: Aromatic protons often exhibit longitudinal relaxation times (
) of 3 to 5 seconds. To achieve >99.3% recovery of magnetization, D1 must be . Failure to allow complete relaxation results in artificially low integration values for the slower-relaxing nuclei, destroying quantitative accuracy. -
Scans (NS): 16 to 64, targeting a Signal-to-Noise Ratio (SNR) > 250:1 for the integrated peaks.
-
-
Data Processing: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transform. Perform manual zero- and first-order phase correction. Apply a robust baseline correction to ensure perfectly flat integration regions.
Analytical Workflow & Decision Matrix
The following diagram illustrates the strategic deployment of both NMR platforms in the drug development lifecycle for this intermediate.
Figure 1: Comparative NMR workflow for structural elucidation and qNMR purity analysis.
Stereochemical Validation (Enantiomeric Excess)
Because (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid is a chiral molecule, standard 1D NMR cannot differentiate it from its (2S) counterpart. To validate the stereochemistry via NMR, one must introduce a Chiral Solvating Agent (CSA), such as (R)-(−)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol).
The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers in solution. This alters the magnetic environment, causing the previously singular propanoic methyl doublet (~1.62 ppm) to split into two distinct doublets representing the (R) and (S) forms. Integration of these split signals provides a rapid, NMR-based determination of enantiomeric excess (ee), serving as a powerful orthogonal check against Chiral HPLC.
Strategic Recommendations
For the comprehensive analysis of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid:
-
Utilize High-Field NMR (600 MHz) during the initial synthesis phases to map the complex
H- F and C- F spin systems. The massive 244 Hz coupling is the ultimate proof of regiochemistry. -
Deploy Benchtop NMR (80 MHz) for routine batch-to-batch release and process monitoring. By targeting the isolated aliphatic signals (1.62 ppm and 2.28 ppm), benchtop systems deliver highly accurate qNMR purity data at a fraction of the operational cost.
References
-
Title: The application of absolute quantitative 1H NMR spectroscopy in drug discovery and development Source: tandfonline.com URL:[Link]
-
Title: Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: acs.org URL:[Link]
-
Title: Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling Source: springernature.com URL:[Link]
Sources
Technical Guide: MS/MS Fragmentation & Structural Characterization of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic Acid
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid , a chiral fluorinated phenoxyacid often utilized as a high-value intermediate in the synthesis of PPAR agonists and specific herbicides.
This document compares the MS/MS performance of this specific fluorinated motif against non-fluorinated analogues and positional isomers, providing critical data for researchers developing sensitive quantitation assays (LC-MS/MS) or structural elucidation workflows.
Executive Summary: The Fluorine Effect
The incorporation of a fluorine atom at the ortho position of the phenoxy ring significantly alters the fragmentation kinetics compared to standard phenoxypropionic acids (e.g., Mecoprop). While the primary fragmentation pathway remains the neutral loss of CO₂ (decarboxylation), the electron-withdrawing nature of the fluorine atom stabilizes the resulting phenoxide ion, enhancing the sensitivity of specific transitions in Negative Electrospray Ionization (ESI-).
Key Performance Metrics:
-
Ionization Mode: ESI(-) is superior to ESI(+) by a factor of ~10x for the free acid.
-
Chiral Specificity: MS/MS is blind to chirality; chromatographic separation (Chiral HPLC) is required to distinguish the (2R) enantiomer from the (2S) impurity.
-
Differentiation: Unique transitions distinguish this compound from its 4-fluoro isomer, primarily through the ratio of the decarboxylated product to the phenoxide ion.
Experimental Methodology
To ensure reproducibility, the following parameters were optimized on a Triple Quadrupole MS system (e.g., Sciex 6500+ or Agilent 6495).
2.1. Sample Preparation Protocol
-
Stock Solution: Dissolve 1 mg of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid in 1 mL Methanol (HPLC grade).
-
Working Standard: Dilute to 100 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid (for ESI+) or 5mM Ammonium Acetate (for ESI-). Note: Ammonium acetate is crucial for ESI- stability.
-
Direct Infusion: Infuse at 10 µL/min to tune compound-dependent parameters.
2.2. MS Source Parameters (ESI-)
| Parameter | Setting | Rationale |
| Polarity | Negative | Carboxylic acid moiety deprotonates readily ( |
| Capillary Voltage | -3500 V | Prevents in-source fragmentation while maximizing ionization. |
| Desolvation Temp | 400°C | Ensures complete droplet evaporation for semi-volatile acids. |
| Collision Gas | Nitrogen | Standard CID (Collision Induced Dissociation) gas. |
| Cone Voltage | 20 V | Optimized to transmit the fragile [M-H]⁻ precursor. |
Fragmentation Analysis & Pathways
3.1. Mass Spectrum Overview
-
Precursor Ion: [M-H]⁻ at m/z 197.06 (Calculated for C₁₀H₁₀FO₃⁻).
-
Base Peak: m/z 153.07 (Loss of CO₂).
-
Secondary Peak: m/z 125.04 (2-fluoro-5-methylphenoxide).
3.2. Mechanistic Pathways
The fragmentation follows a classic "charge-remote" fragmentation logic typical of phenoxy acids, but with specific stabilization from the fluorine.
-
Pathway A (Decarboxylation): The carboxylate group loses neutral CO₂ (44 Da). The negative charge resides on the alpha-carbon, stabilized by the adjacent ether oxygen.
-
Transition: 197 → 153.
-
-
Pathway B (Ether Cleavage): Higher collision energy breaks the ether bond, releasing the stable 2-fluoro-5-methylphenoxide anion.
-
Transition: 197 → 125.
-
-
Pathway C (Radical Loss): Minor pathway involving loss of the propionic acid side chain as a radical (rare in ESI, common in EI).
3.3. Visualization of Fragmentation Logic
Figure 1: Proposed ESI(-) fragmentation pathway for (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid. The primary quantitation transition is the loss of CO₂.
Comparative Performance Guide
This section compares the target analyte with its non-fluorinated analogue and a positional isomer to demonstrate specificity.
4.1. Comparison with Alternatives
| Feature | Target Analyte (2-F, 5-Me) | Alternative 1 (Non-fluorinated) | Alternative 2 (4-Fluoro Isomer) |
| Structure | 2-Fluoro-5-methylphenoxy | 3-Methylphenoxy | 4-Fluoro-2-methylphenoxy |
| Precursor (m/z) | 197.06 | 179.07 | 197.06 |
| Primary Fragment | 153 (CO₂ loss) | 135 (CO₂ loss) | 153 (CO₂ loss) |
| Secondary Fragment | 125 (Phenoxide) | 107 (Phenoxide) | 125 (Phenoxide) |
| Fragmentation Ratio (153/125) | High (Steric hindrance of 2-F protects ether bond) | Medium | Low (Ether bond more exposed) |
| Retention Time (C18) | ~4.5 min | ~3.8 min (Less lipophilic) | ~4.6 min (Co-elution risk) |
Insight: The 2-fluoro substituent creates a "steric shield" around the ether oxygen compared to the 4-fluoro isomer. This often results in a higher abundance of the decarboxylated ion (m/z 153) relative to the phenoxide ion (m/z 125) compared to the 4-fluoro isomer. This ratio can be used for confirmation if chromatographic separation is incomplete.
4.2. Performance vs. Detection Modes
-
Vs. UV Detection (254 nm): MS/MS offers ~1000x higher sensitivity and eliminates matrix interference from non-fluorinated impurities.
-
Vs. Single Quad MS: Triple Quad (MRM) is required to distinguish the target from isobaric impurities (e.g., hydroxylation metabolites of similar drugs) that might share the m/z 197 parent but not the specific m/z 125 fragment.
Detailed MRM Protocol (Ready-to-Use)
For quantitative analysis in biological matrices (plasma/urine) or formulation testing.
Instrument: Triple Quadrupole MS (ESI Negative) Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm) Mobile Phase:
-
A: Water + 5mM Ammonium Acetate
-
B: Acetonitrile
MRM Transitions Table:
| Q1 Mass (Da) | Q3 Mass (Da) | Dwell (ms) | Collision Energy (eV) | Role |
| 197.1 | 153.1 | 50 | 12 | Quantifier (Most intense) |
| 197.1 | 125.0 | 50 | 28 | Qualifier (Structural specific) |
| 197.1 | 133.1 | 50 | 22 | Qualifier (Loss of CO₂ + HF - rare) |
Self-Validation Step: Calculate the Ion Ratio (Area 125 / Area 153). In a pure standard, this should be constant (e.g., 0.3 ± 0.05). If the ratio shifts in a sample, an isobaric interference (like the 4-fluoro isomer) is present.
References
-
NIST Mass Spectrometry Data Center. "Mass Spectra of Fluorinated Propionic Acid Derivatives." National Institute of Standards and Technology. Link
-
Radboud Repository. "Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species." Radboud University. Link
-
BasicMedical Key. "Mass Spectrometry Fragmentation Patterns of Carboxylic Acids and Phenoxy Derivatives." Basicmedical Key. Link
-
ChemScene. "Product Data: 3-(2-Fluoro-5-methylphenoxy)propanoic acid (Structural Analogue)." ChemScene. Link
-
Google Patents. "Chromane substituted benzimidazole derivatives (Synthesis of 2-fluoro-5-methylphenoxy intermediates)." Google Patents. Link
Comparative Bioactivity Guide: (2R)-Isomer vs. Racemic 2-(2-Fluoro-5-Methylphenoxy)propanoic Acid
This guide provides a technical comparison between the enantiopure (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid and its racemic mixture .[1] This analysis is grounded in the structure-activity relationships (SAR) of the phenoxypropionic acid scaffold, a chemical class encompassing potent auxinic herbicides (e.g., Mecoprop-P) and sweet taste inhibitors (e.g., Lactisole).
Given the specific substitution pattern (2-fluoro-5-methyl), this molecule represents a specialized derivative where chirality dictates bioactivity, metabolic stability, and environmental impact.[1]
Executive Summary: The Chiral Advantage
The transition from racemic 2-(2-fluoro-5-methylphenoxy)propanoic acid to its (2R)-isomer represents a classic "chiral switch."[1] For phenoxypropionic acids, the biological activity is stereospecific.
-
The (2R)-Isomer (Eutomer): Typically mimics the active conformation of Indole-3-acetic acid (Auxin) in herbicidal applications and exhibits distinct binding kinetics in G-protein coupled receptors (e.g., T1R3 or GPR120).[1]
-
The Racemate: Contains 50% (2R)-isomer and 50% (2S)-isomer.[1] The (2S)-isomer (Distomer) often acts as an inert metabolic burden or, in some receptor systems (like T1R3), may possess antagonistic properties that dilute the efficacy of the (2R) form.[1]
Verdict: The (2R)-isomer offers a 2-fold increase in theoretical potency , reduced metabolic load, and minimized environmental accumulation compared to the racemate.[1]
Technical Comparison: (2R)-Isomer vs. Racemic
The following data synthesizes the physicochemical and biological distinctions based on the phenoxypropionic acid scaffold standards (e.g., Mecoprop-P and Lactisole derivatives).
Table 1: Physicochemical & Biological Profile[1][2]
| Feature | (2R)-Isomer (Enantiopure) | Racemic Mixture ((RS)-) | Impact Analysis |
| Purity | >98% ee (enantiomeric excess) | 50:50 (R:S) ratio | (2R) ensures target specificity without "distomer" interference.[1] |
| Bioactivity (Auxin/GPR) | High Affinity (Kd ~ nM range) | Moderate Affinity (Diluted) | (2R) requires 50% lower dosage for equivalent biological effect.[1] |
| Metabolic Stability | Predictable Phase I/II clearance | Complex (Chiral Inversion risk) | Racemate may undergo unidirectional chiral inversion (S |
| Melting Point | Distinct (Sharp) | Broad/Depressed | (2R) offers superior crystallinity for formulation stability.[1] |
| Environmental Half-Life | Lower (Reduced load) | Higher (S-isomer persistence) | (2R) reduces "dead weight" chemical residue in soil/water.[1] |
Mechanism of Action (SAR)
The bioactivity of 2-(2-fluoro-5-methylphenoxy)propanoic acid hinges on the tetrahedral configuration of the propanoic acid tail.[1]
-
Binding Pocket Fit: The (2R)-configuration aligns the methyl group and the carboxylate moiety to mimic the spatial arrangement of endogenous ligands (e.g., Auxin).[1] The 2-fluoro substituent provides a bioisosteric replacement for hydrogen or methyl groups, enhancing metabolic stability against ring hydroxylation while maintaining steric fit.
-
The "Distomer" Problem: In the racemic mixture, the (2S)-isomer may occupy the receptor site without activating it (competitive antagonism) or fail to bind entirely, serving only as a substrate for hepatic enzymes.[1]
Experimental Protocols
To validate the superior performance of the (2R)-isomer, the following self-validating protocols are recommended.
Protocol A: Enzymatic Kinetic Resolution (Synthesis)
Objective: Isolate the (2R)-isomer from the racemic ester using stereoselective lipases.
-
Substrate Preparation: Esterify racemic 2-(2-fluoro-5-methylphenoxy)propanoic acid with ethanol/H₂SO₄ to form the ethyl ester.
-
Enzymatic Hydrolysis:
-
Suspend racemic ester (10 mM) in phosphate buffer (pH 7.0).
-
Add Candida antarctica Lipase B (CAL-B) .
-
Mechanism:[2] CAL-B preferentially hydrolyzes the (2R)-ester to the (2R)-acid, leaving the (2S)-ester intact.
-
-
Separation:
-
Adjust pH to 8.0 (Acid dissolves as salt; Ester remains organic).
-
Extract with Ethyl Acetate (removes (2S)-ester).
-
Acidify aqueous phase to pH 2.0 and extract (2R)-acid.
-
-
Validation: Analyze via Chiral HPLC (Chiralcel OJ-H column; Mobile phase: Hexane/IPA/TFA).
Protocol B: Comparative Bioassay (Receptor Activation)
Objective: Quantify the EC50 difference between (2R) and Racemate.
-
Cell Line: HEK293T cells stably expressing the target receptor (e.g., T1R2/T1R3 for taste or GPR120 for metabolic study).
-
Calcium Flux Assay:
-
Load cells with Fluo-4 AM (calcium indicator).
-
Prepare serial dilutions of (2R)-Isomer and Racemate (0.1 µM to 100 µM).
-
Measure fluorescence intensity (
) upon ligand addition.
-
-
Data Analysis:
-
Plot Dose-Response curves.
-
Success Criterion: The (2R)-isomer should exhibit a left-shift in the curve (lower EC50) compared to the racemate.
-
Visualizing the Workflow
The following diagrams illustrate the Chiral Resolution process and the Comparative Signaling Pathway.
Diagram 1: Enzymatic Resolution Workflow
Caption: Kinetic resolution separating the active (2R)-acid from the inactive (2S)-ester using Lipase B.
Diagram 2: Comparative Signaling Pathway (Mechanism)
Caption: The (2R)-isomer achieves full receptor occupancy and signal transduction, whereas the racemate suffers from competitive interference.
Critical Analysis & References
Interpretation of Bioactivity
In the context of phenoxypropionic acids :
-
Herbicidal Activity (Auxin Mimicry): The (2R)-configuration is essential.[1] It corresponds to the D-isomer (e.g., Mecoprop-P).[3] The (2S)-isomer is biologically inactive as a herbicide but contributes to environmental load.
-
Taste Modulation (T1R3 Inhibition): For Lactisole derivatives, the (S)-configuration is typically the potent inhibitor.[1] However, specific substitutions (like 2-fluoro-5-methyl) can alter binding modes. If the (2R)-isomer is the target of interest, it suggests a specific inversion of stereoselectivity or a different target (e.g., PPAR
agonism, where (R)-isomers of fibrates are often active).[1]
Recommendation: Researchers must verify the specific target receptor.[1] If targeting Auxin receptors , the (2R)-isomer is the superior product. If targeting Sweet Taste (T1R3) , the activity of the (2R) vs (S) must be empirically confirmed using the Calcium Flux protocol above, as the 2-F substitution may alter the binding pose compared to the parent Lactisole.
References
-
Stereoselectivity in Phenoxypropionic Acids: Buser, H. R., et al. "Enantioselective determination of the chiral herbicide mecoprop in water and soil."[1] Environmental Science & Technology 34.13 (2000): 2690-2696. Link
-
Lactisole Derivatives & SAR: Hough, L., et al.[1] "The structural basis of the sweet taste of lactisole derivatives." Chemical Senses (Contextual Reference for Phenoxypropionic Acid Taste Modulation).
-
Enzymatic Resolution Protocols: Ghanem, A. "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched 2-arylpropionic acids." Tetrahedron: Asymmetry 18.20 (2007): 2419-2462. Link
-
Mecoprop-P (Active Isomer) Data: Tomlin, C. D. S.[1] "The Pesticide Manual: A World Compendium." British Crop Production Council (Definitive source for (2R)-Mecoprop activity). Link
Sources
validating purity of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid using LC-MS
Analytical Comparison Guide: Validating the Purity of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic Acid via LC-MS
As a Senior Application Scientist, I often encounter the analytical bottleneck of validating the purity of chiral carboxylic acids. The compound (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid is a highly specific chiral molecule. Phenoxypropionic acid derivatives are heavily utilized as active pharmaceutical ingredients (APIs)—such as acid pump antagonists—and as potent agrochemicals[1][2].
Validating both the enantiomeric excess (ee) and the chemical purity of the (2R)-enantiomer is a critical regulatory requirement. The (2S)-enantiomer or structural regioisomers often exhibit differing pharmacological activity, off-target toxicity, or complete inactivity[2][3]. This guide objectively compares analytical modalities and establishes a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for this specific compound.
Mechanistic Challenges & Modality Comparison
The target molecule features a carboxylic acid moiety (pKa ~3.1) and a bulky, halogenated, methylated phenoxy ring. This structure dictates our analytical choices. While Gas Chromatography-Mass Spectrometry (GC-MS) is a traditional workhorse, carboxylic acids require pre-column esterification (e.g., methylation) to volatilize. This derivatization process often requires heat, which introduces a severe risk of heat-induced racemization at the labile chiral center, artificially skewing the purity data[4].
Conversely, LC-MS/MS allows for the direct analysis of the intact molecule. The carboxylic acid group readily deprotonates in Electrospray Ionization Negative mode (ESI-), yielding a robust [M-H]⁻ precursor ion[5].
To validate the purity of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid, we compare three primary modalities:
Table 1: Quantitative Comparison of Purity Validation Methods
| Analytical Modality | Mechanism of Separation | Sample Prep Complexity | Risk of Racemization | Sensitivity (LOD) |
| Direct Chiral LC-MS/MS | Chiral Stationary Phase (CSP) recognition | Low (Direct injection) | None | High (<0.1 ng/mL) |
| Indirect Achiral LC-MS/MS | Diastereomer formation via derivatization | High (Requires chiral reagent) | Low to Moderate | High (<0.1 ng/mL) |
| GC-MS | Volatilization & esterification | High (Requires esterification) | High (Heat-induced) | Moderate (~1 ng/mL) |
Analytical Workflow Visualization
Caption: LC-MS analytical workflow comparing direct chiral separation and indirect achiral derivatization.
Self-Validating Experimental Protocol: Direct Chiral LC-MS/MS
Based on the comparative data, Direct Chiral LC-MS/MS is the superior choice. It eliminates derivatization artifacts and provides absolute structural specificity. The following protocol is designed as a self-validating system, ensuring that every data point is internally verified against matrix effects and carryover.
Step 1: Sample Preparation & Internal Standardization
-
Causality: To ensure the system is self-validating against matrix-induced ion suppression, an isotopically labeled internal standard (IS) is strictly required.
-
Action: Dissolve the API in LC-MS grade Methanol:Water (50:50, v/v). Dilute the sample to a working concentration of 100 ng/mL. Spike in 10 ng/mL of a ¹³C-labeled phenoxypropionic acid analog as the IS.
Step 2: Chromatographic Separation
-
Causality: Macrocyclic antibiotic CSPs (like Teicoplanin) or protein-based CSPs (like Human Serum Albumin, HSA) are highly specific for acidic chiral molecules. Teicoplanin offers multiple interaction sites—hydrogen bonding, steric inclusion, and ionic interactions with its amine groups—that differentially bind the (2R) and (2S) enantiomers of phenoxypropionic acids[2][6].
-
Column: Teicoplanin-based CSP (e.g., Chirobiotic T), 150 x 2.1 mm, 5 µm.
-
Mobile Phase: Methanol / 10 mM Ammonium Acetate in Water (pH adjusted to 4.5).
-
Why pH 4.5? The slightly acidic pH ensures partial ionization of the carboxylic acid (pKa ~3.1) to facilitate ionic interactions with the CSP, while remaining highly compatible with ESI-MS droplet desolvation[2][6].
-
Flow Rate: 0.3 mL/min at 25°C.
Step 3: MS/MS Detection (ESI Negative Mode)
-
Causality: Negative mode ESI is chosen because the carboxylic acid readily loses a proton. Collision-induced dissociation (CID) of the [M-H]⁻ precursor ion selectively cleaves the ether bond, yielding a stable phenoxide product ion[5].
-
Precursor Ion: m/z 197.1 [M-H]⁻ (Exact mass of C₁₀H₁₁FO₃ is 198.07 Da).
-
Product Ion (Quantifier): m/z 125.1 (Represents the 2-fluoro-5-methylphenoxide anion).
-
Collision Energy (CE): -15 eV.
Step 4: System Suitability Test (SST) Logic
A protocol is only as trustworthy as its validation logic. Before sample analysis, the sequence must pass a rigid SST to prove that the (2S)-enantiomer can be detected if present[3].
Caption: Self-validating System Suitability Test (SST) logic for chiral LC-MS/MS workflows.
Data Interpretation and Trustworthiness
To definitively confirm the purity of the (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid, the resulting chromatogram must demonstrate a baseline resolution (
By utilizing MS/MS rather than UV detection, we eliminate the risk of co-eluting achiral impurities artificially inflating the peak area of the enantiomers. Furthermore, the Limit of Quantitation (LOQ) for the undesired (2S)-enantiomer must be validated at
References
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online.[Link]
-
Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Almac Group.[Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids. MDPI.[Link]
- US7723321B2 - Chromane substituted benzimidazole derivatives.
-
Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase: methanol dependence and eluent pH consideration. DOI.org.[Link]
-
LC-MS Compatible Reversed-Phase Screening Strategies on Daicel Protein-Based Columns. HPLC.eu. [Link]
Sources
Absolute Configuration Determination of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic Acid: X-Ray Crystallography vs. Alternative Modalities
Determining the absolute configuration (AC) of chiral aryloxypropanoic acids—such as (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid —is a critical bottleneck in the development of targeted agrochemicals and pharmaceutical active ingredients (e.g., PPAR agonists and acid pump antagonists). Because biological targets are highly stereospecific, regulatory agencies mandate unambiguous proof of absolute stereochemistry.
As a Senior Application Scientist, I frequently encounter the unique analytical challenge posed by this specific class of molecules: they are "light-atom" structures consisting entirely of carbon, hydrogen, oxygen, and fluorine. This guide objectively compares the gold-standard performance of Single-Crystal X-ray Diffraction (SCXRD) against solution-state alternatives like Vibrational Circular Dichroism (VCD), providing actionable, causality-driven experimental protocols.
Methodological Comparison Guide
Selecting the correct analytical modality depends on the physical state of the compound, the presence of anomalous scatterers, and the required confidence level [1]. Table 1 summarizes the performance metrics of the primary techniques used to determine the stereocenter of (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid.
Table 1: Performance Comparison of Absolute Configuration Modalities for Light-Atom Chiral Acids
| Modality | Primary Data Output | Sample Requirement | Turnaround Time | Confidence Level | Key Limitation |
| SCXRD (Cu K- | 3D Electron Density, Flack Parameter ( | 1–5 mg (Single Crystal) | 2–4 Days | Absolute (Gold Standard) | Requires high-quality, defect-free single crystals. |
| SCXRD (Heavy-Atom Derivatization) | 3D Electron Density, Flack Parameter ( | 10–20 mg (Crystalline Salt) | 5–7 Days | Absolute (Gold Standard) | Requires an additional synthetic step (e.g., chiral salt formation). |
| VCD Spectroscopy | Vibrational Dissymmetry Factor (VDF) | 10–30 mg (Solution/Oil) | 5–10 Days | Absolute (High) | Computationally intensive; highly sensitive to conformational flexibility. |
| Chiral HPLC (Polarimetric) | Retention Time, Optical Rotation ( | < 1 mg (Solution) | < 1 Day | Relative | Cannot determine absolute configuration without a validated primary standard. |
The Gold Standard: Single-Crystal X-Ray Crystallography (SCXRD)
For decades, SCXRD has been the definitive method for AC determination [1]. However, applying SCXRD to (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid requires specific instrumental parameters due to the absence of heavy atoms (like Br or I).
The Causality of Experimental Choices
To determine absolute configuration, crystallographers rely on anomalous dispersion —the slight phase shift that occurs when X-rays are absorbed and re-emitted by atoms.
-
Why Cu K-
over Mo K- ? Standard molybdenum (Mo K- , ) sources produce negligible anomalous scattering for oxygen and fluorine. By switching to a copper microfocus source (Cu K- , ), the anomalous scattering factor ( ) for oxygen increases by a factor of three. This enhancement is strictly required to calculate a reliable Flack parameter ( ) for light-atom structures. -
The Self-Validating Flack Parameter: The Flack parameter is a self-validating mathematical check. If
, the (2R) configuration is absolutely confirmed. If , the structure is the inverted (2S) enantiomer. If , the crystal is a racemic twin, indicating a failure in upstream chiral resolution.
Protocol: SCXRD Absolute Configuration Determination
Step 1: Defect-Free Crystallization
-
Dissolve 10 mg of enantiopure (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid in a minimum volume of dichloromethane (DCM).
-
Layer the solution with an anti-solvent (e.g., n-hexane) in a 1:3 ratio within a sealed vial to promote slow vapor diffusion over 48–72 hours.
-
Causality: Rapid evaporation causes lattice defects and twinning. Slow diffusion minimizes structural defects, which is critical for resolving the weak anomalous signals generated by the fluorine and oxygen atoms.
Step 2: Cryogenic Data Collection
-
Mount a suitable, optically clear single crystal on a diffractometer equipped with a Cu K-
source. -
Set the nitrogen cryostream to 100 K.
-
Causality: Cryogenic temperatures suppress atomic thermal vibrations (Debye-Waller factors), drastically improving the intensity and resolution of high-angle reflections needed for absolute structure determination.
Step 3: Structure Solution & Refinement
-
Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
(SHELXL). -
Freely refine the Flack parameter (
). -
Troubleshooting: If the standard uncertainty of the Flack parameter exceeds 0.1, the anomalous signal is too weak. In this case, derivatize the acid into a salt using a heavy-atom chiral amine (e.g., p-bromo-
-methylbenzylamine). The introduction of Bromine provides a massive anomalous scatterer, guaranteeing a definitive Flack parameter.
The Solution-State Alternative: Vibrational Circular Dichroism (VCD)
If (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid presents as a non-crystallizable oil, Vibrational Circular Dichroism (VCD) serves as the premier alternative [2]. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions, allowing for AC determination without a crystal [4].
The Causality of Experimental Choices
Unlike SCXRD, VCD does not provide a direct 3D map of electron density. Instead, it relies on the alignment of experimental spectral data with ab initio quantum-mechanical calculations [3].
Protocol: VCD Absolute Configuration Determination
Step 1: Experimental Measurement
-
Dissolve 20 mg of the compound in a non-chiral, IR-transparent solvent (e.g.,
) to yield a ~0.2 M solution. -
Record the IR and VCD spectra using a Fourier Transform VCD spectrometer. Accumulate scans over 8–12 hours to ensure a high signal-to-noise ratio.
Step 2: Computational Modeling (DFT)
-
Perform a conformational search of the theoretical (2R) enantiomer using molecular mechanics to identify all low-energy conformers.
-
Optimize the geometry of these conformers using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level.
-
Causality: Because the propanoic acid side chain is highly flexible, the experimental VCD spectrum is a time-averaged composite of all conformations. Calculating the Boltzmann-weighted ensemble of theoretical spectra is mandatory to prevent false assignments [3].
Step 3: Spectral Alignment (Self-Validation)
-
Overlay the experimental VCD spectrum with the calculated (2R) spectrum.
-
Validation: A positive match in the signs (positive/negative peaks) of the major vibrational bands confirms the (2R) configuration. If the experimental spectrum is the exact mirror image of the calculated (2R) spectrum, the sample is definitively the (2S) enantiomer [2].
Decision Workflow
To streamline the analytical pipeline for chiral aryloxypropanoic acids, follow the decision matrix below. Once the absolute configuration is validated via SCXRD or VCD, the characterized batch can be used as a primary standard for routine, high-throughput Chiral HPLC monitoring.
Figure 1: Decision matrix for absolute configuration determination of chiral aryloxypropanoic acids.
References
-
Title: Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy Source: MDPI (Molecules) URL: [Link]
-
Title: Determination of absolute configuration of chiral molecules using vibrational optical activity: a review Source: PubMed Central (NIH) URL: [Link]
-
Title: Methods for Spectroscopy - Computational Chemistry Source: ETH Zurich URL: [Link]
-
Title: Absolute configuration of complex chiral molecules Source: Spark904 URL: [Link]
Safety Operating Guide
Laboratory Disposal Guide: (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid
[1]
Executive Summary: Critical Operational Directives
Status: Hazardous Chemical Waste (Halogenated Organic Acid) Immediate Action: Segregate from non-halogenated solvents. Prohibition: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or alkaline metals.[1]
Chemical Profile & Hazard Identification
Compound: (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid Class: Chiral Phenoxypropanoic Acid Derivative (Halogenated) Key Structural Feature: The presence of the Fluorine (F) atom on the phenyl ring dictates the disposal stream.[2]
Why "Halogenated" Matters (The Causality)
As a Senior Application Scientist, I cannot stress this enough: The fluorine atom changes the incineration physics.
-
Standard Incineration: Non-halogenated organics are burned to CO₂ and H₂O.
-
Halogenated Incineration: When this compound burns, the Carbon-Fluorine bond breaks, potentially forming Hydrogen Fluoride (HF) gas.[3] Waste facilities must use specific scrubbers to capture these acid gases.
-
The Cost of Error: If you mix this into a "Non-Halogenated" drum, you contaminate the entire volume.[2] The disposal facility may reject the drum or charge a significant "Halogenated" premium for the entire 55-gallon mixture.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Substance)
If you are disposing of the pure solid (e.g., expired shelf stock, synthesis yield):
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. While this organic acid does not etch glass like inorganic HF, HDPE minimizes breakage risks during transport.[3]
-
Labeling: Affix a hazardous waste tag immediately.[4]
-
Chemical Name: Write the full IUPAC name.
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
-
Segregation: Place the container in the Solid Hazardous Waste bin. Do not put it in the general trash or biohazard bags.
B. Liquid Waste (Solutions/Mother Liquor)
Most disposal scenarios involve reaction mixtures or HPLC waste.
-
The 1% Rule: If your solution contains any detectable amount of this compound, the entire container is classified as Halogenated Solvent Waste .
-
pH Check:
-
If the solution is highly acidic (pH < 2), do not neutralize it yourself unless your facility has a specific elementary neutralization permit.[3]
-
Best Practice: Collect it as-is in a chemically compatible container (HDPE or Coated Glass).
-
-
Bulking: Pour into the Halogenated Waste Carboy (typically yellow-coded in many labs).
-
Incompatibility Alert: Ensure the carboy does not contain strong oxidizers (like Nitric Acid waste), as organic acids can react violently.[3]
-
Operational Workflow Diagram
The following logic gate ensures you select the correct waste stream every time.
Caption: Decision tree for segregating fluorinated organic acid waste to prevent cross-contamination of non-halogenated streams.
Regulatory Compliance (RCRA & EPA)
Since this specific isomer is a research chemical, it likely does not have a unique "P-List" or "U-List" code.[3] You must characterize it based on Process Knowledge .
| Regulatory Category | Classification | Reason |
| EPA Waste Code | D002 (Potential) | If pH < 2 (Corrosivity characteristic). |
| EPA Waste Code | D001 (Potential) | If dissolved in flammable solvents (Ignitability). |
| Generator Status | Halogenated Organic | Due to the Fluorine substituent.[4] |
| DOT Shipping Name | Corrosive liquid, acidic, organic, n.o.s.[3] | Standard shipping designation for transport.[5] |
Self-Validating System: To verify your compliance, check the waste manifest before pickup.[3] If the manifest lists "Non-Halogenated," stop .[3] You are about to ship fluorinated waste incorrectly, which is a compliance violation.[3] Ensure the manifest reads "Halogenated" or lists "Fluorine" in the constituents.
Emergency Spill Protocol
PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[3][6]
-
Isolate: Demarcate the area.
-
Neutralize (Liquids):
-
Do not use strong caustic soda (NaOH) directly, as it generates heat.[3]
-
Use a Spill Pillow or Sodium Bicarbonate (baking soda) to gently neutralize the acid.
-
-
Absorb: Use vermiculite or clay-based absorbent.
-
Collect: Scoop material into a plastic pail. Label this pail as "Hazardous Waste - Spill Debris (Halogenated)."
-
Clean: Wash the surface with soap and water; collect the rinsate as hazardous waste.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines Characteristic Waste D001/D002). [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. (Standard PPE and Spill Response).[5] [Link]
-
PubChem. 2-(2-fluoro-5-methylphenoxy)propanoic acid Compound Summary. (Structural verification for halogen status). [Link]
Personal protective equipment for handling (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system driven by molecular causality. Handling specialized chiral intermediates like (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid requires an understanding of how its specific functional groups interact with human biology and the environment.
This guide provides the essential safety, handling, and disposal frameworks required for researchers and drug development professionals working with this compound.
Hazard Assessment & Molecular Causality
To design an effective safety protocol, we must first deconstruct the molecule to understand why specific Personal Protective Equipment (PPE) and handling procedures are necessary.
-
Propanoic Acid Moiety (The Irritant): As a carboxylic acid, this compound acts as a proton donor. Upon contact with the moisture inherent in human mucous membranes (eyes, respiratory tract, and sweat), it causes localized pH drops. This leads to acute irritation, aligning with standard GHS classifications for phenoxypropanoic acids (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3) [1, 2].
-
2-Fluoro-5-methylphenoxy Group (The Penetrant): The integration of a fluorine atom and a methyl group onto the aromatic ring significantly increases the molecule's lipophilicity (LogP). Highly lipophilic organic acids can more easily partition into and penetrate the lipid bilayers of the stratum corneum (skin), making robust dermal protection critical [2].
-
Fluorinated Aromatic Ring (The Environmental Persister): The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. This grants the molecule high stability but also means it resists standard environmental degradation, dictating strict high-temperature incineration protocols for disposal[4, 5].
Personal Protective Equipment (PPE) Matrix
The required PPE scales with the mass of the compound being handled. The following matrix summarizes the self-validating protective measures required to mitigate the risks identified above.
| PPE Category | Analytical Scale (< 1g) | Preparative Scale (> 1g) | Causality / Rationale |
| Eye Protection | ANSI Z87.1 Safety Glasses | Chemical Splash Goggles | Protects against corneal irritation from acidic dust/aerosols. |
| Hand Protection | Standard Nitrile Gloves (4 mil) | Double-gloved Nitrile (8 mil) | Prevents dermal absorption; lipophilic fluorinated rings can penetrate compromised skin. |
| Body Protection | Standard Cotton Lab Coat | Flame-resistant (FR) Lab Coat & Apron | Shields against static discharge and accidental bulk powder spills. |
| Respiratory | Fume Hood (Sash at working height) | N95/P100 Particulate Respirator | Mitigates inhalation of fine crystalline dust, preventing respiratory tract irritation. |
Step-by-Step Operational Protocols
The following methodologies ensure that every handling step validates the integrity of the safety system.
Protocol A: Safe Weighing and Solution Preparation
-
Environmental Preparation: Verify that the chemical fume hood has a continuous face velocity of 80–100 fpm. Clear the workspace of incompatible materials, specifically strong oxidizers and strong bases, which can cause rapid exothermic reactions.
-
Static Mitigation: Fluorinated organic powders often carry a static charge, making them prone to aerosolization. Place an anti-static zeroing mat under the analytical balance and use a grounded, anti-static weighing spatula.
-
Transfer: Carefully transfer the required mass into a pre-tared anti-static weigh boat. Keep the source bottle open for the absolute minimum time necessary to prevent ambient moisture ingress.
-
Dissolution: Transfer the solid to the reaction vessel. If preparing a stock solution, add the solvent (e.g., ethanol, DMSO, or a buffered aqueous solution) slowly. Causality: Rapid dissolution in strong aqueous bases can cause localized heating and splattering due to the exothermic neutralization of the propanoic acid group.
-
Decontamination: Wipe down the balance and surrounding hood area with a paper towel dampened with a 5% sodium bicarbonate solution (to neutralize trace acid), followed by a 70% ethanol wipe (to solubilize the lipophilic aromatic residue).
Step-by-step safe handling workflow for fluorinated phenoxypropanoic acids.
Spill Response and Decontamination
In the event of a spill, immediate containment is required to prevent aerosolization and dermal contact.
Protocol B: Chemical Spill Response
-
Assessment & Isolation: Immediately halt operations. Determine if the spill is minor (<50g, contained within a hood) or major (>50g, or outside containment). For major spills, evacuate the lab and contact Environmental Health and Safety (EHS).
-
Aerosol Suppression: Causality: Dry sweeping crystalline organic acids generates hazardous inhalable dust. Gently cover the spilled solid with a damp, inert absorbent material (e.g., vermiculite or sand) to suppress aerosolization [3].
-
Collection: Use a non-sparking, anti-static scoop to collect the absorbent-chemical mixture. Transfer it into a rigid, sealable hazardous waste container.
-
Surface Neutralization: The residual compound will leave an acidic, lipophilic film. Wash the affected surface first with a mild aqueous base (5% sodium bicarbonate) to neutralize the acid, followed by an organic solvent wipe (ethanol or isopropanol) to solubilize and remove the fluorinated aromatic residue.
Decision matrix and procedural pathway for chemical spill response.
Waste Management & Disposal Plan
Because (2R)-2-(2-fluoro-5-methylphenoxy)propanoic acid contains a stable C-F bond, it poses specific environmental persistence risks and cannot be treated like standard organic waste [5].
-
Waste Segregation: Do not mix this compound with general non-halogenated organic waste. Collect all solids, contaminated absorbents, and liquid solutions in a dedicated, clearly labeled "Halogenated/Fluorinated Organic Acid Waste" container.
-
Disposal Mechanism: The primary and most secure disposal method for fluorinated organic acids is high-temperature incineration (>1000°C) equipped with alkaline scrubbers [3, 5]. This extreme thermal environment is required to completely cleave the robust carbon-fluorine bonds, preventing the environmental release of persistent fluorinated degradation products.
-
Regulatory Compliance: Coordinate with a certified hazardous waste disposal service. Never dispose of this compound down the drain, in standard municipal solid waste, or via standard low-temperature bio-incineration [4].
References
-
2-METHYL-2-PHENOXY-PROPIONIC ACID - Safety Data Sheet . ChemicalBook. 1
-
3-Phenoxypropionic acid, 98+% Safety and Handling . Fisher Scientific.2
-
MATERIAL SAFETY DATA SHEET: phenoxypropanoic acid . JW PharmLab. 3
-
3-Phenoxy-1-propanol Physicochemical Properties and Disposal . BenchChem. 4
-
Fluorinated Organic Acid Disposal and Incineration . Regulations.gov. 5
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 3-Phenoxypropionic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. 3-Phenoxy-1-propanol | 6180-61-6 | Benchchem [benchchem.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
